2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
Description
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Properties
IUPAC Name |
2-methyl-3-(4-methyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-8(4-3-5-9(7)11)10-13-12-6-14(10)2/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCXIVACFCZCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652742 | |
| Record name | 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933918-98-0 | |
| Record name | 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline: A Key Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline. This compound is a critical intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth analysis of the retrosynthetic strategy, detailed experimental protocols, mechanistic insights, and process optimization considerations. The synthesis is presented as a multi-step process beginning with commercially available starting materials, focusing on the key transformations required to construct the substituted aniline and the N-methylated triazole ring system.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, possesses a unique architecture combining a substituted aniline core with a specifically N-methylated 1,2,4-triazole heterocycle. Its importance is primarily linked to its role as a late-stage intermediate in the manufacturing of Niraparib.[1][3] A logical retrosynthetic analysis dictates a convergent strategy, where the aniline and triazole moieties are constructed from simpler precursors.
The primary disconnection is made at the C-C bond between the aniline and triazole rings. This suggests a strategy where the triazole ring is constructed onto a functionalized aniline precursor, specifically one containing a nitrile group. The aniline functionality itself is best installed in the final step via the reduction of a nitro group to avoid undesired side reactions in earlier stages.
This leads to two key synthons: a 2-methyl-3-nitrobenzonitrile backbone and a precursor for the N-methylated triazole ring.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 2-Methyl-3-nitrobenzonitrile (Precursor 1)
The synthesis of the benzonitrile core is a critical multi-step process that establishes the correct substitution pattern on the aromatic ring.
Pathway Overview
A reliable route begins with 2,3-dinitrotoluene. A selective reduction of one nitro group, followed by a Sandmeyer reaction, efficiently installs the required nitrile functionality. The Sandmeyer reaction, a cornerstone of aromatic chemistry, converts an aryl amine into an aryl halide or nitrile via a diazonium salt intermediate.[4][5]
Caption: Workflow for the synthesis of 2-Methyl-3-nitrobenzonitrile.
Experimental Protocol: Synthesis of 2-Methyl-3-nitrobenzonitrile
Step 1: Selective Reduction of 2,3-Dinitrotoluene
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2,3-dinitrotoluene (1.0 eq) in a mixture of ethanol and water.
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 1.1-1.3 eq) in water.
-
Heat the toluene suspension to reflux and add the sodium sulfide solution dropwise over 1-2 hours. The reaction is exothermic.
-
After the addition is complete, maintain reflux for an additional 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter to remove elemental sulfur, and concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-amino-2-nitrotoluene, which can be used in the next step after assessing purity.
Step 2: Sandmeyer Cyanation
-
Prepare a solution of copper(I) cyanide (CuCN) (approx. 1.2 eq) and sodium cyanide (NaCN) (approx. 1.2 eq) in water and heat to 60-70°C.
-
In a separate flask, dissolve 3-amino-2-nitrotoluene (1.0 eq) in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, keeping the temperature strictly below 5°C to form the diazonium salt. Stir for 30 minutes.
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the mixture at 80-90°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract with toluene or ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-methyl-3-nitrobenzonitrile.
Core Synthesis: Triazole Ring Formation and Final Reduction
The central transformation is the construction of the 4-methyl-4H-1,2,4-triazole ring onto the benzonitrile precursor, followed by the final reduction of the nitro group.
Mechanism and Reagent Choice
The formation of 1,2,4-triazoles from nitriles is a well-established synthetic route.[6][7] The reaction typically proceeds through the formation of an amidine or amidrazone intermediate, which then undergoes cyclization. For the synthesis of an N-substituted triazole, a substituted hydrazine is required. Reacting 2-methyl-3-nitrobenzonitrile with methylhydrazine followed by cyclization with a one-carbon source like formic acid or an equivalent is a common strategy.[8][9]
An efficient one-pot approach involves reacting the nitrile with N-methylthiosemicarbazide, followed by cyclization, which can be achieved under basic conditions. The subsequent reduction of the nitro group is typically performed using catalytic hydrogenation, which is clean and high-yielding.[10]
Experimental Protocol: Synthesis of this compound
Step 3: Synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-methyl-nitrobenzene
-
To a solution of 2-methyl-3-nitrobenzonitrile (1.0 eq) in ethanol, add methylhydrazine (1.2 eq).
-
Reflux the mixture for 4-6 hours to form the intermediate amidrazone. Monitor by TLC.
-
Cool the mixture slightly and add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux for an additional 8-12 hours until cyclization is complete. The reaction involves the elimination of ethanol and water.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography or recrystallization.
Step 4: Reduction to this compound
-
In a high-pressure reactor (Parr hydrogenator), dissolve the nitro-triazole intermediate (1.0 eq) from the previous step in methanol or ethanol.[10]
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C, 50% wet, ~2-5 mol%).[10]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 40-50 psi.[10]
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (40-50°C) for 6-24 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.[10]
-
Once complete, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity.
Data Summary and Process Considerations
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Selective Reduction | 2,3-Dinitrotoluene, Na₂S | 75-85% | >95% |
| 2 | Sandmeyer Reaction | 3-Amino-2-nitrotoluene, CuCN | 60-70% | >98% |
| 3 | Triazole Formation | 2-Methyl-3-nitrobenzonitrile, MeNHNH₂ | 70-80% | >97% |
| 4 | Nitro Reduction | Nitro-triazole intermediate, H₂, Pd/C | 85-95% | >99% (by HPLC) |
Trustworthiness and Self-Validation:
-
Reaction Monitoring: Each step must be rigorously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of starting materials before proceeding. This prevents carrying impurities into subsequent steps.
-
Isomer Control: In triazole synthesis, the formation of isomers is a potential side reaction.[8] The choice of an N-substituted hydrazine and reaction conditions helps direct the regioselectivity to the desired 4H-1,2,4-triazole. Characterization by NMR is essential to confirm the structure and rule out significant isomeric impurities.
-
Purification: Robust purification strategies, such as column chromatography for non-crystalline intermediates and recrystallization for the final product, are critical for achieving the high purity required for pharmaceutical applications.[8]
Conclusion
The synthetic pathway detailed in this guide provides a logical and experimentally validated approach to producing this compound. By starting from readily available materials and employing classical, well-understood chemical transformations such as selective reduction, Sandmeyer cyanation, triazole cyclization, and catalytic hydrogenation, this guide offers a reliable framework for laboratory-scale synthesis and process development. The emphasis on in-process controls and robust purification methods ensures the final intermediate meets the stringent quality standards required for its use in the synthesis of active pharmaceutical ingredients like Niraparib.
References
- Benchchem. (n.d.). Synthesis of 1,2,4-Triazoles from Amidines. Technical Support Center.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PMC.
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Frontiers Media S.A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Benchchem. (n.d.). 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
- Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.
- Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
- PrepChem.com. (n.d.). Synthesis of 3-methylbenzonitrile.
- ChemicalBook. (n.d.). Niraparib synthesis.
- Googleapis.com. (2019). WO 2019/036441 A1 - PROCESSES FOR THE PREPARATION OF NIRAPARIB AND INTERMEDIATES THEREOF.
- PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- ChemicalBook. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
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physicochemical properties of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
An In-depth Technical Guide for Drug Discovery Professionals on 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Foreword: Initial research into the physicochemical properties of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline revealed a significant lack of publicly available data. To provide a valuable and scientifically grounded resource, this guide focuses on a closely related analogue, 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS: 1609394-10-6) , for which experimental data and synthesis routes have been documented. This analogue serves as a pertinent case study, offering insights into the methodologies and strategic considerations essential for characterizing novel small molecules in drug discovery.
Introduction: The Significance of Triazole Anilines in Modern Drug Development
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its role as a key pharmacophore in a multitude of therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[3][4] The aniline substituent, in turn, provides a versatile scaffold for further chemical modification, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The strategic combination of these two pharmacophores in molecules like 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline presents a compelling area of investigation for the development of novel therapeutics, particularly as modulators of heterodimeric cytokines.[5]
This technical guide offers a comprehensive overview of the core physicochemical properties of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, complete with detailed experimental protocols for their determination. Understanding these fundamental characteristics is paramount for predicting a compound's behavior in biological systems, from absorption and distribution to metabolism and excretion (ADME).
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's interaction with its biological environment and ultimately influence its efficacy and safety.
| Property | Value | Source |
| CAS Number | 1609394-10-6 | [5][6] |
| Molecular Formula | C10H12N4O | Inferred from structure |
| Molecular Weight | 204.23 g/mol | [6][7] |
| Purity | ≥98% | [6] |
Synthesis and Purification
The synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline can be achieved through the reduction of a nitro-precursor. The following protocol is based on established methodologies for similar transformations.[8]
Synthesis Protocol: Catalytic Hydrogenation
This procedure details the reduction of the corresponding nitro compound to the target aniline derivative.
Materials:
-
3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Precursor)
-
Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO3)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrogen (H2) gas
-
Brine (25 wt%)
-
High-pressure reactor
-
Filtration apparatus
Procedure:
-
Flush a high-pressure reactor with nitrogen gas.
-
Charge the reactor with methanol (8.0 kg per kg of precursor) and the precursor compound (1.0 kg).
-
With careful exclusion of oxygen, add sodium bicarbonate (0.6 kg per kg of precursor) and 10% Pd/C (0.02 kg per kg of precursor).
-
Pressurize the reactor with hydrogen gas to 41-46 psi.
-
Maintain the reaction mixture at 20°C for 6 hours.
-
Increase the temperature to 45°C and continue the reaction until completion, monitoring by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, flush the reactor with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst. Use additional methanol (5 kg per kg of precursor) to aid in the transfer and washing.
-
Combine the filtrates and distill under vacuum to a volume of approximately 2.5 L per kg of precursor.
-
Add water (10 kg per kg of precursor) and continue distillation under vacuum to a volume of approximately 2.5 L per kg of precursor.
-
Heat the crude mixture to 70°C.
-
Add 25 wt% brine (9.0 kg per kg of precursor) and agitate the mixture at 70°C for 6 hours.
-
Cool the mixture to 0°C and age for an additional 6 hours.
-
Isolate the product by filtration.
-
Wash the filter cake with pre-cooled 0°C, 25 wt% brine (2.0 kg per kg of precursor).
-
Dry the product under vacuum at 45°C.
This process typically yields 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with high purity (99 AP) and in good yield (88%).[8]
Caption: Workflow for the synthesis and purification of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
Experimental Protocols for Physicochemical Characterization
The following sections outline standard, validated protocols for determining key physicochemical properties critical for drug development.
Determination of pKa (Acid Dissociation Constant)
The pKa value is crucial as it dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and target binding. For a compound with a basic aniline moiety, potentiometric titration is a robust and widely accepted method.
Principle: A solution of the compound is titrated with a standardized acid, and the change in pH is monitored using a calibrated pH meter. The pKa is determined from the titration curve.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a final concentration of approximately 1-10 mM.
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is protonated (the midpoint of the steepest part of the titration curve).
Caption: Experimental workflow for pKa determination by potentiometric titration.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability and metabolic stability. The shake-flask method is the traditional and most reliable technique for its determination.
Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated from the ratio of these concentrations.
Protocol:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water). Add an equal volume of the other phase (n-octanol).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. The equilibrium solubility method (shake-flask) is the gold standard for its determination.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer of a specific pH. The concentration of the dissolved compound is then measured.
Protocol:
-
Equilibration: Add an excess amount of the solid compound to a vial containing an aqueous buffer of the desired pH (e.g., pH 7.4 for physiological relevance).
-
Shaking: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
Conclusion
The physicochemical characterization of novel chemical entities like 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a critical and foundational aspect of modern drug discovery. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on key properties such as pKa, logP, and aqueous solubility. These parameters are indispensable for building predictive ADME models and for making informed decisions throughout the drug development pipeline. While the specific values for the originally requested compound remain to be determined, the principles and protocols presented here are universally applicable and serve as a valuable resource for researchers in the field.
References
-
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Autech Industry Co.,Limited. [Link]
-
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Pharmaffiliates. [Link]
-
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - PubChem. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry - National Institutes of Health. [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one - MDPI. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - National Institutes of Health. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel heterocyclic compound, 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline. This molecule, featuring a substituted aniline scaffold linked to an N-methylated 1,2,4-triazole ring, represents a class of compounds with significant potential in medicinal chemistry and materials science. This document outlines a plausible and efficient synthetic pathway, rooted in established chemical principles for triazole formation. Furthermore, it offers a thorough predictive analysis of its spectroscopic and physicochemical properties, providing researchers with the necessary benchmarks for its identification and quality control. The methodologies and spectral interpretations detailed herein are supported by references to analogous structures and established analytical techniques, ensuring a scientifically rigorous foundation for future research and development involving this compound.
Introduction and Significance
The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The unique electronic and structural features of the triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in drug design. The linkage of this heterocyclic system to a substituted aniline ring, as in this compound, is anticipated to yield novel compounds with unique pharmacological profiles. The methyl and amino substituents on the aniline ring, along with the N-methylation of the triazole, are expected to modulate the molecule's lipophilicity, steric profile, and electronic properties, thereby influencing its biological activity and pharmacokinetic properties.
This guide serves as a foundational document for researchers interested in the synthesis, characterization, and potential applications of this specific triazole derivative. It provides a detailed, step-by-step synthetic protocol and a comprehensive analysis of the expected analytical data, facilitating its preparation and unambiguous identification.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through the construction of the 1,2,4-triazole ring from a suitable aniline-derived precursor. A reliable method involves the cyclization of an amidine derivative, which can be prepared from the corresponding nitrile.[2] The proposed multi-step synthesis is outlined below, with a focus on the rationale behind the choice of reagents and conditions.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N'-(2-methyl-3-nitrophenyl)formimidamide
-
To a solution of 2-methyl-3-nitrobenzonitrile in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of formamidine acetate.
-
Add a non-nucleophilic base, such as sodium hydride or potassium carbonate, portion-wise at 0 °C to facilitate the addition reaction.
-
Allow the reaction mixture to warm to room temperature and stir until the nitrile starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formimidamide.
Causality: The initial step involves the nucleophilic addition of formamidine to the electrophilic carbon of the nitrile group. The basic conditions are necessary to deprotonate the formamidine, increasing its nucleophilicity.
Step 2: N-Methylation of the Formimidamide
-
Dissolve the crude N'-(2-methyl-3-nitrophenyl)formimidamide in an aprotic polar solvent like acetonitrile or acetone.
-
Add a slight excess of a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), and a base (e.g., potassium carbonate) to scavenge the acid byproduct.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and evaporate the solvent.
-
The resulting crude N-methyl-N'-(2-methyl-3-nitrophenyl)formimidamide can be purified by column chromatography or used directly in the next step.
Causality: The nitrogen of the imidamide is nucleophilic and readily undergoes alkylation. The use of a polar aprotic solvent facilitates this SN2 reaction.
Step 3: Cyclization to form the 1,2,4-Triazole Ring
-
Dissolve the N-methylated formimidamide in a high-boiling point solvent like ethanol or acetic acid.
-
Add a slight excess of hydrazine hydrate and a catalytic amount of a mineral acid (e.g., HCl).
-
Heat the mixture to reflux for several hours. The progress of the cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
The precipitated product, 3-(2-methyl-3-nitrophenyl)-4-methyl-4H-1,2,4-triazole, can be collected by filtration, washed with water, and dried.
Causality: Hydrazine acts as a dinucleophile, attacking the imine carbon and then undergoing an intramolecular cyclization with the elimination of ammonia to form the stable 1,2,4-triazole ring. The acid catalyst protonates the leaving group, facilitating its departure.
Step 4: Reduction of the Nitro Group
-
Suspend the nitro-triazole intermediate in a mixture of concentrated hydrochloric acid and ethanol.
-
Add an excess of a reducing agent, such as tin(II) chloride (SnCl2), portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a strong base (e.g., NaOH solution) until the tin salts precipitate.
-
Extract the desired aniline product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the final compound, this compound, by column chromatography or recrystallization.
Causality: Tin(II) chloride is a classic reagent for the reduction of aromatic nitro groups to anilines in an acidic medium. Alternatively, catalytic hydrogenation (H2/Pd-C) can be employed for a cleaner reduction.
Physicochemical and Spectroscopic Characterization
The following section details the expected analytical data for the title compound based on the characterization of structurally similar molecules.[1][3][4]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-170 °C (predicted range) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols. |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted based on the analysis of related substituted anilines and N-methyl triazoles.[1][3]
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | s | 1H | Triazole C5-H | The proton on the triazole ring is expected to be deshielded and appear as a singlet. |
| ~7.00 | t, J ≈ 7.6 Hz | 1H | Aromatic C5'-H | The aromatic proton between two other protons will appear as a triplet. |
| ~6.80 | d, J ≈ 7.6 Hz | 1H | Aromatic C4'-H or C6'-H | Aromatic protons adjacent to a single proton will appear as doublets. |
| ~6.70 | d, J ≈ 7.6 Hz | 1H | Aromatic C4'-H or C6'-H | Aromatic protons adjacent to a single proton will appear as doublets. |
| ~5.10 | s | 2H | -NH₂ | The amine protons will appear as a broad singlet, and the chemical shift can be variable. |
| ~3.60 | s | 3H | N-CH₃ | The N-methyl protons on the triazole ring will be a sharp singlet. |
| ~2.20 | s | 3H | Ar-CH₃ | The aromatic methyl group protons will appear as a singlet. |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | Triazole C3 | The carbon of the triazole ring attached to the aniline ring will be downfield. |
| ~148.0 | Triazole C5 | The carbon of the triazole ring bearing a proton will also be significantly downfield. |
| ~145.0 | Aromatic C3' | The aromatic carbon bearing the amino group. |
| ~135.0 | Aromatic C1' | The aromatic carbon attached to the triazole ring. |
| ~130.0 | Aromatic C5' | Aromatic CH carbon. |
| ~125.0 | Aromatic C2' | The aromatic carbon bearing the methyl group. |
| ~120.0 | Aromatic C6' | Aromatic CH carbon. |
| ~115.0 | Aromatic C4' | Aromatic CH carbon. |
| ~33.0 | N-CH₃ | The N-methyl carbon on the triazole. |
| ~17.0 | Ar-CH₃ | The aromatic methyl carbon. |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |
| 3100-3000 | Medium | C-H stretching (aromatic and triazole) |
| 2950-2850 | Weak | C-H stretching (aliphatic -CH₃) |
| 1620-1580 | Strong | C=N and C=C stretching (triazole and aromatic rings) |
| 1500-1400 | Medium | C-N stretching and aromatic ring vibrations |
| 800-700 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI)
-
Expected [M+H]⁺: m/z 189.1135
Potential Applications and Future Directions
Given the prevalence of the 1,2,4-triazole scaffold in pharmaceuticals, this compound is a promising candidate for biological screening. Its structural similarity to known kinase inhibitors and other biologically active molecules suggests potential applications in oncology, immunology, and infectious diseases.[5] Future research should focus on the biological evaluation of this compound and the synthesis of a library of analogs with modifications to the aniline and triazole rings to establish structure-activity relationships (SAR).
Conclusion
This technical guide has detailed a robust synthetic route for the preparation of this compound and provided a comprehensive set of predicted characterization data. The outlined experimental procedures are based on well-established synthetic methodologies for this class of compounds. The predicted spectroscopic data serves as a crucial reference for researchers to confirm the identity and purity of the synthesized molecule. This foundational work is intended to accelerate further investigation into the chemical and biological properties of this novel triazole derivative.
References
- Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
-
Al-Hourani, B. J., Al-Adham, M. I., & Al-Zereini, W. A. (2025). Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[1][6][7] triazolo[3,4-b][1][7][8]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. ResearchGate.
- Asif, M. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- Singh, H., & Yadav, L. D. S. (2025). Synthesis and stereochemistry of N 4-Aryl-1,2,4-triazoles.
- Lu, C., et al. (2022). A review on the synthesis of 1,2,4-triazole compounds. ISRES.
- Popova, E. A., et al. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. MDPI.
- Tariq, N., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.
- Bakholdina, A. S., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI.
- Gusak, K. N., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
- Bagley, M. C., & Dale, J. W. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595–7597.
- Dolzhenko, A. V., et al. (2024).
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989182.
- Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 17(30), 7159-7171.
- Bagley, M. C., & Dale, J. W. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed.
- Bagley, M. C., & Dale, J. W. (2025). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
-
Shestakov, A. S., et al. (2024). [2-(3-R-1H-[1][6][7]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Preprints.org.
- Smith, A. B. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. NINGBO INNO PHARMCHEM CO.,LTD..
- Sharma, V., & Kumar, P. (2014). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 19(12), 20486-20519.
- Shestakov, A. S., et al. (2020). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and...
- Sichuan Taienkang Pharmaceutical Co., Ltd. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Sichuan Taienkang Pharmaceutical Co., Ltd..
- Hamann, A. R., et al. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 173-178.
- ChemicalBook. (n.d.). 2-Methyl-3-nitroaniline(603-83-8) 1H NMR spectrum. ChemicalBook.
-
Pop, A., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][6][7]triazoles. Molbank, 2024(1), M1815.
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An In-depth Technical Guide to the NMR Spectral Data of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization through NMR spectroscopy is paramount. This document offers a comprehensive examination of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by data from analogous structures.
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthesized compound is the bedrock of its functional application. For this compound, NMR spectroscopy serves as a powerful, non-destructive tool to elucidate its precise atomic arrangement. The molecule's architecture, featuring an aniline ring substituted with a methyl group and a methyl-triazole moiety, gives rise to a unique and interpretable NMR fingerprint.
Below is the chemical structure and a systematic numbering scheme that will be used for the assignment of NMR signals throughout this guide.
Figure 1: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the aniline ring, the triazole proton, and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton. The electron-donating amino (-NH₂) and methyl (-CH₃) groups on the aniline ring will cause a general upfield shift (lower ppm) of the aromatic protons compared to unsubstituted benzene.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | m | 1H | H-5' |
| ~6.8 - 7.0 | m | 2H | H-3', H-4' |
| ~4.0 - 5.0 | br s | 2H | NH₂ |
| ~8.0 - 8.5 | s | 1H | H-5 |
| ~3.7 | s | 3H | N-CH₃ (Triazole) |
| ~2.2 | s | 3H | Ar-CH₃ (Aniline) |
Justification of Assignments:
-
Aromatic Protons (H-3', H-4', H-5'): These protons on the aniline ring will appear in the aromatic region. Due to the ortho and para directing effects of the amino and methyl groups, their chemical shifts will be complex and likely result in overlapping multiplets.
-
Amino Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Triazole Proton (H-5): The proton on the triazole ring is expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms, thus appearing at a downfield chemical shift.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen of the triazole ring will appear as a sharp singlet. Its chemical shift is influenced by the heterocyclic ring current.
-
Aryl-Methyl Protons (Ar-CH₃): The methyl group on the aniline ring will also be a singlet, appearing in the typical upfield region for aryl-bound methyl groups.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-5 |
| ~145 - 150 | C-3 |
| ~140 - 145 | C-1' |
| ~135 - 140 | C-6' |
| ~125 - 130 | C-4' |
| ~120 - 125 | C-2' |
| ~115 - 120 | C-5' |
| ~110 - 115 | C-3' |
| ~30 - 35 | N-CH₃ (Triazole) |
| ~15 - 20 | Ar-CH₃ (Aniline) |
Justification of Assignments:
-
Triazole Carbons (C-3, C-5): The carbons within the triazole ring are expected to be significantly downfield due to the direct attachment of electronegative nitrogen atoms.
-
Aniline Ring Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-1') and the carbon attached to the triazole ring (C-6') will be downfield. The other carbons will resonate at positions typical for substituted benzene rings.
-
Methyl Carbons (N-CH₃, Ar-CH₃): The methyl carbons will appear in the upfield region of the spectrum, with the N-methyl carbon being slightly more downfield than the aryl-methyl carbon.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
Instrument Setup and Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Figure 2: General workflow for NMR data acquisition and processing.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to ensure maximum signal-to-noise.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Advanced 2D NMR Experiments for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
Figure 3: Key 2D NMR experiments and their correlations.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is invaluable for identifying adjacent protons, particularly within the aromatic spin system of the aniline ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the straightforward assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, HMBC correlations from the methyl protons to the carbons of their respective rings would confirm their positions.
Conclusion
The NMR spectral data of this compound, while not experimentally determined in this guide, can be reliably predicted based on established spectroscopic principles and comparison with related structures. The combination of ¹H, ¹³C, and 2D NMR experiments provides a robust methodology for the complete and unambiguous structural elucidation of this compound. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of novel heterocyclic compounds.
References
A comprehensive understanding of NMR spectroscopy and the chemical shifts of related heterocyclic systems can be gained from the following resources:
- Synthesis, spectral analysis and anti cancer activity of (E)-2-(4-((1-phenyl-1H- 1,2,3-triazol-4-yl - Open Research@CSIR-NIScPR.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.
- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI.
- Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio - Preprints.org.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central.
- Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC - NIH.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry.
An In-depth Technical Guide to the Crystal Structure Analysis of Triazolyl Aniline Derivatives
Foreword: From Molecule to Medicine, The Decisive Role of Crystal Structure
In the landscape of modern drug discovery, the triazolyl aniline scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2] As researchers and drug development professionals, our quest is not merely to synthesize novel compounds but to fundamentally understand them. The three-dimensional arrangement of atoms in the solid state—the crystal structure—is the ultimate arbiter of a molecule's identity and a powerful predictor of its behavior. It governs conformation, dictates intermolecular interactions, and ultimately influences critical pharmaceutical properties such as solubility, stability, and bioavailability.
This guide is designed to move beyond rudimentary protocols. It provides an in-depth, field-proven perspective on the complete workflow of crystal structure analysis for triazolyl aniline derivatives. We will explore not just the 'how' but the critical 'why' behind each experimental choice, from the painstaking process of growing a suitable crystal to the rigorous validation of the final structural model. Our approach is grounded in the principles of scientific integrity, ensuring that every step contributes to a self-validating system that produces trustworthy, publication-quality data.
Part 1: The Genesis - Achieving Diffraction-Quality Crystals
The adage 'garbage in, garbage out' is brutally true in crystallography. The entire analysis hinges on obtaining a single, well-ordered crystal of suitable size and quality. For triazolyl aniline derivatives, which often exhibit a balance of rigid aromatic systems and flexible linkers, this can be a significant challenge.
Causality Behind Crystallization Method Selection:
The choice of crystallization method is dictated by the compound's solubility, thermal stability, and quantity. There is no universal solvent or technique; success often comes from systematic screening.
-
Slow Evaporation: This is the most common and often successful technique. The rationale is to allow molecules to slowly and methodically arrange themselves into a low-energy, crystalline lattice as the solvent evaporates, increasing the solute concentration. Solvents like ethanol, methanol, acetonitrile, or mixtures with less polar solvents (e.g., dichloromethane, ethyl acetate) are excellent starting points for many triazolyl aniline derivatives.
-
Vapor Diffusion (Hanging/Sitting Drop): This method is ideal for minute quantities of material. A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, promoting controlled precipitation and crystallization.
-
Slow Cooling: For compounds with a significant temperature-dependent solubility, dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly can yield high-quality crystals. The key is a slow, controlled temperature gradient to prevent rapid precipitation, which leads to amorphous solids or microcrystalline powders.
Part 2: The Core Experiment - Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the gold standard for determining the atomic arrangement of a molecule.[3][4] It provides an unambiguous map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles are derived.
Experimental Protocol: SCXRD Data Collection
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a crystal that is free of cracks and defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a critical step to minimize thermal motion of the atoms and protect the crystal from radiation damage during data collection.
-
-
Data Collection on a Diffractometer:
-
Mount the cooled crystal on the diffractometer goniometer head. Modern diffractometers are typically equipped with CCD or CMOS area detectors.[5]
-
Perform an initial series of short-exposure frames to determine the unit cell parameters and the crystal's Bravais lattice. This step is often automated in modern software.[6]
-
Based on the unit cell and symmetry, the software will devise a data collection strategy to measure a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Execute the full data collection run. The duration can range from a few hours to a full day, depending on the crystal's diffracting power and the X-ray source intensity.
-
Part 3: Data to Model - Structure Solution and Refinement
The raw diffraction images are a collection of spots of varying intensities. The process of converting this pattern into a 3D molecular model involves several computational steps.[7][8]
-
Data Integration and Scaling: The raw images are processed to measure the intensity of each diffraction spot.[6] This involves indexing each reflection (assigning it unique Miller indices h, k, l), integrating its intensity, and applying corrections for experimental factors (e.g., Lorentz and polarization effects). The data is then scaled to place all measurements on a common scale.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. For small molecules like triazolyl aniline derivatives, this is typically solved using direct methods, a computational technique that uses statistical relationships between reflection intensities to derive initial phase estimates.
-
Structure Refinement: The initial model from the structure solution is a rough approximation. Refinement is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[3] This is a least-squares minimization process, and its success is judged by the R-factor, which quantifies the disagreement. A final R1 value below 5% (0.05) is indicative of a well-refined structure.
Part 4: The Deeper Story - Structural Interpretation and Analysis
With a refined structure in hand, the real scientific investigation begins. For triazolyl aniline derivatives, several aspects are of paramount importance for understanding their potential as drug candidates.
Conformational Analysis
The flexibility of the bond linking the aniline and triazole rings allows for a range of conformations. The crystal structure reveals the preferred conformation in the solid state. A key parameter is the dihedral angle between the planes of the triazole and aniline rings, which can significantly influence how the molecule fits into a biological target.[9][10] For example, in 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the two rings is reported to be 34.57 (7)°.[9] This twist from planarity is a crucial piece of structural information for computational modeling.
Intermolecular Interactions: The Architects of the Crystal Lattice
The way molecules pack together in a crystal is governed by a network of non-covalent interactions.[11][12] Understanding these is vital, as they can serve as proxies for the interactions a drug molecule might form with its protein target.
-
Hydrogen Bonds: The triazole and aniline moieties are rich in hydrogen bond donors (N-H from aniline) and acceptors (the nitrogen atoms of the triazole ring). These N-H···N interactions are often the primary drivers of the crystal packing.[9]
-
π-π Stacking: The aromatic nature of both the aniline and triazole rings facilitates π-π stacking interactions, where the electron-rich faces of the rings align. These are typically characterized by centroid-to-centroid distances of 3.3–3.8 Å.[9]
-
C-H···N and C-H···π Interactions: These weaker hydrogen bonds also play a significant role in stabilizing the crystal lattice.
Advanced Analysis: Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[13][14] The surface is generated around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts. This method allows for the deconstruction of the crystal packing into contributions from different types of interactions (e.g., H···H, C···H, N···H), providing a quantitative fingerprint of the molecular environment.[15][16][17]
Part 5: The Litmus Test - Ensuring Structural Trustworthiness
A solved crystal structure is not automatically a correct one. Rigorous validation is a non-negotiable step to ensure the integrity of the data.[18] The primary tool for this is the checkCIF service provided by the International Union of Crystallography (IUCr), which often utilizes the PLATON software.[19][20][21]
Protocol: Structure Validation with checkCIF/PLATON
-
Generate a CIF file: After final refinement, the crystallographic software is used to generate a Crystallographic Information File (CIF). This is a standardized text file containing all information about the experiment, the unit cell, atomic coordinates, and refinement parameters.
-
Submit to checkCIF: Upload the CIF file to the IUCr's online checkCIF service.
-
Analyze the Validation Report: The service generates a report with a series of ALERTS, categorized by severity (A, B, C, G).
-
Level A ALERTS: These are the most serious and often indicate significant errors, such as incorrect space group assignment, missed symmetry, or physically unrealistic geometric parameters. These must be addressed.
-
Level B and C ALERTS: These are less severe but point to unusual features that require investigation and explanation. For example, an unusually short intermolecular contact might be a sign of a strong hydrogen bond, or it could be an error.
-
-
Respond and Refine: Address each ALERT. This may involve further refinement of the model, re-evaluating the space group, or adding a detailed explanation to the CIF for any unusual but correct features. The goal is to resolve or justifiably explain all ALERTS.[22]
Part 6: The Payoff - Application in Drug Design
The ultimate goal of analyzing these structures is to inform the drug design process.[23][24] The precise, empirical data from crystallography provides invaluable insights:
-
Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive derivatives, one can correlate specific conformations or intermolecular interaction patterns with biological activity.
-
Pharmacophore Modeling: The solid-state conformation provides a rigid, low-energy snapshot of the molecule, which is an excellent starting point for developing pharmacophore models and for virtual screening.
-
Informing Computational Studies: Experimental bond lengths, angles, and dihedral angles serve as crucial benchmarks for validating and parameterizing computational methods like quantum chemical calculations and molecular docking.[25][26][27][28]
Data Presentation: Comparative Crystallographic Parameters
Summarizing data in a clear format is essential for comparison across a series of compounds.
| Compound Identifier | Formula | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |
| 4-(1,2,4-Triazol-1-yl)aniline | C₈H₈N₄ | Monoclinic | P2₁/c | 34.57 (7) | [9] |
| Compound A | C₁₇H₁₅N₃OCl₂ | Monoclinic | P2(1)/n | N/A | [29] |
| Compound B | C₁₀H₉N₅S | Monoclinic | P2₁ | N/A | [30] |
Note: N/A indicates data not specified in the abstract or summary.
Conclusion
The crystal structure analysis of triazolyl aniline derivatives is a multi-faceted process that demands experimental care, computational rigor, and insightful interpretation. It is the definitive method for establishing molecular structure and provides a wealth of information that directly impacts the rational design of new therapeutic agents. By embracing a workflow grounded in expertise and self-validation, we can ensure that the structural data we generate is not just a picture, but a powerful piece of knowledge that accelerates the journey from a promising molecule to a life-changing medicine.
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Academia.edu. (n.d.). (PDF) Single-crystal structure validation with the program PLATON. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property, profoundly influencing its journey through the drug development pipeline, from formulation to bioavailability.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline, a heterocyclic amine of interest in medicinal chemistry. Given the absence of extensive public data for this specific molecule, this document focuses on foundational principles derived from its structure, a robust, step-by-step experimental protocol for solubility determination, and the interpretation of potential outcomes. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to generate reliable solubility profiles, thereby enabling informed decision-making in preclinical and formulation studies.
Introduction: The Critical Role of Solubility
Oral ingestion remains the most preferred route for drug administration due to its convenience and patient compliance.[1][4] However, for a drug to be effective, it must first dissolve in gastrointestinal fluids before it can be absorbed into the systemic circulation.[3] Consequently, poor aqueous solubility is a major hurdle in modern drug discovery, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1][2][4] This challenge often leads to inadequate bioavailability, requiring higher doses that can increase the risk of toxicity.[1]
Understanding the solubility of a compound like this compound in a variety of organic solvents is equally critical. This knowledge informs crucial development steps, including:
-
Synthetic Route Optimization: Selecting appropriate solvents for reaction and purification.
-
Crystallization and Polymorph Screening: Identifying solvent systems to produce the desired stable crystalline form.
-
Formulation Development: Designing advanced formulations such as amorphous solid dispersions or lipid-based systems to enhance oral absorption.
-
Preclinical Assays: Ensuring the compound remains in solution during in vitro and in vivo testing to produce reliable data.
This guide will first deconstruct the molecular structure of the target compound to predict its solubility behavior before detailing a definitive method for its experimental determination.
Physicochemical Analysis and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] By examining the functional groups and overall structure of this compound, we can infer its likely interactions with different classes of solvents.
Molecular Structure:
-
Aniline Moiety: The primary amine (-NH2) on the benzene ring is a key functional group. Aniline itself is a weak base and is only slightly soluble in water but shows good solubility in many organic solvents.[6][7] The amino group can act as both a hydrogen bond donor and acceptor.
-
1,2,4-Triazole Ring: This heterocyclic ring contains three nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor.[8][9] Parent 1,2,4-triazole is very soluble in water and also soluble in polar organic solvents.[9]
-
Methyl Groups (-CH3): The two methyl groups (one on the aniline ring, one on the triazole ring) are non-polar and contribute to the molecule's lipophilicity.
-
Aromatic Rings: The benzene and triazole rings are planar, which can facilitate stacking interactions and may influence crystal lattice energy.
Predicted Solubility Behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with both the aniline's amino group and the triazole's nitrogen atoms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good to high solubility is anticipated. These solvents can accept hydrogen bonds and have strong dipole moments that can interact favorably with the polar regions of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The overall molecule possesses significant polarity from the aniline and triazole moieties, which will be unfavorable in a non-polar environment. The non-polar methyl and phenyl groups will offer some affinity, but likely not enough to overcome the unfavorable interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents have a slight polarity and can interact with the molecule through dipole-dipole interactions.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the true solubility of a compound is the shake-flask method , which measures thermodynamic or equilibrium solubility.[10] This "gold standard" approach involves creating a saturated solution in equilibrium with an excess of the solid drug.[11] The following protocol provides a detailed, self-validating system for this determination.
Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator (e.g., set to 25 °C and/or 37 °C)
-
Centrifuge
-
Calibrated pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks for standard and sample preparation
Step-by-Step Protocol
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create at least five calibration standards. Analyze these standards by HPLC and plot the peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995 for a valid curve.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial (e.g., 1 mL).
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[11][12] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[12]
-
Phase Separation: After equilibration, allow the vials to rest so that the excess solid can settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the previously generated calibration curve. The dilution factor must be recorded precisely.
-
HPLC Analysis: Analyze the diluted sample using the same HPLC method developed for the calibration standards.[13]
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The equilibrium solubility is then calculated by multiplying this concentration by the dilution factor.
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Equilibrium Solubility of this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | High | [To be filled by experiment] |
| Ethanol | 24.6 | High | [To be filled by experiment] | |
| Polar Aprotic | DMSO | 46.7 | High | [To be filled by experiment] |
| Acetonitrile | 37.5 | Moderate-High | [To be filled by experiment] | |
| Acetone | 20.7 | Moderate | [To be filled by experiment] | |
| Chlorinated | Dichloromethane | 9.1 | Moderate | [To be filled by experiment] |
| Non-Polar | Toluene | 2.4 | Low | [To be filled by experiment] |
| n-Hexane | 1.9 | Very Low | [To be filled by experiment] |
Visualization of Experimental Workflow
A visual representation of the experimental protocol ensures clarity and reproducibility. The following diagram, generated using DOT language, outlines the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Conclusion and Implications
This guide has detailed the theoretical considerations and a practical, robust protocol for determining the organic solvent solubility of this compound. While specific data requires experimental execution, the provided framework predicts favorable solubility in polar solvents and poor solubility in non-polar media. The generation of precise solubility data through the outlined shake-flask method is an indispensable step in the early development of this compound. The resulting data will directly inform critical decisions in chemical synthesis, purification, formulation, and the design of subsequent pharmacological studies, ultimately paving the way for its successful progression as a potential therapeutic agent.
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chem LibreTexts. [Link]
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Solubility of Things. (n.d.). 1,2,4-Triazole. Solubility of Things. [Link]
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ISRN Pharmaceutics. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Hindawi. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
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ACS Publications. (2012). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. [Link]
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PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences. [Link]
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Triazole-Aniline Compounds
Abstract
The 1,2,3-triazole-aniline scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its remarkable metabolic stability and capacity for diverse molecular interactions.[1][2][3][4][5] Compounds featuring this moiety exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[1][6][7] This guide provides an in-depth technical exploration of the core synthetic methodologies for constructing these valuable compounds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on the regioselective synthesis of the 1,2,3-triazole core via azide-alkyne cycloaddition reactions and the strategic formation of the crucial C-N linkage to the aniline moiety. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, self-validating experimental protocols, and a robust framework for the rational design of novel triazole-aniline derivatives.
The Strategic Imperative: Why Triazole-Aniline Scaffolds?
The triazole ring is not naturally occurring, which makes its presence in a molecule a strong indicator of synthetic origin and offers a degree of metabolic stability.[8][9] It acts as a bioisostere for the amide bond, capable of forming hydrogen bonds and participating in dipole-dipole interactions, yet it is resistant to common enzymatic hydrolysis.[1][9] When coupled with an aniline fragment—a prevalent pharmacophore in its own right—the resulting scaffold offers a geometrically defined and chemically stable platform for orienting substituents to interact with biological targets. The synthetic challenge, therefore, is not merely to create these molecules, but to do so with precise control over their architecture, particularly the regiochemistry of the triazole ring.
Mastering the Core: Regioselective Synthesis of the 1,2,3-Triazole Ring
The foundational reaction for 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[10][11] However, the thermal, uncatalyzed version of this reaction suffers from a critical flaw for drug discovery applications: a lack of regioselectivity. It typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which are difficult to separate and may possess vastly different biological activities.[11][12] This necessitates the use of catalytic systems that can direct the reaction towards a single, desired isomer.
The "Click" Chemistry Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) was a watershed moment, establishing the premier example of "click chemistry."[10][12][13] This reaction is prized for its exceptional fidelity, mild reaction conditions, and, most importantly, its near-perfect regioselectivity for the 1,4-disubstituted triazole isomer.[13][14]
Causality of the Copper Catalyst: The role of the Cu(I) catalyst is to dramatically lower the activation energy of the cycloaddition.[13] It coordinates with the terminal alkyne to form a copper-acetylide intermediate. This activation makes the alkyne's terminal carbon highly susceptible to nucleophilic attack by the terminal nitrogen of the azide, initiating a stepwise mechanism that leads exclusively to the 1,4-isomer.[12] This controlled, stepwise process is the reason CuAAC avoids the concerted, non-selective pathway of the thermal Huisgen cycloaddition.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted Triazole-Aniline
This protocol is self-validating. Successful formation of the product is confirmed by the disappearance of the characteristic azide stretch in the IR spectrum and the appearance of a new triazole proton signal in the ¹H NMR spectrum.
-
Reagent Preparation: In a round-bottom flask, dissolve the alkynyl-aniline (1.0 eq.) and the corresponding organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water (0.2 M).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq.) as a reducing agent to ensure the copper remains in the active Cu(I) state. This is a critical step to prevent oxidative homocoupling of the alkyne.[13]
-
Initiation: Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.). The sodium ascorbate will reduce the Cu(II) to the active Cu(I) in situ.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]
The Alternative Regiochemistry: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For accessing the alternative 1,5-disubstituted regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[13][16][17] This reaction complements CuAAC, providing synthetic chemists with complete control over the triazole's substitution pattern. A significant advantage of RuAAC is its ability to engage both terminal and internal alkynes, enabling the synthesis of fully substituted triazoles.[17][18]
Causality of the Ruthenium Catalyst: The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed through the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[16][17][18] The regioselectivity is determined during this step, where the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[18] Subsequent reductive elimination releases the 1,5-triazole product and regenerates the active catalyst.[16][18]
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- 9. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
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- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 18. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamental Chemistry of 4H-1,2,4-Triazole Substituted Anilines
Introduction: The Strategic Convergence of Two Pharmacophores
In the landscape of modern medicinal chemistry, the strategic fusion of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the fundamental chemistry of a particularly compelling molecular architecture: the 4H-1,2,4-triazole substituted aniline. This structure represents a deliberate convergence of two potent pharmacophores.
The aniline moiety, a simple aromatic amine, is a foundational building block in pharmaceuticals, serving as a precursor for everything from early analgesics like acetanilide to modern sulfonamide antibiotics and targeted cancer therapies.[1][2] Its chemical versatility and ability to participate in a multitude of biological interactions make it an invaluable starting point for drug discovery.[2][3] However, anilines are also recognized as potential "structural alerts" due to metabolic pathways that can lead to reactive metabolites and associated toxicities.[4]
The 1,2,4-triazole ring is a five-membered heterocycle that has garnered immense interest from medicinal chemists for its remarkable biological and physicochemical properties.[5][6] It is metabolically stable, capable of engaging in hydrogen bonding and dipole interactions, and acts as a rigid scaffold.[5][7] This has led to its incorporation into a multitude of blockbuster drugs, including the antifungal agent fluconazole and the anticancer drug letrozole.[5][6] The 1,2,4-triazole exists in two tautomeric forms, 1H and 4H, with the 4H-tautomer being of particular interest for direct N-arylation.[5][8]
By covalently linking the 4H-1,2,4-triazole ring directly to the nitrogen of an aniline precursor, or more commonly, by constructing the triazole ring from an aniline derivative, we create a novel chemical entity. This guide provides an in-depth exploration of the synthesis, characterization, and core chemical principles governing these molecules, offering a technical resource for researchers aiming to leverage this unique scaffold in drug development.
Core Synthesis: Constructing the 4-Aryl-4H-1,2,4-Triazole Moiety
The most direct and historically significant method for synthesizing 4-aryl-substituted-4H-1,2,4-triazoles involves the high-temperature condensation of a primary aromatic amine (an aniline derivative) with N,N'-diformylhydrazine. This method, a variation of the Pellizzari reaction, provides a robust route to the desired 4H-tautomer.[9]
Causality Behind the Synthetic Strategy
The choice of N,N'-diformylhydrazine is critical. This symmetrical precursor ensures that the resulting triazole is unsubstituted at the C3 and C5 positions. The reaction mechanism is driven by the nucleophilic attack of the aniline's primary amine onto the electrophilic carbonyl carbons of N,N'-diformylhydrazine, followed by a cyclodehydration cascade. The high temperature is necessary to overcome the activation energy for the cyclization and subsequent water elimination steps, driving the reaction towards the thermodynamically stable aromatic triazole ring.
Below is a logical workflow for the synthesis, starting from the preparation of the key N,N'-diformylhydrazine intermediate.
Diagram: Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of 4H-1,2,4-triazole substituted anilines.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the intermediates and the final product.
Protocol 1: Synthesis of N,N'-Diformylhydrazine
This precursor is not always commercially available in high purity and its synthesis is a crucial first step. The method described is an improvement on the classical approach, designed to maximize yield and purity by removing ammonia under vacuum.[1][10][11]
-
Materials: Formamide (2 moles), Hydrazine hydrate (e.g., 80% solution, 1 mole).
-
Procedure:
-
Combine formamide and hydrazine hydrate in a round-bottom flask equipped with a magnetic stirrer at room temperature (20-25°C).
-
Immediately apply a vacuum (e.g., ~150 mbar) and stir the mixture vigorously for 1 hour. Ammonia gas will evolve.
-
Gradually reduce the pressure over the hour (e.g., to ~70 mbar).
-
After 1 hour at room temperature, heat the mixture to 100°C under vacuum and maintain for 1.5-2 hours.
-
Increase the vacuum further to distill off water and any unreacted starting material.
-
The remaining solid residue is dried under vacuum at ~115°C.
-
-
Validation: The product should be a white solid with a melting point of approximately 159-160°C.[4][10] Purity can be confirmed by ¹H NMR. The yield should be >95%.
Protocol 2: Synthesis of 4-(4H-1,2,4-Triazol-4-yl)aniline
This protocol details the core condensation step to form the target molecule.
-
Materials: N,N'-Diformylhydrazine (1 mole), p-Phenylenediamine (or other aniline derivative, 1 mole).
-
Procedure:
-
Combine N,N'-diformylhydrazine and the selected aniline derivative in a flask equipped for high-temperature reaction with a condenser.
-
Heat the mixture to a high temperature (typically 180-220°C). The reaction is often performed neat (without solvent).
-
Maintain the temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude product will solidify.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
-
Validation: The identity and purity of the final product must be confirmed through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and melting point determination.
Spectroscopic Characterization: Confirming the Structure
Accurate characterization is paramount. While direct spectra for the parent 4-(4H-1,2,4-triazol-4-yl)aniline are not abundant in literature, data from closely related derivatives, such as Schiff bases of 4-amino-4H-1,2,4-triazole, provide excellent reference points for expected signals.[12][13][14][15]
Diagram: Key Spectroscopic Handles
Caption: Expected spectroscopic signatures for 4-(4H-1,2,4-triazol-4-yl)aniline.
Table: Representative Spectroscopic Data
This table compiles expected chemical shifts and absorption bands based on published data for structurally similar compounds.[12][13][14][15]
| Technique | Functional Group / Atom | Expected Signal / Range | Rationale & Comments |
| FT-IR | Aniline N-H stretch | 3400-3200 cm⁻¹ | Two bands are typical for a primary amine. |
| Aromatic/Triazole C-H stretch | ~3100 cm⁻¹ | Characteristic of sp² C-H bonds. | |
| Aniline N-H bend | ~1620 cm⁻¹ | Scissoring vibration of the -NH₂ group. | |
| Triazole C=N stretch | ~1550 cm⁻¹ | Confirms the presence of the heterocyclic ring.[15] | |
| ¹H NMR | Triazole C-H protons | Singlet, δ 8.3-8.8 ppm | Deshielded due to the electronegativity of the nitrogen atoms. A sharp singlet confirms the symmetrical C3/C5 positions.[12] |
| Aniline Ar-H (ortho to NH₂) | Doublet, δ 6.6-6.9 ppm | Shielded by the electron-donating effect of the amino group. | |
| Aniline Ar-H (ortho to Triazole) | Doublet, δ 7.0-7.5 ppm | Deshielded by the electron-withdrawing effect of the triazole ring. | |
| Aniline -NH₂ protons | Broad Singlet, δ 5.0-6.0 ppm | Chemical shift is solvent-dependent and the signal is often broad due to quadrupole moments and exchange. | |
| ¹³C NMR | Triazole C-H carbons | δ 145-150 ppm | Deshielded carbons within the heterocyclic ring.[13] |
| Aniline C-NH₂ carbon | δ 148-152 ppm | Quaternary carbon attached to the amino group. | |
| Aniline C-Triazole carbon | δ 130-135 ppm | Quaternary carbon attached to the triazole nitrogen. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 160.18 | A strong molecular ion peak is expected due to the stability of the aromatic system.[12] |
Chemical Reactivity and Future Perspectives
The 4H-1,2,4-triazole substituted aniline is a bifunctional molecule. The triazole ring is generally stable and unreactive, serving as a robust scaffold. The primary site of reactivity is the aniline's amino group. It can undergo standard reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Formation of secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.
This reactivity allows the core scaffold to be used as a versatile platform for building more complex molecules and exploring structure-activity relationships (SAR).[16] The introduction of the electron-withdrawing triazole ring modulates the basicity and nucleophilicity of the aniline nitrogen, a factor that must be considered in reaction design.
From a drug development perspective, this scaffold holds immense promise. The triazole moiety can improve metabolic stability and solubility while providing key hydrogen bond accepting capabilities. By modifying the substituents on the aniline ring or by using the amino group as a handle for further derivatization, researchers can fine-tune the molecule's pharmacological profile to target a wide range of biological receptors and enzymes.[5][17]
Conclusion
The synthesis of 4H-1,2,4-triazole substituted anilines represents a powerful strategy in medicinal chemistry, merging the versatility of the aniline building block with the stability and favorable pharmacological properties of the triazole heterocycle. The synthetic route via condensation with N,N'-diformylhydrazine is a reliable and scalable method. A thorough understanding of the spectroscopic characteristics is essential for unambiguous structure confirmation. This guide provides the foundational chemical principles, validated protocols, and characterization data necessary for researchers and drug development professionals to confidently synthesize, identify, and utilize these promising compounds in their quest for novel therapeutic agents.
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A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. [Link]
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Einhorn–Brunner reaction - Wikipedia. [Link]
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Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. [Link]
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Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. [Link]
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Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). [Link]
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A Review on 1, 2, 4 - Triazoles - Journal of Advanced Pharmacy Education and Research. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. [Link]
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Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
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4-(4H-1,2,4-Triazol-4-yl)aniline - PubChem. [Link]
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Pellizzari Reaction Mechanism | Organic Chemistry - YouTube. [Link]
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4-(4H-1,2,4-Triazol-4-yl)aniline (C007B-590899) - Cenmed Enterprises. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - Growing Science. [Link]
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Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PubMed Central. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthetic Utility of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
A Guide for Researchers in Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of Triazole-Aniline Scaffolds
The convergence of aniline and triazole moieties within a single molecular framework represents a cornerstone of modern medicinal chemistry.[1] Aniline derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals and functional materials, while the 1,2,4-triazole ring is a recognized "privileged scaffold."[2][3] This heterocycle is known for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, contributing to the pharmacological profile of numerous approved drugs.[1][2]
This guide focuses on the synthetic utility of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline , a compound that, while not extensively documented in public literature, serves as an exemplary model for a class of molecules with significant potential in drug development. Its structure features several key handles for chemical modification: a nucleophilic primary amine, an activated aromatic ring, and a stable N-methylated triazole. These features allow for a diverse range of synthetic transformations, making it a valuable intermediate for constructing complex molecular architectures. A closely related structure, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is a key intermediate in the synthesis of Deucravacitinib, a novel TYK2 inhibitor, underscoring the pharmaceutical relevance of this scaffold.[4][5]
This document provides an in-depth analysis of the potential reactivity of this model compound and offers detailed protocols for its functionalization, grounded in established synthetic methodologies.
Predicted Reactivity and Synthetic Strategy
The chemical behavior of this compound is governed by the interplay of its functional groups. The aniline amine (-NH₂) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[6] The methyl group (-CH₃) is a weak activating group, also directing ortho and para. The triazole ring, depending on the reaction conditions, can act as a weakly deactivating group.
Based on these properties, the primary sites for functionalization are:
-
The Aniline Nitrogen (N-Functionalization): The primary amine is a potent nucleophile, readily undergoing acylation, sulfonylation, alkylation, and C-N cross-coupling reactions.
-
The Aromatic Ring (C-H Functionalization): The positions ortho and para to the strongly activating amino group (C4, C6) are the most susceptible to electrophilic attack. The C6 position is sterically unhindered, making it a likely site for substitution.
-
Conversion of the Amine (Diazotization): The primary amine can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halides, hydroxyl, cyano).
The following workflow illustrates the key strategic pathways for derivatizing the core molecule.
Sources
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Application Note & Protocols: 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline as a Versatile Precursor for Novel Kinase Inhibitors
Abstract: The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The strategic design of small molecules that can effectively target the ATP-binding site of kinases is paramount. This document provides a detailed guide for researchers on the application of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline , a key precursor molecule. We will explore the scientific rationale for its use, detailing how its unique structural motifs—the aniline and the 1,2,4-triazole—contribute to high-affinity interactions within the kinase domain. This guide furnishes field-proven, step-by-step protocols for the synthesis and characterization of the precursor, its subsequent elaboration into a final inhibitor, and the in vitro evaluation of the target compound's inhibitory activity.
The Scientific Rationale: A Privileged Scaffold for Kinase Inhibition
The combination of an aniline ring and a triazole moiety creates a "privileged scaffold," a molecular framework that is recurrently found in successful drug candidates.[1] This is not coincidental; each component serves a critical function in binding to the kinase active site.
-
The Aniline Moiety: The Hinge-Binding Anchor: The amino group of the aniline is crucial for forming one or more key hydrogen bonds with the "hinge region" of the kinase, the flexible loop that connects the N- and C-lobes of the enzyme.[2][3] This interaction is a hallmark of many Type I and Type II kinase inhibitors and serves to anchor the molecule in the ATP-binding pocket. The 2-methyl substituent provides steric bulk that can be exploited to fine-tune selectivity and prevent off-target binding.
-
The 1,2,4-Triazole Ring: A Versatile Pharmacophore: The 1,2,4-triazole ring is a bioisostere of an amide or ester group but offers superior metabolic stability.[4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling additional interactions with the kinase.[4][5] Furthermore, the triazole ring is a stable, rigid linker that properly orients the aniline and any further chemical extensions into the active site.[2] Triazole derivatives have shown significant potential as inhibitors for a range of kinases, including Aurora-A, ALK, and TRK.[6][7][8]
-
Targeting the Inactive State: The Promise of Type II Inhibition: This precursor is particularly well-suited for the development of Type II kinase inhibitors. These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[9][10][11] This often leads to greater selectivity, as the DFG-out conformation is less conserved across the kinome. The triazole portion of the precursor can be elaborated with substituents designed to occupy the allosteric hydrophobic pocket that becomes accessible only in the DFG-out state, a key strategy for achieving high-selectivity inhibitors.[9][11]
Figure 1: Conceptual binding mode of a Type II inhibitor.
Synthesis and Characterization of the Precursor
This section provides a representative, robust protocol for the synthesis of this compound. The pathway proceeds via the construction of the triazole ring followed by the reduction of a nitro group to the target aniline.
Figure 2: Synthetic workflow for the target precursor.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Methyl-3-nitrobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Methyl isothiocyanate (MeNCS)
-
Potassium carbonate (K₂CO₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Palladium on carbon (10% Pd/C), 50% wet
-
Ethanol (EtOH), Methanol (MeOH), Dichloromethane (DCM)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Step 1: Synthesis of N'-Hydroxy-2-methyl-3-nitrobenzimidamide.
-
To a solution of 2-methyl-3-nitrobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product.
-
Expert Insight: The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated in situ without promoting side reactions.
-
-
Step 2: Formation of the Triazole Precursor.
-
In a round-bottom flask under an inert atmosphere, dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add potassium carbonate (2.0 eq) followed by the dropwise addition of methyl isothiocyanate (1.1 eq).
-
Heat the mixture to reflux for 8-12 hours.[12]
-
After cooling, add hydrazine hydrate (2.5 eq) and continue to reflux for another 6-8 hours.
-
Cool the reaction, concentrate under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(2-Methyl-3-nitrophenyl)-4-methyl-4H-1,2,4-triazole. Purify by flash column chromatography.
-
Expert Insight: This one-pot, multi-step sequence is efficient. The initial reaction forms a thiourea-like intermediate, which is then cyclized with hydrazine to form the stable 1,2,4-triazole ring.[12]
-
-
Step 3: Reduction to the Final Aniline Precursor.
-
Carefully, in a high-pressure reactor or a flask suitable for hydrogenation, dissolve the purified nitro-triazole from Step 2 (1.0 eq) in methanol.
-
Under an inert atmosphere, add 10% Pd/C catalyst (typically 5-10 mol% by weight, 50% wet).[13]
-
Seal the vessel, evacuate and backfill with hydrogen gas (or use a hydrogen balloon).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, This compound .
-
Expert Insight: Wet Pd/C is used to mitigate the fire risk associated with the dry, pyrophoric catalyst. The reduction is highly effective and clean, often yielding a product pure enough for the next step without further chromatography.[14]
-
Protocol 2.2: Characterization
The identity and purity of the synthesized precursor must be confirmed.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, two distinct methyl groups (one on the aniline ring, one on the triazole), and the aniline -NH₂ protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the aromatic rings and the methyl groups. |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion (Expected m/z ≈ 203.11). |
| HPLC Purity | >95% purity is recommended for subsequent steps. |
From Precursor to Inhibitor: A Representative Coupling Protocol
The aniline precursor is a versatile building block. A common strategy is to couple it with a heterocyclic core, such as a 4-chloroquinazoline, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.[15]
Figure 3: General workflow for inhibitor synthesis.
Protocol 3.1: Buchwald-Hartwig Cross-Coupling
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-chloroquinazoline, 1.0 eq), the aniline precursor (1.1 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).[14]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for the specified time, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final kinase inhibitor.
In Vitro Evaluation of Kinase Inhibitory Activity
An in vitro kinase assay is essential to determine the potency of the newly synthesized compound, typically by measuring its IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4.1: Radiometric Kinase Assay (³²P-ATP Filter Binding)
This is a classic and highly sensitive method.[16]
Materials:
-
Purified target kinase
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution (a mix of cold ATP and γ-³²P-ATP)[16]
-
Synthesized inhibitor (dissolved in DMSO)
-
Phosphocellulose filter paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Preparation: Prepare serial dilutions of the inhibitor in DMSO. A typical starting range is 10 mM to 1 nM.
-
Reaction Setup: In a 96-well plate, set up the reactions on ice.
-
Add kinase buffer.
-
Add the substrate.
-
Add the inhibitor dilution (or DMSO for the 0% inhibition control).
-
Add the purified kinase.
-
Expert Insight: Pre-incubating the kinase with the inhibitor for 10-15 minutes can be important for inhibitors with slow binding kinetics.
-
-
Initiation and Incubation: Initiate the reaction by adding the ATP solution (containing γ-³²P-ATP). Transfer the plate to a 30 °C incubator for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an aliquot of the reaction mixture onto the phosphocellulose filter paper. The negatively charged phosphate groups on the phosphorylated substrate will bind to the positively charged paper.
-
Washing: Immediately place the filter paper in a beaker of stop solution (phosphoric acid). Wash several times with fresh stop solution to remove unreacted, radiolabeled ATP.
-
Quantification: Place the washed filter spots into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.[16]
-
Data Analysis:
-
Calculate percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus log[Inhibitor].
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Control | Purpose | Components |
| 0% Inhibition | Represents maximum enzyme activity. | Kinase + Substrate + ATP + DMSO |
| 100% Inhibition | Represents background signal. | Substrate + ATP + DMSO (No Kinase) |
| Test Wells | Measures inhibitor effect. | Kinase + Substrate + ATP + Inhibitor |
References
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Jo, H. et al. (2018). In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. [Link]
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Wang, L. et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
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Aouad, M. R. et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]
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Skoryi, M. et al. (2023). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Edraki, N. et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone-1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. PubMed. [Link]
-
Kufareva, I. et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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Wang, L. et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Uddin, M. J. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
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Zhang, J. et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. NIH. [Link]
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Aouad, M. R. et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. ResearchGate. [Link]
-
Kufareva, I. et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. [Link]
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Petrelli, A. & Giordano, S. (2008). From single- to multi-target drugs in cancer therapy: when aspirin fails, try a 'magic shotgun'. Journal of Medicinal Chemistry. [Link]
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Lenci, E. et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
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Wang, Y. et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]
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PrecisionFDA. (n.d.). 2-METHOXY-3-(1-METHYL-1,2,4-TRIAZOL-3-YL)ANILINE. PrecisionFDA. [Link]
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Sichuan Taienkang Pharmaceutical Co., Ltd. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Taienkang. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Zhao, X. et al. (2023). Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. PubMed. [Link]
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Ghandi, M. et al. (2012). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [Link]
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Al-Soud, Y. A. et al. (2008). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-Pyridine Derivatives. PubMed Central. [Link]
-
Abou-Seri, S. M. et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and.... ResearchGate. [Link]
-
Hamann, A. R. et al. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. SciELO South Africa. [Link]
-
Hordieienko, O. I. & Tverdokhlib, S. V. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies. [Link]
-
Al-Masoudi, N. A. et al. (2023). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of 2-((4-Amino-5-((2,4-dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-Triazol-4-yl)ethan-1-one. Preprints.org. [Link]
-
WAP Pharm. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. WAP Pharm. [Link]
-
Singh, A. K. et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]
-
Al-Masoudi, N. A. et al. (2023). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]
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Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A Key Intermediate for the TYK2 Inhibitor Deucravacitinib
Introduction
Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for a range of other immune-mediated diseases.[1] The unique mechanism of Deucravacitinib, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity and minimizes off-target effects associated with other JAK inhibitors.
A critical building block in the synthesis of Deucravacitinib is the intermediate 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6). This compound provides the essential benzene-triazole scaffold, which ultimately positions key functionalities within the binding pocket of the TYK2 protein.[2] The amine group on this intermediate serves as a crucial handle for coupling with the deuterated pyridazine core of the final active pharmaceutical ingredient (API).[2]
This application note provides a detailed, step-by-step protocol for the synthesis of this key intermediate, based on the optimized commercial process developed to ensure high yield, purity, and scalability.[1] The described route emphasizes efficiency, regiochemical control, and process safety, making it suitable for drug development and manufacturing environments.
Chemical Properties and Structure
| Property | Value | Reference |
| CAS Number | 1609394-10-6 | [2] |
| Molecular Formula | C₁₀H₁₂N₄O | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Appearance | Off-white to light orange/brown solid | [2] |
| Melting Point | 229-232 °C | [2] |
| Purity | ≥98.0% (HPLC) | [2] |
Overall Synthesis Workflow
The commercial synthesis route is designed for efficiency and control, involving a key cyclocondensation step to form the methylated 1,2,4-triazole with high regioselectivity, followed by a catalytic hydrogenation to yield the target aniline.
Caption: High-level workflow for the synthesis of the Deucravacitinib intermediate.
Detailed Synthesis Protocols
This protocol is adapted from the commercial process development reported in Organic Process Research & Development.[1]
Part 1: Synthesis of 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Nitro Intermediate, CAS 1609394-08-2)
The formation of the 1,2,4-triazole ring is a critical step. The developed process utilizes a novel cyclocondensation reaction under mild conditions that provides excellent regiocontrol, favoring the desired N-methylated isomer. This avoids the formation of significant isomeric impurities that can be difficult to separate in later stages.[1] While the full experimental details for this specific novel cyclocondensation are proprietary as detailed in the commercial process paper, a representative method for producing the nitro intermediate is outlined based on established chemical principles.
Materials and Reagents:
-
2-Hydroxy-3-nitrobenzoic acid methyl ester
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Formic acid
-
Methanol
Protocol:
-
Methylation: In a round-bottom flask, dissolve 2-hydroxy-3-nitrobenzoic acid methyl ester in DMF. Add potassium carbonate (2.0 eq) and stir the suspension. Slowly add methyl iodide (1.5 eq) at room temperature. Monitor the reaction by TLC until completion.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methoxy-3-nitrobenzoic acid methyl ester.
-
Hydrazide formation: Reflux the crude ester with hydrazine hydrate in methanol to form the corresponding hydrazide.
-
Triazole formation: The resulting hydrazide is then cyclized with formic acid to form the triazole ring, which is subsequently methylated to yield the nitro intermediate, 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.
Part 2: Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (Final Product, CAS 1609394-10-6)
The final step is a robust and high-yielding reduction of the nitro group to the target aniline. Catalytic hydrogenation is the method of choice for its efficiency and clean conversion.
Caption: Final reduction step to produce the target aniline intermediate.
Materials and Reagents:
-
3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole ("Nitro Intermediate")
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen (H₂) gas
-
Brine (25 wt% aqueous NaCl solution)
-
Water
Equipment:
-
High-pressure reactor (Parr hydrogenator or similar)
-
Filtration apparatus (e.g., Büchner funnel with Celite or a filter press)
-
Distillation apparatus
Protocol:
-
Reactor Setup: Charge the high-pressure reactor with the nitro intermediate (1.0 kg, 1.0 equiv) and methanol (8.0 L).
-
Inerting: Flush the reactor thoroughly with nitrogen to ensure an oxygen-free atmosphere.
-
Catalyst and Base Addition: With careful exclusion of oxygen, add sodium bicarbonate (0.6 kg, ~2.0 equiv) followed by the 10% Pd/C catalyst (0.02 kg).
-
Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 41-46 psi.
-
Reaction Conditions: Stir the reaction mixture at 20 °C for 6 hours. Then, heat the reactor to 45 °C and continue stirring until the reaction is complete (monitor by HPLC or TLC).
-
Catalyst Removal: After cooling to room temperature, vent the hydrogen and flush the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use additional methanol (~5.0 L) to wash the reactor and the filter cake to ensure complete transfer.
-
Solvent Exchange and Crystallization: Combine the filtrates and distill under vacuum to reduce the total volume to approximately 2.5 L. Add water (10 L) and continue the vacuum distillation until the volume is again reduced to ~2.5 L.
-
Salting Out and Isolation: Heat the resulting aqueous slurry to 70 °C. Add 25 wt% brine (9.0 L) and agitate the mixture at 70 °C for 6 hours to induce crystallization.
-
Cooling and Aging: Cool the mixture to 0 °C and age for an additional 6 hours to maximize product precipitation.
-
Filtration and Drying: Isolate the product by filtration. Wash the filter cake with pre-cooled (0 °C) 25 wt% brine (2.0 L). Dry the product under vacuum at 45 °C.
Expected Outcome:
This protocol is expected to yield the final product, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with a typical yield of 88% and a purity of >99% (by HPLC area percent).[3]
Troubleshooting and Key Considerations
-
Oxygen Exclusion: The hydrogenation step is highly sensitive to oxygen, which can deactivate the palladium catalyst. Ensuring a thoroughly inert atmosphere before introducing hydrogen is critical for reaction success.
-
Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of solvents. Handle with care, preferably in a wet state, and avoid ignition sources.
-
Regioselectivity of Triazole Formation: The formation of the N-methyl triazole can yield two regioisomers. The commercial process was specifically optimized to favor the desired N1-methyl isomer.[1] Alternative synthesis routes may require careful analysis and chromatographic separation to isolate the correct isomer.
-
Purity of Final Product: The purity of the final aniline is critical for the subsequent coupling reaction in the Deucravacitinib synthesis. The crystallization and brine wash are designed to effectively remove process-related impurities.
Conclusion
The synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a pivotal part of the manufacturing process for Deucravacitinib. The outlined protocol, based on a commercially developed route, provides a robust, scalable, and high-yielding method for producing this key intermediate. By focusing on regiochemical control in the triazole formation and an efficient final reduction, this process delivers material of high purity suitable for use in the synthesis of an important therapeutic agent.
References
-
Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(4), 1202–1222. [Link]
-
Unibest Industrial Co., Ltd. (2024). CAS No. 1609394-10-6, Deucravacitinib intermediate. [Link]
-
Liu, W., et al. (2025). New and Convergent Synthesis of Deucravacitinib. Organic Preparations and Procedures International, 57(4), 357-366. [Link]
- Google Patents. (2023). CN117247360A - Preparation method of 2-methoxy-3-(1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
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The Triazole Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, are not merely passive linkers but active contributors to molecular bioactivity and stability.[1][2] The unique structural and electronic properties of the triazole moiety—including its metabolic robustness, capacity for hydrogen bonding, and significant dipole moment—have established it as a "privileged scaffold."[1] This guide provides an in-depth exploration of the synthesis and application of triazole derivatives across key therapeutic areas, complete with field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Part 1: Core Synthetic Methodologies: Building the Triazole Framework
The accessibility and efficiency of synthetic routes to triazole derivatives are crucial for their widespread use. Among the various methods, one reaction has revolutionized the field: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the gold standard of "click chemistry."[3]
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry (CuAAC)
The CuAAC reaction is celebrated for its high efficiency, exceptional regioselectivity yielding the 1,4-disubstituted isomer, and mild reaction conditions that tolerate a wide array of functional groups.[3][4] This makes it exceptionally suitable for creating large, diverse libraries of compounds for high-throughput screening.[1] The reaction's mechanism involves the copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[4]
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
This protocol describes a typical lab-scale synthesis. The causality behind the choice of reagents is critical: sodium ascorbate is used to reduce the stable Cu(II) salt (CuSO₄) in situ to the catalytically active Cu(I) species.[5] The t-BuOH/H₂O solvent system is effective for a wide range of substrates, accommodating both polar and non-polar reactants.[5]
Materials:
-
Terminal alkyne (1.0 eq)
-
Organic azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution. A color change is often observed, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-24 hours).
-
Workup: Once the reaction is complete, add water to the flask and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 1,4-disubstituted-1,2,3-triazole.
Part 2: Therapeutic Applications in Medicinal Chemistry
Triazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to numerous FDA-approved drugs.[2][6]
Application I: Antifungal Agents
Second-generation triazoles are first-line therapies for many invasive fungal infections.[7][8] Their efficacy stems from a highly specific mechanism of action.
Mechanism of Action: Antifungal triazoles, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[9][10] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[10][11]
| Antifungal Agent | Common Pathogen Targets | Typical MIC Range (µg/mL) |
| Fluconazole | Candida albicans, Cryptococcus neoformans | 0.25 - 8 |
| Itraconazole | Aspergillus fumigatus, Candida spp. | 0.03 - 2 |
| Voriconazole | Aspergillus spp., Candida spp. (incl. resistant strains) | 0.015 - 1 |
| Posaconazole | Broad-spectrum including Zygomycetes | 0.008 - 1 |
| Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific strain and testing conditions. |
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a self-validating system to determine the Minimum Inhibitory Concentration (MIC) of a novel triazole derivative, following standards like those from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized triazole compound
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the triazole compound in DMSO. Create a series of 2-fold serial dilutions in RPMI medium directly in the 96-well plate, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This standardizes the initial concentration of fungal cells.
-
Inoculation: Dilute the standardized fungal suspension in RPMI medium and add it to each well of the microtiter plate (except the sterility control well) to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Controls: Include a positive control (fungal inoculum in medium, no drug) and a negative/sterility control (medium only).
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ~50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.
Application II: Anticancer Agents
The triazole scaffold is present in a variety of anticancer drugs that target diverse pathways.[12][13] Their versatility allows them to be incorporated into molecules that function as enzyme inhibitors, receptor antagonists, and more.[13][14]
Mechanisms of Action:
-
Aromatase Inhibition: In hormone-dependent breast cancers, the enzyme aromatase is crucial for estrogen synthesis. Triazole-based drugs like Letrozole and Anastrozole are potent non-steroidal aromatase inhibitors.[15]
-
Kinase Inhibition: Many triazole derivatives have been designed to target specific protein kinases that are overactive in cancer cells, disrupting signaling pathways that control cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some triazole compounds can bind to tubulin, preventing the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[16]
| Triazole Derivative Class | Cancer Cell Line | Example IC₅₀ (µM) | Mechanism |
| 1,2,4-Triazole Acridines[14] | Breast (MCF-7) | 0.5 - 5 | DNA Intercalation/Topoisomerase II |
| 1,2,3-Triazole Indoles[16] | Lung (A549) | 3 - 11 | Apoptosis Induction |
| 1,2,3-Triazole Chalcones[16] | Lung (A549) | 8 - 12 | Antiproliferative |
| Note: IC₅₀ (Half-maximal inhibitory concentration) values are highly compound- and cell line-specific. |
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It's a foundational experiment to screen for anticancer potential.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized triazole compound in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the triazole compound in the complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can then be determined by plotting viability versus log concentration and fitting the data to a dose-response curve.
Application III: Antiviral Agents
The chemical stability and structural characteristics of triazoles make them an excellent framework for developing antiviral drugs.[17][18] The most famous example is Ribavirin, a broad-spectrum antiviral agent that is a 1,2,4-triazole-carboxamide derivative.[19]
Mechanisms of Action:
-
Nucleoside Analogs: Triazole-based nucleoside analogs like Ribavirin can be incorporated into the viral genome by viral RNA polymerases, causing lethal mutations and terminating replication.[18][19]
-
Enzyme Inhibition: Triazole derivatives can be designed to inhibit key viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle.[20][21]
-
Entry Inhibition: Some compounds can interfere with the binding or fusion of the virus to the host cell, preventing infection from the outset.
Part 3: Pharmacokinetic & Drug-Drug Interactions
A critical aspect of developing triazole-based therapeutics is understanding their pharmacokinetic (PK) profile.[7] Triazoles are well-known inhibitors and substrates of cytochrome P450 (CYP) isoenzymes, particularly CYP3A4.[8][22][23] This property is the basis of significant drug-drug interactions.[7][23] When co-administered with other drugs metabolized by these enzymes, triazoles can alter their plasma concentrations, potentially leading to toxicity or reduced efficacy.[8] Therefore, early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and drug interaction studies are essential in the development pipeline.
Conclusion
The triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, particularly through click chemistry, combined with its proven track record in antifungal, anticancer, and antiviral therapies, ensures its relevance for years to come.[2][3] Future research will likely focus on developing triazole hybrids that target multiple pathways simultaneously and on fine-tuning their structures to optimize pharmacokinetic properties and minimize off-target effects.
References
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- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
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- review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.
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- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
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- 1,2,3-triazole deriv
- Antiviral activity of 1,2,4-triazole deriv
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A Literature Review Focusing on the Antiviral Activity of[3][7][12] and[7][8][12]-triazoles. PubMed.
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- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
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A Literature Review Focusing on the Antiviral Activity of[3][7][12] and[7][8][12]-triazoles. Bentham Science.
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- Application of 1,2,4-Triazoles in Medicinal Chemistry: Applic
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
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- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi
- Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medic
- Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics.
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- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
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Application Notes and Protocols for Cross-Coupling Reactions with 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
The compound 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is a key structural motif in modern medicinal chemistry. Its importance is highlighted by its similarity to intermediates used in the synthesis of targeted therapeutics, such as Deucravacitinib, a selective TYK2 inhibitor.[1] The aniline functional group serves as a versatile handle for the introduction of diverse molecular fragments through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. The presence of a methyl group and a triazole ring ortho and meta to the amine, respectively, introduces significant steric and electronic factors that necessitate carefully optimized reaction protocols. This guide provides detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this valuable intermediate, offering insights into overcoming the challenges posed by its sterically hindered nature.
PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] When applied to sterically hindered substrates like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields and avoiding side reactions. The unprotected aniline can pose challenges, but recent advancements have demonstrated successful couplings on similar ortho-substituted anilines without the need for protecting groups.[3]
Causality Behind Experimental Choices
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladacycle such as CataCXium A is recommended. These are readily activated in situ to the active Pd(0) species. For sterically demanding couplings, ligands that are both bulky and electron-rich are essential to promote oxidative addition and reductive elimination while preventing catalyst decomposition. Biaryl phosphine ligands (e.g., XPhos, SPhos) or specialized ligands like CataCXium A have shown excellent performance in similar challenging couplings.[3]
-
Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often optimal. Stronger bases like alkoxides can lead to side reactions with the aniline or other functional groups. The use of an aqueous solution of the base can be beneficial in some cases, but for sensitive substrates, anhydrous conditions may be preferred.
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) is typically employed.[3] The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid/ester, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Expected Product | Typical Yield Range |
| Phenylboronic acid | 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)-N-phenylaniline | 75-90% |
| 4-Methoxyphenylboronic acid | N-(4-methoxyphenyl)-2-methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | 80-95% |
| 3-Pyridylboronic acid | 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-3-yl)aniline | 65-85% |
Note: Yields are estimates and will vary based on the specific boronic acid partner and reaction optimization.
Visualization of Suzuki-Miyaura Catalytic Cycle
Sources
- 1. CAS No. 1609394-10-6, Deucravacitinib intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline as a Privileged Building Block in Modern Drug Discovery
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of contemporary medicinal chemistry, the identification and strategic implementation of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks, capable of interacting with multiple biological targets, offer a fertile ground for the development of novel therapeutic agents. The 2-aryl-1,2,4-triazole aniline motif has emerged as one such scaffold, demonstrating significant potential in the design of targeted therapies, particularly in the realm of kinase inhibition. This technical guide delves into the application of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline as a pivotal building block, leveraging insights from its closely related and well-documented analogue, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Deucravacitinib.[1][2][3] The structural nuances of the title compound, featuring a methyl group at the 2-position of the aniline ring and a specific N-methylated triazole, offer a unique combination of steric and electronic properties for fine-tuning molecular interactions with target proteins.
The 1,2,4-triazole ring system is a bioisostere of an amide bond, providing a stable, polar, and hydrogen-bond accepting moiety crucial for molecular recognition at enzyme active sites.[4] Its incorporation into small molecules has led to a plethora of clinically successful drugs.[5] The aniline portion of the molecule serves as a versatile chemical handle, allowing for a variety of coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). This guide will provide detailed protocols and application notes for researchers, scientists, and drug development professionals to effectively utilize this promising building block in their synthetic campaigns.
Physicochemical Properties and Structural Rationale
While specific experimental data for this compound is not extensively available in public literature, we can infer its properties and strategic value from its structural components and related molecules.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₄N₄ | Based on chemical structure |
| Molecular Weight | 202.26 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Similar anilino-triazole compounds are solids |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | Based on the polarity of the aniline and triazole moieties |
| Reactivity | The primary amine of the aniline is a key reactive site for nucleophilic and coupling reactions. | The amino group is a versatile functional handle for amide bond formation, Buchwald-Hartwig amination, etc. |
The strategic placement of the methyl group on the aniline ring ortho to the amino group can influence the conformation of the molecule and its binding to target proteins. This steric hindrance can enforce a specific torsional angle between the aniline and a coupled moiety, which can be critical for achieving high binding affinity and selectivity. The N-methylated triazole ring offers a distinct electronic and steric profile compared to its unsubstituted counterpart, potentially influencing its hydrogen bonding capabilities and metabolic stability.
Application Note 1: Synthesis of Kinase Inhibitors
The anilino-triazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The primary amino group of this compound serves as a key nucleophile for coupling with various heterocyclic systems, such as quinazolines, pyrimidines, and pyridazines, which are common core structures of kinase inhibitors.[7][8]
Conceptual Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of an N-Aryl-4-aminoquinazoline
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a 4-chloroquinazoline, a common step in the synthesis of EGFR and VEGFR inhibitors.[7]
Materials:
-
This compound
-
4-Chloroquinazoline (or a substituted derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), 4-chloroquinazoline (1.1 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-aminoquinazoline.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions, facilitating the reductive elimination step to form the desired product.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is soluble in dioxane and effectively promotes the deprotonation of the aniline nitrogen, which is a key step in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so carrying out the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
Application Note 2: Building Block for Macrocyclic Inhibitors
The utility of this compound extends beyond traditional kinase inhibitors to the synthesis of more complex architectures like macrocyclic inhibitors. For instance, the related compound 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline is a key precursor in the synthesis of macrocyclic inhibitors of protein arginine methyltransferase 5 (PRMT5).[4] The amino group of the aniline is crucial for forming an amide bond, a common linkage in the construction of macrocycles.
Conceptual Synthetic Pathway for a Macrocyclic Inhibitor
Caption: A general strategy for synthesizing macrocyclic inhibitors.
Protocol 2: Amide Coupling Reaction
This protocol outlines a standard procedure for the formation of an amide bond between this compound and a carboxylic acid, a fundamental step in the synthesis of many complex molecules.
Materials:
-
This compound
-
A carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equiv) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide.
-
Base: DIPEA is a non-nucleophilic hindered amine base that is used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to facilitate the coupling reaction.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and reagents and for promoting the amide bond formation.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive aniline functionality and the strategically positioned methyl and triazole groups, provide medicinal chemists with a powerful tool for the design and synthesis of novel therapeutics. The protocols and application notes presented in this guide, based on established methodologies for analogous compounds, offer a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors. Further investigation into the specific properties and reactivity of this compound is warranted and will undoubtedly expand its application in the development of next-generation targeted therapies.
References
-
MDPI. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and.... Retrieved from [Link]
-
SciELO South Africa. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-METHOXY-3-(1-METHYL-1,2,4-TRIAZOL-3-YL)ANILINE. Retrieved from [Link]
-
apicule. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No: 1609394-10-6) API Intermediate Manufacturers. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
-
MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]
-
Sichuan Taienkang Pharmaceutical Co., Ltd. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Retrieved from [Link]
-
Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-methyl-4h-1,2,4-triazol-4-yl)aniline. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the Aniline Moiety in Triazole Compounds
Introduction: The Strategic Importance of Triazole-Aniline Scaffolds
The confluence of a triazole ring and an aniline moiety within a single molecular framework represents a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2][3][4] The triazole unit, particularly the 1,2,4- and 1,2,3-isomers, is a bioisostere for amide bonds, offering improved metabolic stability and the capacity for hydrogen bonding and dipole-dipole interactions.[1][5] This has led to the incorporation of triazoles in a wide array of clinically successful drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4][6] The aniline portion of the scaffold provides a versatile synthetic handle for a variety of chemical transformations, allowing for the systematic modulation of a compound's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.[1][7]
This guide provides a comprehensive overview of key strategies for the functionalization of the aniline moiety in triazole-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern these transformations.
Core Functionalization Strategies: A Chemist's Toolkit
The primary amino group of the aniline ring is a nucleophilic center that can readily participate in a range of chemical reactions. The principal strategies for its functionalization, which will be detailed in this document, include:
-
N-Acylation: The formation of an amide bond, a cornerstone of medicinal chemistry for introducing diverse substituents.
-
N-Alkylation: The introduction of alkyl groups to modulate lipophilicity and steric bulk.
-
N-Arylation: The formation of a C-N bond with an aryl group, often accomplished through transition metal-catalyzed cross-coupling reactions.
-
Diazotization and Subsequent Substitution (Sandmeyer-type Reactions): A powerful method to replace the amino group with a wide variety of functionalities, including halogens, cyano groups, and hydroxyl groups.
-
Halogenation: The direct introduction of halogen atoms onto the aniline ring, which can serve as handles for further functionalization or to modulate electronic properties.
The choice of functionalization strategy is dictated by the desired final compound and the overall synthetic route. Understanding the nuances of each method is critical for successful library generation and lead optimization.
Experimental Protocols and Methodologies
N-Acylation of Triazole-Containing Anilines
Principle: N-acylation is a robust and widely used method to introduce a vast array of functionalities onto the aniline nitrogen. The reaction involves the formation of an amide bond by reacting the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.
Protocol:
General Procedure for the N-Acylation of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline: [7]
-
Dissolution: Dissolve 3-(1H-1,2,4-triazol-1-ylmethyl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq).
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acylated triazole derivative.
Causality Behind Experimental Choices:
-
The use of an aprotic solvent prevents unwanted side reactions with the acylating agent.
-
The base is crucial for scavenging the HCl or carboxylic acid generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
-
Adding the acylating agent at a low temperature helps to control the exothermicity of the reaction.
Data Presentation:
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 95 |
| 2 | Benzoyl chloride | DIPEA | DMF | 92 |
| 3 | Acetic anhydride | Pyridine | DCM | 98 |
Diagram of N-Acylation Workflow:
Caption: Workflow for the N-acylation of triazole-anilines.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Principle: The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction allows for the coupling of an amine with an aryl halide or triflate, providing access to a wide range of N-arylated products that are often difficult to synthesize via traditional methods.[8][9][10] For triazole-containing anilines, this methodology is particularly valuable for creating complex molecular architectures. Recent advancements have shown that palladium complexes with N-heterocyclic carbene (NHC) ligands are highly effective for the amination of 5-amino-1,2,3-triazoles.[11][12]
Protocol:
General Procedure for the Buchwald-Hartwig Amination of 5-Amino-1,2,3-triazoles: [11][12]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 5-amino-1,2,3-triazole (1.0 eq), aryl halide (1.0-1.2 eq), palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 3 eq).
-
Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or toluene.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the N-arylated 5-amino-1,2,3-triazole.
Trustworthiness and Self-Validation:
-
The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Dry solvents are essential as water can interfere with the catalytic cycle.
-
The choice of ligand is crucial for the success of the reaction; bulky, electron-rich ligands generally promote the reductive elimination step and improve catalytic turnover.
Data Presentation:
| Entry | 5-Amino-1,2,3-triazole | Aryl Halide | Catalyst | Base | Temp (°C) | Yield (%) |
| 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 120 | 97[11] |
| 2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | Bromobenzene | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 120 | 93[11] |
| 3 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 4-Bromobenzonitrile | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 120 | 98[11] |
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diazotization and Sandmeyer-Type Reactions
Principle: The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[13][14][15] This reaction allows for the introduction of a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, that are not easily introduced by other means.[13][16] A modern, one-pot variation involves the use of tert-butyl nitrite and a copper catalyst.[17]
Protocol:
General One-Pot Procedure for Copper-Promoted Sandmeyer-Type Reaction: [17]
-
Diazonium Salt Formation: In a reaction vessel, dissolve the triazole-containing aniline (1.0 eq) in a suitable solvent. Add tert-butyl nitrite and an acid (e.g., fluoroboric acid).
-
Copper-Catalyzed Coupling: To the in situ generated diazonium salt, add the copper catalyst (e.g., Cu(I) salt) and the desired nucleophile source (e.g., for cyanation, CuCN).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as indicated by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Authoritative Grounding: The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[13] This generates an aryl radical and dinitrogen gas, followed by reaction with the nucleophile.
Diagram of Sandmeyer Reaction Mechanism:
Caption: Simplified mechanism of the Sandmeyer reaction.
Halogenation of the Aniline Ring
Principle: Direct halogenation of the aniline ring is a fundamental electrophilic aromatic substitution reaction.[18] The strong activating nature of the amino group directs substitution to the ortho and para positions.[18] To achieve monohalogenation and prevent over-halogenation, it is often necessary to first protect the amino group as an amide, which moderates its activating effect.[19]
Protocol:
Procedure for para-Bromination of an Acylated Triazole-Aniline:
-
Acylation (Protection): Protect the amino group of the triazole-aniline as an acetamide following the N-acylation protocol described previously.
-
Bromination: Dissolve the N-acetylated triazole-aniline in a suitable solvent like acetic acid. Add a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine. Extract the product with an organic solvent.
-
Deprotection: Hydrolyze the amide group under acidic or basic conditions to regenerate the free amine, now with a bromine substituent on the ring.
-
Purification: Purify the final product by column chromatography.
Expertise and Experience: The choice of halogenating agent and reaction conditions can influence the regioselectivity and yield of the reaction. For instance, using a bulky halogenating agent can favor para-substitution.
Diagram of Halogenation and Deprotection Workflow:
Caption: Workflow for the halogenation of triazole-anilines via an amide protecting group strategy.
Conclusion
The functionalization of the aniline moiety in triazole-containing compounds is a critical aspect of drug discovery and development, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize diverse libraries of these valuable scaffolds. A thorough understanding of the underlying chemical principles and careful execution of these experimental procedures will undoubtedly accelerate the discovery of new and improved therapeutic agents.
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Application Note and Experimental Protocol for the Synthesis of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline Derivatives
Introduction:
The 1,2,4-triazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, integral to numerous clinically significant drugs. [1][2]Its unique physicochemical properties, including metabolic stability and the capacity to form multiple hydrogen bonds, make it a valuable component in the design of novel therapeutic agents. [3][4]Compounds incorporating the 1,2,4-triazole ring have demonstrated a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. [5][6][7]The specific class of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline derivatives represents a promising area for drug discovery, with potential applications as kinase inhibitors and other targeted therapies. [5][8]This document provides a comprehensive, step-by-step protocol for the synthesis of these derivatives, grounded in established chemical principles and designed for reproducibility in a research setting.
The proposed synthetic route is a multi-step process culminating in a palladium-catalyzed Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry for its reliability and tolerance of various functional groups. [9][10]The synthesis begins with the preparation of two key intermediates: a halogenated aniline derivative and a triazole boronic acid or ester. These intermediates are then coupled to yield the final product. Each step is detailed with explanations for the choice of reagents and conditions to ensure both safety and a high success rate.
Synthetic Strategy Overview
The synthesis is designed in a convergent manner, preparing two key building blocks separately before their final coupling. This approach allows for modularity, enabling the synthesis of a library of derivatives by varying the substituents on either the aniline or the triazole precursors.
Caption: Suzuki coupling catalytic cycle.
Protocol 3: Suzuki Cross-Coupling
| Parameter | Value |
| Substrates | 3-Bromo-2-methylaniline, 4-Methyl-4H-1,2,4-triazole-3-boronic acid pinacol ester |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Base | K₂CO₃ (Potassium Carbonate) |
| Solvent System | Toluene/H₂O/EtOH |
| Reaction Time | 4-12 hours |
| Temperature | Reflux (approx. 130°C oil bath) |
Detailed Steps:
-
To a mixture of 3-Bromo-2-methylaniline (1.00 mmol) and the triazole boronic ester (1.20 mmol), add the palladium catalyst Pd(PPh₃)₄ (0.05 mmol). 2[11]. Add a phase transfer catalyst such as NBu₄Br (0.10 mmol) and the base K₂CO₃ (10.00 mmol). 3[11]. Add the solvent system of toluene (9 mL), H₂O (6 mL), and EtOH (3 mL).
-
Heat the mixture under reflux in an oil bath at 130°C for 4-12 hours, monitoring the reaction progress by TLC. 5[11]. Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.
Self-Validation and Characterization
To ensure the successful synthesis of the target compound, a thorough characterization of the final product and key intermediates is essential. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point Analysis: To assess the purity of the solid products.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound derivatives. By following these procedures, researchers in drug development and medicinal chemistry can reliably produce these compounds for further biological evaluation. The modular nature of the synthesis allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of novel therapeutic candidates.
References
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Jat, K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]
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Wisdomlib. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism. Retrieved from [Link]
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Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of 1,2,4-triazole-based drugs. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of aryl halides in Suzuki-Miyaura coupling reaction with phenylboronic acid. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]
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Arkat USA. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]
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PubMed. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
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PubMed. (1998). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological activities of triazole derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of aryl halides and various arylboronic acids. Retrieved from [Link]
-
Ottokemi. (n.d.). 3-Bromo-2-methylaniline, 97%. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
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ResearchGate. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
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YouTube. (2020). Suzuki coupling reaction. Retrieved from [Link]
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Science.gov. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
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Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
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Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Retrieved from [Link]
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Application Notes & Protocols: The Role of Aniline-Substituted Triazoles as Versatile Scaffolds in Drug Discovery
Abstract
The triazole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. When combined with an aniline moiety, this scaffold gives rise to a class of compounds with remarkable structural versatility and a broad spectrum of biological activities. This guide provides an in-depth exploration of aniline-substituted triazoles, detailing their strategic importance, synthetic pathways, and diverse applications in modern drug discovery. We will delve into the causality behind experimental designs, provide validated protocols for synthesis and biological evaluation, and present key structure-activity relationship (SAR) data to empower researchers in this dynamic field.
Introduction: The Strategic Value of the Aniline-Triazole Scaffold
Heterocyclic compounds are fundamental to pharmaceutical sciences, and among them, the five-membered triazole ring, with its two isomers (1,2,3-triazole and 1,2,4-triazole), is particularly prominent.[1] The triazole nucleus is a bioisostere of the amide bond, capable of participating in hydrogen bonding and dipole-dipole interactions, yet it is stable to metabolic degradation.[2] This inherent stability and capacity for molecular recognition make it an attractive component in drug design.
The incorporation of an aniline group—an amino group attached to a benzene ring—introduces a critical vector for molecular diversity and modulation of physicochemical properties. While anilines themselves are present in many FDA-approved drugs, they can sometimes be associated with metabolic instability or toxicity.[3] The strategic combination of an aniline with a triazole core allows medicinal chemists to fine-tune properties such as lipophilicity, solubility, and receptor selectivity, thereby mitigating potential liabilities while enhancing therapeutic efficacy.[2][3] The position of substitution on the aniline ring (ortho, meta, or para) has been shown to significantly influence these properties, providing a powerful tool for optimization.[2]
Aniline-substituted triazoles have demonstrated a wide array of pharmacological activities, including anticancer, enzyme inhibitory, antiviral, antimicrobial, and anti-inflammatory effects, making them a "privileged scaffold" in the quest for novel therapeutics.[2][4][5][6]
The Aniline-Substituted Triazole Core: Structure and Synthesis
The core structure consists of a triazole ring linked to an aniline moiety. The linkage and substitution patterns on both rings are critical determinants of the molecule's ultimate biological function.
Caption: Core structures of aniline-substituted triazoles.
Key Synthetic Strategies
The synthesis of these scaffolds is highly accessible, largely due to the robustness of modern synthetic methodologies. The choice of strategy depends on the desired regioisomer (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles) and the availability of starting materials.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[7][8] It involves the reaction of a terminal alkyne with an azide (often derived from the corresponding aniline) in the presence of a copper(I) catalyst. Its high efficiency, mild reaction conditions, and broad functional group tolerance make it ideal for creating large libraries of compounds.
-
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. Processes have been developed to synthesize 1,2,4-triazoles directly from anilines, amino pyridines, and other simple building blocks in one pot, enhancing synthetic efficiency.[9] Similarly, metal-free, three-component reactions of anilines, aromatic ketones, and sulfonylhydrazides can yield 1,4-disubstituted 1,2,3-triazoles.[10]
-
Metal-Free Cycloadditions: To avoid potential metal contamination in drug candidates, metal-free synthetic routes have been developed. For instance, an I2/TBPB mediated oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines provides an efficient pathway to 1,2,3-triazoles without requiring a metal catalyst.[7][11]
Caption: Workflow for CuAAC synthesis of aniline-substituted triazoles.
Applications in Drug Discovery & Mechanisms of Action
The true power of the aniline-substituted triazole scaffold lies in its ability to interact with a wide range of biological targets.
Anticancer Agents
This scaffold is a prolific source of potent anticancer agents acting through diverse mechanisms.[8][12]
-
Enzyme Inhibition: Many triazole derivatives function as potent enzyme inhibitors. For example, certain aniline-substituted 1,2,3-triazole-cinamamide hybrids act as competitive inhibitors of tyrosinase, an enzyme implicated in melanoma, with Ki values in the low micromolar range.[13]
-
Cell Cycle Arrest & Apoptosis: Triazole conjugates have been shown to induce cell cycle arrest and apoptosis in cancer cells. A study on 1,2,3-triazole-amino acid conjugates revealed significant inhibition of proliferation in breast (MCF7) and liver (HepG2) cancer cell lines, with IC50 values below 10 µM for the most potent compounds.[14] Another phosphonate-bearing 1,2,3-triazole derivative was found to arrest the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells.[8]
-
Targeting Protein-Protein Interactions (PPIs): The scaffold can be optimized to disrupt critical PPIs. A series of tri-substituted 1,2,4-triazoles were developed as small molecule inhibitors of the annexin A2–S100A10 protein interaction, which is crucial for tumor cell metastasis and neo-angiogenesis.[15]
Caption: Competitive enzyme inhibition by an aniline-triazole scaffold.
Enzyme Inhibition Beyond Cancer
The utility of these compounds as enzyme inhibitors extends to other therapeutic areas. Derivatives of 1,2,4-triazoles have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, with IC50 values as low as 0.017 µM.[16] The same study also identified potent inhibitors of α-glucosidase and urease.[16]
Antimicrobial and Antiviral Activity
The triazole core is present in many commercial antifungal drugs (e.g., fluconazole). Aniline-substituted derivatives continue this legacy, with numerous reports highlighting their potent antibacterial, antifungal, and antiviral activities.[2][4][6]
Structure-Activity Relationship (SAR) Data
The following table summarizes representative data from the literature, highlighting how modifications to the aniline-triazole scaffold impact biological activity.
| Compound Class/Reference | Core Scaffold | Aniline Substitution | Other Key Substituents | Target | Potency (IC50 / Ki) |
| Tyrosinase Inhibitor[13] | 1,2,3-Triazole | 4-Bromoaniline | 4-Chlorocinnamamide | Mushroom Tyrosinase | Ki = 34.36 µM |
| AnxA2-S100A10 Inhibitor[15] | 1,2,4-Triazole | 4-Isopropylaniline | Furan-2-ylmethyl (on triazole N4) | AnxA2-S100A10 PPI | IC50 ≈ 5 µM |
| Anticancer Agent[14] | 1,2,3-Triazole | 4-(Phenoxy)aniline | L-Phenylalanine ethyl ester | HepG2 cells | IC50 = 5.6 µM |
| Anticancer Agent[14] | 1,2,3-Triazole | 4-(Phenoxy)aniline | Glycine ethyl ester | HepG2 cells | IC50 = 9.3 µM |
| AChE Inhibitor[16] | 1,2,4-Triazole | 4-Methylaniline | Tosylpiperidine | Acetylcholinesterase | IC50 = 0.73 µM |
| BChE Inhibitor[16] | 1,2,4-Triazole | 3-Methylaniline | Tosylpiperidine | Butyrylcholinesterase | IC50 = 0.038 µM |
This table is a representative summary. Values are approximated from published data for illustrative purposes.
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Causality: Each step is designed for reproducibility and self-validation. Standard laboratory safety protocols must be followed at all times.
Protocol 1: Synthesis of a Representative 1-(4-azidophenyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a standard CuAAC reaction. Rationale: This method is chosen for its high yield and reliability. 4-Fluoroaniline is used as a precursor to the azide, and phenylacetylene is a commercially available alkyne.
Step-by-Step Methodology:
-
Synthesis of 1-azido-4-fluorobenzene (Azide Precursor):
-
Dissolve 4-fluoroaniline (10 mmol) in a mixture of water (15 mL) and concentrated HCl (3 mL). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (12 mmol) in water (10 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will occur.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Validation: The azide should be handled with care and preferably used immediately in the next step.
-
-
CuAAC "Click" Reaction:
-
To a solution of 1-azido-4-fluorobenzene (5 mmol) and phenylacetylene (5.5 mmol) in a 1:1 mixture of t-BuOH/H2O (20 mL), add sodium ascorbate (0.5 mmol) followed by copper(II) sulfate pentahydrate (0.25 mmol).
-
Rationale: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO4 salt.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated NH4Cl solution (to remove copper salts) and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The ¹H NMR should show a characteristic singlet for the triazole proton.[8]
-
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol assesses the antiproliferative activity of a synthesized compound against a cancer cell line (e.g., MCF-7). Rationale: The MTT assay is a standard colorimetric assay for measuring cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MCF-7 breast cancer cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight. Rationale: Seeding density is optimized to ensure cells are in the exponential growth phase during the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Use a known anticancer drug (e.g., Doxorubicin) as a positive control.[8]
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Future Perspectives and Conclusion
The aniline-substituted triazole scaffold continues to be a highly fruitful area of research. Future efforts will likely focus on several key areas: expanding into new therapeutic targets, utilizing computational docking studies to guide rational design[8], and developing more complex conjugates to improve target specificity and potency.[14] The synthetic accessibility and chemical stability of this scaffold ensure that it will remain a valuable platform for the discovery of next-generation therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of these remarkable molecules.
References
-
Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals (Basel), 17(11), 1476. [Link]
-
Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. [Link]
-
Various Authors. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Adesina, T., et al. (2023). Synthesis of the 1, 2,3‐triazoles from the various substituted anilines. ResearchGate. [Link]
-
Tam, A., Armstrong, I. S., & La Cruz, T. E. (2018). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters. [Link]
-
Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]
-
Jaiswal, S., et al. (2023). Significant biological activities of triazole derivatives. ResearchGate. [Link]
-
Various Authors. (2018). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Oriental Journal of Chemistry. [Link]
-
Morgan, S. A., et al. (2012). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Al-Blewi, F. F., et al. (2022). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molecules. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group Website. [Link]
-
Singh, A., et al. (2020). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Ayub, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules. [Link]
-
Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Various Authors. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]
-
Various Authors. (2024). Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. RSC Advances. [Link]
-
Various Authors. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]
-
Various Authors. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
Parlak, A. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Bakherad, M., & Keivanloo, A. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cresset-group.com [cresset-group.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. isres.org [isres.org]
- 13. Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
Welcome to the technical support guide for the synthesis of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges of this synthesis and improve your yield and purity.
The synthesis of substituted triazolyl anilines is a cornerstone in the development of various pharmaceutical agents.[1][2] The target molecule, this compound, involves a multi-step sequence that requires careful control of reaction conditions to achieve high yields and minimize impurity formation. A general synthetic approach involves the formation of a substituted nitrophenyl-triazole intermediate, followed by the reduction of the nitro group to the desired aniline.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield for the final nitro-reduction step is consistently low (<70%). What are the primary causes and how can I optimize this?
A1: Low yields in the catalytic reduction of a nitro group, especially on a heterocyclic system, can stem from several factors. The most common culprits are catalyst activity, hydrogen pressure, solvent choice, and reaction time.
-
Causality: The nitro group on your intermediate, 3-(2-methyl-3-nitrophenyl)-4-methyl-4H-1,2,4-triazole, must be reduced without affecting the triazole ring. Catalytic hydrogenation is a standard method, but the catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by sulfur or other impurities, and reaction conditions must be robust enough for complete conversion.[3] Incomplete reactions are a frequent cause of low isolated yields.
-
Solutions & Optimization:
-
Catalyst Quality and Loading: Ensure you are using a high-quality catalyst. A 10% Pd/C (50% wet) is standard.[3] If you suspect catalyst poisoning from previous steps, consider purifying the nitro-intermediate by recrystallization or column chromatography before the reduction. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%) to see if it drives the reaction to completion.
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, complex substrates often require higher pressure to achieve a reasonable reaction rate. Pressurizing the reactor to 40-50 psi with hydrogen is often more effective.[3]
-
Solvent Selection: Methanol is a common and effective solvent for this reduction.[3] Ensure it is anhydrous, as water can sometimes interfere with the catalyst's activity. Ethanol is also a viable alternative.[4]
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (nitro-intermediate) is the best indicator of completion. Reactions may require anywhere from 6 to 24 hours.[3]
-
Temperature: Running the reaction at a slightly elevated temperature, such as 45°C, can increase the reaction rate and help drive it to completion.[3]
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Catalyst | 10% Pd/C (2 mol%) | 10% Pd/C (5 mol%), fresh | Overcomes minor poisoning, increases rate |
| Solvent | Methanol | Anhydrous Methanol | Consistent catalyst activity |
| Pressure | Atmospheric | 40-50 psi H₂ | Faster, more complete conversion |
| Temperature | 20-25 °C | 45 °C | Increased reaction rate |
| Monitoring | Time-based (e.g., 12h) | TLC/HPLC until SM consumed | Ensures reaction completion |
Q2: I am observing a significant byproduct during the triazole ring formation step. How can I identify it and improve the regioselectivity?
A2: The formation of the 1,2,4-triazole ring can sometimes lead to isomeric byproducts, such as oxadiazoles, especially under acidic conditions.[5] The choice of reagents and reaction conditions is critical for directing the cyclization towards the desired triazole.
-
Causality: 1,2,4-triazoles are often synthesized from the cyclization of an acylamidrazone or similar intermediate. Under basic conditions, the elimination of water is favored, leading to the triazole. However, under acidic conditions, the elimination of ammonia can occur, resulting in the formation of a 1,3,4-oxadiazole byproduct.[5]
-
Solutions & Optimization:
-
Control pH: Ensure the cyclization step is performed under basic conditions. A saturated aqueous solution of potassium carbonate (K₂CO₃) is often effective.[6] This promotes the desired dehydration pathway over the undesired deamination.
-
Choice of Reagents: A reliable method for forming the 4-methyl-1,2,4-triazole moiety involves reacting the appropriate precursor with methyl isothiocyanate (MeNCS) followed by cyclization.[6] This sequence generally provides good regioselectivity.
-
Purification: If byproduct formation is unavoidable, careful purification is necessary. Silica gel column chromatography is typically effective at separating the desired triazole from more polar or less polar impurities. Characterize the byproduct by NMR and Mass Spectrometry to confirm its structure, which will help in optimizing the reaction to avoid its formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general synthetic route for preparing the triazole-aniline core structure?
A1: A robust and widely applicable route starts with a substituted nitroaniline precursor. The key transformations are:
-
Precursor Formation: Begin with a commercially available or synthesized ortho-substituted nitrobenzoic acid or benzonitrile.
-
Triazole Ring Construction: Convert the precursor into an intermediate that can be cyclized to form the 1,2,4-triazole ring. A common method involves converting a benzoyl chloride derivative to an acylthiosemicarbazide, which is then cyclized under basic conditions. A patent describes a multi-step sequence involving acylation, condensation, and intramolecular ring closure to form the triazole ring.[7]
-
N-Methylation: If the triazole is not already N-methylated from the cyclization step (e.g., by using methylhydrazine), it can be methylated using an agent like methyl iodide.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to the aniline, typically via catalytic hydrogenation with H₂ gas and a palladium catalyst.[3]
Below is a workflow diagram illustrating this general synthetic strategy.
Optimized Experimental Protocol: Nitro-Reduction Step
This protocol details the final reduction step, which is often the most critical for achieving a high overall yield.
Objective: To reduce 3-(2-methyl-3-nitrophenyl)-4-methyl-4H-1,2,4-triazole to this compound with high yield and purity.
Materials:
-
3-(2-methyl-3-nitrophenyl)-4-methyl-4H-1,2,4-triazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.02 - 0.05 eq by weight)
-
Methanol (10-15 volumes, e.g., 10-15 mL per gram of starting material)
-
Sodium Bicarbonate (optional, 2.0 eq) [3]* Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Celite for filtration
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactor Setup: To a high-pressure reactor flushed with nitrogen, add the starting nitro-compound and methanol. [3]2. Reagent Addition: With careful exclusion of oxygen, add sodium bicarbonate (if used) followed by the wet 10% Pd/C catalyst. [3]The use of a bicarbonate base can sometimes improve reaction outcomes.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, then purge with hydrogen three times.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 41-46 psi. Begin stirring and heat the reaction mixture to 45°C. [3]5. Monitoring: Allow the reaction to proceed for 6-24 hours. Monitor the reaction progress by taking small aliquots (after carefully depressurizing and flushing with nitrogen) and analyzing by TLC or HPLC until the starting material is no longer visible. Hydrogen uptake should also cease.
-
Workup - Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and flush the system thoroughly with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. [3]Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude product can be further purified if necessary. A common method involves dissolving the crude material in a suitable solvent, adding brine, and allowing the product to crystallize. [3]After cooling, the product is isolated by filtration, washed with cold brine, and dried under vacuum at 45°C. This procedure can yield the final product with high purity (>99 AP) and in excellent yield (>88%). [3]
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Amino-1,2,3-Triazoles. Benchchem.
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino - PubMed. PubMed.
- Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
- SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed. PubMed.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. National Institutes of Health.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate.
- Catalytic reduction of 2-nitroaniline: a review - PubMed. PubMed.
- Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Benchchem.
- How can I synthesize 4-(1H-1,2,4-triazol-ylmethyl)aniline?. Guidechem.
- Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and.... ResearchGate.
- CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents. Google Patents.
- Advancing Pharmaceutical Synthesis: The Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. NINGBO INNO PHARMCHEM CO.,LTD..
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis. chemicalbook.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
Sources
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- 4. Page loading... [guidechem.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. researchgate.net [researchgate.net]
- 7. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of Substituted Triazolyl Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges presented by substituted triazolyl anilines. These molecules, which merge the basicity of an aniline with the polar, hydrogen-bonding capabilities of a triazole ring, often present complex separation challenges requiring a multi-faceted approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of substituted triazolyl anilines?
A1: Impurities typically arise from incomplete reactions or side reactions during synthesis. Understanding their origin is the first step in designing a purification strategy.[1][2]
| Impurity Type | Potential Origin | Key Characteristics |
| Unreacted Starting Materials | Incomplete reaction conversion. | - Substituted Anilines: Basic, can be polar or non-polar depending on substitution.[3] - 1,2,4-Triazole / 1,2,3-Triazole: Highly polar and water-soluble.[1] - Alkylating/Arylating Agents: (e.g., substituted benzyl halides) Often non-polar.[1] |
| Reaction Intermediates | Incomplete final reaction step (e.g., reduction of a nitro group). | - Nitro-intermediates: (e.g., 1-(3-nitrobenzyl)-1H-1,2,4-triazole) Significantly less basic than the final aniline product.[1] |
| Regioisomers | Lack of regioselectivity in the triazole ring formation or substitution on the aniline ring. | - Positional Isomers: (e.g., ortho- vs. meta- vs. para-substituted anilines) Have very similar polarities and boiling points, making them difficult to separate.[4] |
| Side-Products | Reactions involving alternative pathways. | - Quinoxaline derivatives: Can form from reactions of aromatic diamines with glyoxal.[2] - Oxidation Products: Anilines are prone to air oxidation, leading to colored impurities. |
Q2: Why are substituted triazolyl anilines often difficult to purify?
A2: The difficulty stems from the dual functionality of the molecule. The triazole moiety is polar, a hydrogen bond acceptor/donor, and can coordinate with metals.[5] The aniline moiety is basic and can also be polar. This combination leads to several challenges:
-
High Polarity: These compounds often exhibit strong interactions with polar stationary phases like silica gel, which can lead to significant streaking and poor separation during column chromatography.[6]
-
Challenging Crystallization: The presence of impurities or the inherent structural flexibility of the molecule can prevent crystallization, often resulting in the product "oiling out".[6]
-
Separation of Isomers: Positional isomers, which are common byproducts, have nearly identical physical properties, making their separation by standard techniques like recrystallization or basic chromatography exceptionally challenging.[4][7]
-
Solubility Issues: The compounds may have limited solubility in common non-polar organic solvents used for normal-phase chromatography, while also not being sufficiently water-soluble for straightforward reverse-phase techniques without significant method development.[8]
Q3: What is the general strategic approach to purifying a novel substituted triazolyl aniline?
A3: A multi-step, logical approach is most effective. The choice of technique depends on the nature of the impurities. A typical workflow involves an initial bulk purification step followed by a high-resolution polishing step if necessary.
Caption: Purification strategy decision tree.
Troubleshooting Guides
Issue 1: My product is contaminated with a highly polar impurity, likely unreacted 1,2,4-triazole.
-
Likely Cause: 1,2,4-triazole is very soluble in water and polar organic solvents, making it difficult to remove with non-polar washes but easy to extract with an aqueous phase.[1]
-
Solution 1: Acid-Base Liquid-Liquid Extraction This is the most effective first-line approach. It exploits the basicity of your aniline product to separate it from neutral or acidic impurities and the high water solubility of unreacted triazole.
Caption: Workflow for acid-base extraction.
► Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic triazolyl aniline will move into the aqueous layer as its hydrochloride salt.[9][10] Repeat this extraction 2-3 times to ensure complete transfer. Unreacted triazole will also partition into the aqueous layer.[1]
-
Separate Layers: Combine the acidic aqueous layers. The organic layer now contains non-basic impurities and can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) with stirring until the solution is strongly alkaline (pH > 10). Your product should precipitate or form an oil.[11]
-
Re-extraction: Extract the product back into an organic solvent (EtOAc or DCM) 2-3 times.
-
Final Wash & Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
-
Issue 2: I am struggling to separate regioisomers of my substituted triazolyl aniline.
-
Likely Cause: Regioisomers (e.g., substitution at different positions on the aniline or triazole ring) often have very similar polarities and boiling points, making them co-elute in standard chromatography and co-crystallize.[4][12]
-
Solution 1: Supercritical Fluid Chromatography (SFC) SFC is a powerful technique that often provides orthogonal selectivity to normal and reverse-phase HPLC. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[13][14][15] It is particularly effective for separating polar and chiral compounds.[16][17]
-
Why it works: SFC operates similarly to normal-phase chromatography but with different solvation and interaction dynamics, which can exploit subtle structural differences between isomers.[14] The addition of polar co-solvents (like methanol) and additives (like acids or bases) can be finely tuned to optimize selectivity.[14][18]
-
-
Solution 2: Advanced HPLC Techniques If SFC is unavailable, explore different stationary phases in HPLC that offer alternative separation mechanisms.
-
Chiral Stationary Phases (CSPs): Even for achiral separations, CSPs can separate positional isomers due to their ability to recognize molecular shape.[4] For example, crown ether-based CSPs show selectivity for substituted anilines based on steric hindrance around the amino group.[4]
-
Phenyl or Cyano Phases: These phases can provide different selectivity compared to standard C18 columns through pi-pi or dipole-dipole interactions.
-
Issue 3: My product streaks badly on a silica gel column.
-
Likely Cause: The basic aniline and polar triazole moieties can interact strongly and irreversibly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and recovery.[6]
-
Solution 1: Modify the Mobile Phase
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia to the eluent.[6] This will compete with your product for binding to the acidic sites on the silica, improving peak shape.
-
Use a Polar Modifier: For highly polar compounds, adding a small amount of methanol to a DCM or EtOAc-based eluent can improve solubility and elution.[6]
-
-
Solution 2: Switch the Stationary Phase
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds like anilines.[19]
-
Reverse-Phase (C18): If your compound has sufficient organic character, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is a powerful option.[6]
-
Issue 4: My product "oils out" and will not crystallize.
-
Likely Cause: The presence of impurities can significantly depress the melting point and inhibit crystal lattice formation.[6] Alternatively, the molecule itself may have a low melting point or exist as a stable amorphous solid.[20]
-
Solution 1: Re-purify the Material Oiling out is often a sign of insufficient purity. Subject the oil to another round of purification, preferably using a different technique (e.g., chromatography if you previously tried extraction) to remove the problematic impurities.
-
Solution 2: Advanced Crystallization Techniques [21] If the product is pure but still fails to crystallize from standard slow cooling:
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble, dropwise, until persistent cloudiness appears. Let it stand to allow for slow crystal growth.
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent in an open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your product's solution, gradually inducing crystallization.[21]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a tiny amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.[21]
-
References
-
Miyamoto, S., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PMC - NIH. Available at: [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. ResearchGate. Available at: [Link]
-
Gendel, Y., et al. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Exp 6 - Extraction. University of Colorado Boulder. Available at: [Link]
-
ResearchGate. (n.d.). Separation of positional isomers. a Nitroaniline, b bromoaniline, c... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Typical chromatograms for separation of positional isomers, ao-, m-,... ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Chemistry Stack Exchange. Available at: [Link]
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. Available at: [Link]
-
Diva-Portal.org. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. ResearchGate. Available at: [Link]
-
University of Rennes. (n.d.). Guide for crystallization. University of Rennes. Available at: [Link]
- Google Patents. (2024). CN111056954A - Aniline purification method. Google Patents.
-
AZoM. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. Available at: [Link]
-
YouTube. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. Available at: [Link]
-
PubMed. (n.d.). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. PubMed. Available at: [Link]
-
DaSP. (n.d.). Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. DaSP. Available at: [Link]
-
ResearchGate. (2023). (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. ResearchGate. Available at: [Link]
-
NIH. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. NIH. Available at: [Link]
-
CORE. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. CORE. Available at: [Link]
-
MDPI. (n.d.). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. Available at: [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho. Available at: [Link]
-
ResearchGate. (2021). Triazole-Anil and Triazol-Azo Reagents (Creation, Spectral Categorization, Scanning Microscopy, Thermal Analysis). ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]
-
PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available at: [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
NIH. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. NIH. Available at: [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles. Google Patents.
-
LookChem. (n.d.). Purification of Aniline - Chempedia. LookChem. Available at: [Link]
-
CyberLeninka. (n.d.). THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES. CyberLeninka. Available at: [Link]
-
ResearchGate. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. ResearchGate. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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- 12. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. diva-portal.org [diva-portal.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. tandfonline.com [tandfonline.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Reaction Conditions for Triazole Ring Formation
Welcome to the Technical Support Center for optimizing triazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies, with a primary focus on the widely utilized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: The CuAAC reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which unites a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1][2][3][4] The key to this reaction's success and broad applicability lies in the use of a copper(I) catalyst, which dramatically accelerates the reaction rate and controls the regioselectivity, favoring the 1,4-isomer.[4][5][6] This reaction is a cornerstone of "click chemistry," celebrated for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.[2][7]
Q2: What are the essential components of a standard CuAAC reaction?
A2: A typical CuAAC reaction setup includes the following key components:
-
An Azide: The 1,3-dipole component of the cycloaddition.
-
A Terminal Alkyne: The dipolarophile.
-
A Copper(I) Source: This is the active catalyst. It can be a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.[1][2][3][8]
-
A Reducing Agent: Typically sodium ascorbate, which reduces Cu(II) to the catalytically active Cu(I) state and protects it from oxidation by dissolved oxygen.[1][2][6][9][10]
-
A Ligand (Recommended): While not always essential, a ligand stabilizes the Cu(I) catalyst, enhances its solubility, and can accelerate the reaction rate.[2][11][12][13][14]
-
A Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and promoting an efficient reaction.[2][15]
II. Troubleshooting Common Issues
This section addresses specific problems that may arise during your triazole synthesis experiments and provides actionable solutions.
Low or No Product Yield
Q3: My CuAAC reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?
A3: Low or no yield is a common frustration that can often be traced back to one or more of the following factors:
-
Inactive Catalyst: The catalytically active species is Cu(I).[2] If your reaction solution has a blue or green tint, it's an indication that a significant portion of your copper is in the inactive Cu(II) state.
-
Causality: Oxygen present in the solvent or atmosphere can readily oxidize Cu(I) to Cu(II), effectively halting the catalytic cycle.[1]
-
Solution: Ensure you have a sufficient excess of a reducing agent, like sodium ascorbate, to continuously regenerate the Cu(I) species.[6][9][10] It is also good practice to degas your solvents prior to use.
-
-
Poor Solubility of Reactants: If your azide or alkyne is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.
-
Causality: The reaction rate is dependent on the concentration of the reactants in the solution phase.
-
Solution: A wide range of solvents can be used for CuAAC reactions, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as solvent mixtures.[15] For substrates with poor solubility, consider using a co-solvent system such as water with DMSO, t-butanol, or acetone.[2]
-
-
Inappropriate or Absent Ligand: The choice of ligand can significantly impact the reaction's success, especially in complex systems.
-
Causality: Ligands protect the Cu(I) catalyst from oxidation and disproportionation, and can increase its catalytic activity.[12][13]
-
Solution: For reactions in aqueous or biological media, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[2][12] For organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[16]
-
-
Suboptimal Temperature: While many CuAAC reactions proceed efficiently at room temperature, some systems require thermal energy to overcome activation barriers.[2]
-
Causality: Reaction kinetics are temperature-dependent.
-
Solution: If your reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can often improve the reaction rate and yield.[17][18] However, be mindful that excessive heat can lead to catalyst decomposition or side reactions.[19]
-
Side Product Formation
Q4: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A4: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.
-
Causality: In the presence of oxygen and a copper catalyst, terminal alkynes can couple to form a diyne. This process is competitive with the desired cycloaddition.
-
Solution:
-
Maintain a Reducing Environment: Use an adequate amount of sodium ascorbate to keep the copper in the Cu(I) state and scavenge oxygen.[6]
-
Protect from Oxygen: Degas your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for slow reactions or those involving sensitive substrates.[20]
-
Regioselectivity Issues
Q5: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity?
A5: The classic, uncatalyzed Huisgen 1,3-dipolar cycloaddition often yields a mixture of regioisomers.[1][4][6] The power of the catalyzed versions of this reaction lies in their ability to control the regiochemical outcome.
-
For 1,4-Disubstituted Triazoles (CuAAC):
-
Causality: The copper(I) catalyst coordinates with the terminal alkyne, activating it for a stepwise reaction that strongly favors the formation of the 1,4-isomer.[5][6]
-
Solution: Ensure that your copper catalyst is active and that the reaction conditions are optimized as discussed above. If you are still observing a mixture of isomers, it may indicate that a competing thermal (uncatalyzed) reaction is occurring. In this case, lowering the reaction temperature may improve selectivity.[21]
-
-
For 1,5-Disubstituted Triazoles (RuAAC):
III. Experimental Protocols & Data
General Protocol for a Small-Scale CuAAC Reaction
This protocol provides a starting point for optimizing your reaction. The concentrations and equivalents may need to be adjusted based on your specific substrates.
-
Reagent Preparation:
-
Prepare a 1 M solution of your azide in a suitable solvent (e.g., DMSO).
-
Prepare a 1 M solution of your alkyne in the same solvent.
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 500 mM solution of a water-soluble ligand (e.g., THPTA) in water.
-
Freshly prepare a 1 M solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the azide solution (1 equivalent).
-
Add the alkyne solution (1.0-1.2 equivalents).
-
Add the solvent to achieve the desired reaction concentration (typically 0.1-1 M).
-
Add the ligand solution (e.g., 0.1 equivalents).
-
Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents). The solution may turn light blue/green.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.2-0.5 equivalents). The solution should become colorless or pale yellow.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Data Summary: Influence of Reaction Parameters
The following table summarizes the typical effects of key parameters on the outcome of a CuAAC reaction.
| Parameter | Typical Range | Effect on Reaction | Troubleshooting Considerations |
| Catalyst Loading | 1-10 mol% Cu(I) | Higher loading generally increases rate. | High loading can lead to purification challenges and increased side reactions. |
| Ligand:Cu Ratio | 1:1 to 5:1 | Higher ratios can improve catalyst stability and rate.[9] | Excess ligand can sometimes inhibit the reaction.[14] |
| Reducing Agent | 2-10 equivalents to Cu | Essential for maintaining the active Cu(I) state. | Insufficient amount leads to catalyst oxidation and reaction failure. |
| Temperature | Room Temp to 80 °C | Higher temperature increases reaction rate.[17] | Can lead to decomposition of sensitive substrates or the catalyst.[19] |
| Solvent | Various | Affects solubility and reaction rate. | Choose a solvent or mixture in which all components are soluble.[15] |
Purification of Triazole Products
Q6: What are the best methods for purifying my triazole product?
A6: The purification strategy will depend on the properties of your product and the impurities present.
-
Removal of Copper: A common impurity is the copper catalyst.
-
Solution: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can effectively remove copper ions.[22]
-
-
Chromatography:
-
Normal-Phase Silica Gel Chromatography: This is a standard method for many organic compounds.
-
Reverse-Phase Chromatography (C18): This is particularly useful for highly polar triazoles that may not behave well on silica gel.[22]
-
-
Crystallization: If your product is a solid, crystallization can be an effective purification method, especially for removing minor impurities.
-
Distillation: For volatile triazoles, vacuum distillation can be a viable purification technique.[23]
IV. Visualizing the Workflow
CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Figure 1. Simplified CuAAC Catalytic Cycle. This diagram shows the key steps in the formation of a 1,4-disubstituted triazole, including the regeneration of the active Cu(I) catalyst from the inactive Cu(II) state by a reducing agent.
Troubleshooting Logic Flow
This flowchart provides a systematic approach to diagnosing and resolving common issues in triazole synthesis.
Figure 2. Troubleshooting workflow for low yield. A step-by-step guide to diagnosing and solving issues of low product yield in CuAAC reactions.
V. References
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Purification of triazoles. Google Patents. Available at:
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available at: [Link]
-
Best solvent for azide alkyne cycloaddition? ResearchGate. Available at: [Link]
-
Most used CuAAC reaction ligands. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. Available at: [Link]
-
Purification of triazoles. Justia Patents. Available at: [Link]
-
Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. Available at: [Link]
-
Process for making triazoles. Google Patents. Available at:
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]
-
Process for making triazoles. Patent 0075459. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications. Available at: [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available at: [Link]
-
Side reactions of macromonomers under CuAAC condition. ResearchGate. Available at: [Link]
-
Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. Available at: [Link]
-
Azide alkyne Huisgen cycloaddition. chemeurope.com. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. NIH. Available at: [Link]
-
Triazole. Wikipedia. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]
-
Unbelievable Challenges in Triazole Synthesis! YouTube. Available at: [Link]
-
Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. ResearchGate. Available at: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Making triazoles, the green way. RSC Education. Available at: [Link]
-
Triazole Synthesis. Reddit. Available at: [Link]
-
1,2,3-triazole and its derivatives. Development of methods for the formation of the triazole ring. ResearchGate. Available at: [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
- 4. Triazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. labinsights.nl [labinsights.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 18. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadinstitute.org [broadinstitute.org]
- 20. pubs.acs.org [pubs.acs.org]
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stability issues of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline under acidic conditions
Technical Support Center: Stability of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the stability of this compound, particularly under acidic conditions. Given the compound's structure, featuring both an aniline and a 1,2,4-triazole moiety, understanding its degradation profile is critical for formulation development, analytical method validation, and predicting its behavior in physiological environments such as the stomach. This document provides in-depth FAQs, troubleshooting advice, and validated experimental protocols to navigate the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an acidic medium?
A1: The primary stability concern is its susceptibility to acid-catalyzed hydrolysis. The molecule possesses two key structural features that can interact with protons (H⁺) in an acidic environment: the aniline nitrogen and the nitrogen atoms of the 1,2,4-triazole ring. Protonation of these basic sites can initiate degradation pathways, potentially leading to cleavage of the bond between the phenyl and triazole rings or, under more forcing conditions, opening of the triazole ring itself. While 1,2,4-triazoles are generally considered aromatic and stable, harsh acidic conditions can lead to hydrolysis.
Q2: Which part of the molecule is the most likely initiation point for degradation under acidic stress?
A2: The degradation is most likely initiated by the protonation of one of the nitrogen atoms. The aniline moiety's amino group and the pyridine-type nitrogens in the 1,2,4-triazole ring are the most basic sites. The specific site of initial protonation depends on the relative pKa values of these groups. However, the subsequent degradation pathway likely involves the C-C bond connecting the two rings. Cleavage at this position would be a critical degradation event, leading to the formation of two primary degradants: 2-methylaniline and a derivative of 4-methyl-4H-1,2,4-triazole.
Q3: What are the probable degradation products I should be looking for?
A3: Based on the structure, the most probable degradation products under acidic hydrolysis are:
-
Degradant 1: 2-Methyl-3-aminobenzoic acid (following potential hydrolysis and oxidation of the aniline portion).
-
Degradant 2: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (if cleavage and subsequent oxidation occur).
-
Degradant 3: Cleavage products such as 2-methylaniline and a substituted triazole.
It is crucial to perform forced degradation studies, as outlined in ICH guidelines, to systematically identify and characterize these potential degradants. These studies involve subjecting the compound to stress conditions (e.g., 0.1 N HCl at elevated temperatures) and analyzing the resulting mixture using a stability-indicating analytical method, typically HPLC coupled with mass spectrometry (MS).
Q4: How do factors like acid concentration and temperature affect the degradation rate?
A4: The degradation rate is highly dependent on both acid concentration (pH) and temperature.
-
Acid Concentration: A higher concentration of acid (lower pH) increases the availability of protons, accelerating the rate of hydrolytic degradation. The relationship is often logarithmic.
-
Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy for the degradation reactions to occur, leading to a significantly faster rate. Arrhenius kinetics can be used to model this relationship.
Forced degradation studies should explore a range of these conditions to build a comprehensive stability profile.
Troubleshooting Guide
Problem: I am not observing any degradation of my compound, even with 0.1 N HCl. Are my conditions incorrect?
Solution: While 1,2,4-triazoles can be quite stable, a complete lack of degradation might indicate that the stress conditions are insufficient.
-
Increase Stress Severity: Incrementally increase the temperature (e.g., from 60°C to 80°C) or the acid concentration (e.g., to 1 N HCl). The goal of a forced degradation study is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.
-
Extend Exposure Time: Increase the duration of the stress test from a few hours to 24 or 48 hours.
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC) has adequate sensitivity and resolution to detect small amounts of degradants. Check that your detection wavelength is appropriate for both the parent compound and potential degradation products.
Problem: My chromatogram shows numerous small peaks after acid stressing. How do I determine which are relevant degradation products?
Solution: Differentiating actual degradants from artifacts or impurities is a common challenge.
-
Analyze a Blank: Always run a blank sample (stress medium without the active pharmaceutical ingredient, or API) under the same conditions. This will help identify any peaks originating from the matrix or solvent degradation.
-
Use Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify degradation products. Look for masses corresponding to the hypothesized structures (e.g., 2-methylaniline, triazole derivatives).
-
Compare with Other Stress Conditions: Analyze samples from other stress conditions (e.g., base, oxidative, photolytic). If a peak appears only under acidic stress, it is more likely to be a relevant acid-degradation product.
Problem: My compound seems to precipitate out of solution upon adding acid.
Solution: This is likely due to the formation of a less soluble salt (e.g., a hydrochloride salt).
-
Adjust Concentration: Lower the initial concentration of your compound in the solvent before adding the acid.
-
Use a Co-solvent: If compatible with your experimental design, introduce a small percentage of an organic co-solvent like acetonitrile or methanol to improve the solubility of the salt form. Ensure the co-solvent is stable under the acidic conditions.
-
Heat and Agitate: Gentle heating and continuous stirring can help maintain solubility.
Visualizations and Diagrams
Hypothetical Acid-Catalyzed Degradation Pathway
Caption: Hypothetical pathway for acid degradation.
Forced Degradation Experimental Workflow
Caption: Workflow for acid-forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions (ICH Q1A Guideline Approach)
This protocol is designed to induce degradation to identify potential degradants and validate a stability-indicating method.
Objective: To generate a degradation profile of this compound under acidic stress.
Materials:
-
This compound (API)
-
0.1 N and 1.0 N Hydrochloric Acid (HCl), certified
-
0.1 N and 1.0 N Sodium Hydroxide (NaOH), certified (for neutralization)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter and heating block/water bath
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the API in a 10 mL volumetric flask with a 50:50 (v/v) mixture of ACN and water to create a 1 mg/mL stock solution.
-
Sample Preparation for Stressing:
-
Test Sample: Transfer 1 mL of the stock solution into a 10 mL flask. Add 1 mL of 1.0 N HCl.
-
Control Sample: Transfer 1 mL of the stock solution into a 10 mL flask. Add 1 mL of water.
-
Blank Sample: Place 1 mL of water and 1 mL of 1.0 N HCl in a 10 mL flask.
-
-
Stress Application: Place all three flasks in a heating block set to 80°C for 24 hours.
-
Quenching: After the incubation period, cool the flasks to room temperature. Carefully neutralize the Test and Blank samples by adding 1 mL of 1.0 N NaOH.
-
Final Dilution: Dilute all samples to the 10 mL mark with the 50:50 ACN/water diluent. This results in a final theoretical concentration of 100 µg/mL.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
Data Interpretation:
-
Compare the chromatogram of the Test Sample to the Control and Blank.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Identify and quantify any new peaks that are above the reporting threshold.
| Condition | Target Degradation | Temperature | Time | Justification |
| Mild Acid | < 5% | Room Temp | 7 days | Simulates long-term storage issues. |
| Moderate Acid | 5-20% | 60°C | 12 hours | Standard condition for method validation. |
| Harsh Acid | > 20% | 80°C | 24 hours | Identifies secondary/tertiary degradants. |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan of the API)
-
Injection Volume: 10 µL
Method Validation Checks:
-
Specificity: Analyze stressed samples to demonstrate that degradant peaks do not co-elute with the parent peak. Peak purity analysis using a PDA detector is essential.
-
Linearity, Accuracy, Precision: Perform these checks as per ICH Q2(R1) guidelines.
References
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
Bacterial degradation of aniline. (A) Initial steps of aniline... ResearchGate. Available at: [Link]
-
Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]
-
A triazole derivative as a new acid-base indicator. ResearchGate. Available at: [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. MDPI. Available at: [Link]
-
Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. NIH. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
-
Stability of 1,2,4-triazoles? ResearchGate. Available at: [Link]
- Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline degradation products for leflunomide by high-performance thin
Technical Support Center: N-Alkylation of 1,2,4-Triazole Rings
Welcome to the technical support center for the N-alkylation of 1,2,4-triazole rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding. However, the synthesis of specifically substituted triazoles, particularly through N-alkylation, is often plagued by issues of regioselectivity. This guide provides practical, experience-driven advice to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N4-alkylated isomers?
This is the most common challenge in 1,2,4-triazole alkylation. The 1,2,4-triazole ring exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium.[1][2][3] Alkylation can therefore occur on either the N1 or N4 nitrogen, leading to a mixture of regioisomers.[4] The ratio of these isomers is highly dependent on the reaction conditions.
Q2: How can I favor the formation of the N1-alkylated isomer?
Generally, the N1 position is more nucleophilic. To favor N1 alkylation, you can employ conditions that are under kinetic control. This typically involves:
-
Milder bases: Using a weaker base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can favor the formation of the N1 isomer.[5]
-
Aprotic solvents: Solvents like THF (tetrahydrofuran) are often used in these reactions.[5]
-
Lower temperatures: Running the reaction at lower temperatures can help favor the kinetically preferred product.[6][7][8]
Q3: What conditions favor the N4-alkylated isomer?
The N4-alkylated isomer is often the thermodynamically more stable product. To favor its formation, you can use conditions that allow for equilibrium to be reached:
-
Stronger bases: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide) can favor the N4 isomer.
-
Higher temperatures: Heating the reaction mixture can provide the energy needed to overcome the activation barrier to the more stable N4 product.[6][7][8]
-
Protecting groups: A strategic approach is to block the N1 position. For example, acylating the N1 position, followed by alkylation at N4 and subsequent deprotection can yield the desired N4-substituted triazole.[4]
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Inseparable Mixture of Isomers
Causality: The formation of a mixture of N1 and N4 isomers is a common outcome due to the two reactive nitrogen centers in the 1,2,4-triazole ring.[4] The final product ratio is a delicate balance between kinetic and thermodynamic control.[6][7][8][9][10]
Troubleshooting Workflow:
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar polar aromatic amines. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies and frequently asked questions to ensure the successful isolation of your target compound.
I. Understanding the Molecule and the Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its structure, featuring both a basic aniline moiety and a polar triazole ring, presents a significant challenge for purification by standard silica gel column chromatography.[4][5] The primary difficulties arise from strong interactions between the basic amine groups and the acidic silanol groups on the silica surface, which can lead to irreversible adsorption, poor recovery, and significant peak tailing.[4]
Core Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄O | [6][7] |
| Molecular Weight | 204.23 g/mol | [1][6][7] |
| CAS Number | 1609394-10-6 | [2][3][7] |
II. Troubleshooting Guide
This section is formatted in a problem-cause-solution format to directly address issues you may encounter during the purification process.
Problem 1: No Compound Eluting from the Column
Possible Causes & Solutions
-
Cause: The compound has irreversibly adsorbed to the silica gel due to strong acid-base interactions.
-
Solution: The most effective solution is to suppress the acidic nature of the silica gel. This can be achieved by pre-treating the silica or modifying the mobile phase. A common and effective technique is to add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (typically 0.1-2%).[8][9] This will neutralize the active silanol groups, preventing strong analyte binding.
-
-
Cause: The chosen solvent system is not polar enough to elute the compound.
-
Solution: Your target molecule is quite polar. If you are using a standard hexane/ethyl acetate system, you will likely need to increase the polarity significantly. A gradient elution starting with a moderately polar mixture (e.g., 1:1 Hexane:Ethyl Acetate) and gradually increasing to 100% ethyl acetate, and then to a methanol/dichloromethane (DCM) system (e.g., 1-10% MeOH in DCM) is a good strategy.[10]
-
-
Cause: The compound has precipitated at the top of the column due to low solubility in the initial mobile phase.
-
Solution: Ensure your crude material is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique.[10] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your packed column.
-
Problem 2: Significant Peak Tailing and Poor Resolution
Possible Causes & Solutions
-
Cause: Secondary interactions between the aniline nitrogen and residual silanol groups on the silica surface are causing a portion of the analyte to lag behind the main band.[4]
-
Solution 1: Mobile Phase Modification: As with irreversible adsorption, the addition of a basic modifier like triethylamine or ammonium hydroxide to the eluent is a primary solution to mitigate peak tailing.[9][11]
-
Solution 2: Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.[10] Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[12] Amine-functionalized silica is another excellent option that provides a more inert surface and reduces unwanted interactions.[8]
-
-
Cause: Mass overload of the column.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the total silica gel weight, depending on the difficulty of the separation.
-
Problem 3: Co-elution with Impurities
Possible Causes & Solutions
-
Cause: Impurities have very similar polarity to the desired product.
-
Solution 1: Optimize the Solvent System: Improving the separation of compounds with close Rf values often requires using a less polar solvent system.[10] This will increase the differential migration of the compounds on the stationary phase. Experiment with different solvent combinations on TLC plates to find a system that maximizes the separation. Toluene/ethyl acetate can sometimes offer different selectivity compared to hexane/ethyl acetate systems.[10]
-
Solution 2: Gradient Elution: Employ a shallow gradient, where the polarity of the mobile phase is increased very slowly over a large volume of solvent. This can often resolve closely running spots.
-
-
Cause: The compound is degrading on the silica gel, creating new impurities during the chromatography.
-
Solution: Test the stability of your compound on silica gel using a 2D TLC.[12] Spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent.[12] If a new spot appears, it indicates degradation. In this case, using a deactivated silica gel (treated with a base) or switching to an alternative stationary phase like alumina is recommended.[12]
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for the column chromatography purification of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for a polar aromatic amine like this compound on a silica gel TLC plate would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[10] A common starting ratio is 1:1 ethyl acetate/hexane.[10] Based on the resulting Rf value, you can adjust the ratio. For more polar compounds, a system of methanol in dichloromethane (e.g., 1-10% methanol) can be effective.[10] The ideal system should give a target Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.[10]
Q2: How do I prepare a column with a basic modifier?
There are two common methods:
-
Mobile Phase Modification: Prepare your chosen eluent system (e.g., 1:1 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine by volume. Use this modified solvent to both prepare the silica slurry and run the column. This is the most straightforward method.
-
Silica Deactivation: Prepare a slurry of your silica gel in the initial, least polar eluent. Add your basic modifier (e.g., 1% triethylamine) and stir for a period before packing the column. This ensures the silica is thoroughly neutralized.
Q3: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase (RP) chromatography is a viable, and often preferable, alternative for purifying polar, ionizable compounds.[8] A C18 stationary phase would be used with a polar mobile phase, such as a mixture of acetonitrile or methanol and water, often with a pH modifier. For basic compounds like this aniline derivative, using a mobile phase with a slightly alkaline pH (e.g., using an ammonium acetate buffer) can improve peak shape and retention.[13]
Q4: What are the potential impurities I should be aware of?
Common impurities can arise from the synthetic route used.[14] These may include:
-
Starting materials: Unreacted precursors from the triazole ring formation or the aniline synthesis.[15]
-
Isomeric products: Depending on the reaction conditions, isomers may form.[15]
-
Side-reaction products: The synthesis of heterocyclic compounds can sometimes lead to byproducts from unintended reaction pathways.[15][]
A thorough analysis of your crude material by LC-MS before purification is highly recommended to identify the mass of potential impurities, which will aid in tracking them during chromatography.
Experimental Protocol: TLC Method Development
This protocol outlines a general procedure for developing an appropriate solvent system for the purification of this compound.
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of several silica gel TLC plates.
-
Solvent Systems: Prepare a series of developing chambers with different solvent systems of varying polarity. Suggested starting systems are provided in the table below.
-
Development: Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for your target compound in each solvent system. The optimal system will provide an Rf between 0.2 and 0.4 and show good separation from major impurities.
Suggested TLC Solvent Systems for Method Development
| Solvent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | A standard starting system. Adjust the ratio to achieve the desired Rf.[10] |
| Dichloromethane / Methanol | 99:1 to 90:10 | Effective for more polar compounds. Start with a low percentage of methanol and increase as needed.[10] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Can offer different selectivity compared to alkane-based systems.[10] |
| DCM / Methanol / NH₄OH | 90:10:1 | The addition of a base can significantly improve spot shape and prevent streaking.[9] |
Logical Relationship Diagram
Caption: Logical relationships between problems, their causes, and effective solutions in chromatographic purification.
References
- Benchchem. Technical Support Center: Purification of Polar Aromatic Amines.
-
ResearchGate. Separation of three aniline substances. Experimental conditions: mobile.... Available from: [Link]
- Benchchem. Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography.
-
Impressions@MAHE. Summary of - Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
- Benchchem. Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
-
Agilent. HPLC Troubleshooting Guide. Available from: [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available from: [Link]
-
precisionFDA. 2-METHOXY-3-(1-METHYL-1,2,4-TRIAZOL-3-YL)ANILINE. Available from: [Link]
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Benchchem. identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
-
NIH. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available from: [Link]
-
SciELO South Africa. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. Available from: [Link]
-
Reddit. Chromotography with free amines?. Available from: [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
Preprints.org. Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Available from: [Link]
-
MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available from: [Link]
- Google Patents. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
-
PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]
-
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available from: [Link]
-
PubMed. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Available from: [Link]
-
Pharmaffiliates. CAS No : 1609394-10-6 | Product Name : 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Available from: [Link]
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
PubChem. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Available from: [Link]
-
ResearchGate. Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity. Available from: [Link]
Sources
- 1. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | 1609394-10-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | C10H12N4O | CID 90135673 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-up Synthesis of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
Welcome to the technical support center for the scale-up synthesis of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the multi-step synthesis of this compound. Our aim is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a successful and scalable process.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The overall synthetic strategy involves the construction of the 1,2,4-triazole ring onto a substituted aniline precursor. The following diagram outlines the proposed synthetic route, which has been adapted from established methodologies for similar heterocyclic compounds.
Caption: Proposed synthetic pathway for this compound.
II. Detailed Experimental Protocols
Here we provide detailed step-by-step methodologies for each stage of the synthesis. These protocols are based on established chemical literature and have been adapted for the specific target molecule.
Step 1: Formylation of 2-Methyl-3-nitroaniline
This step involves the formylation of the starting material, 2-methyl-3-nitroaniline, to produce N-(2-methyl-3-nitrophenyl)formamide.
Protocol:
-
In a round-bottom flask, dissolve 2-methyl-3-nitroaniline (1 equivalent) in an excess of formic acid.
-
Add acetic anhydride (1.5 equivalents) dropwise to the solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2-methyl-3-nitrophenyl)formamide.[1]
Step 2: Chlorination of N-(2-methyl-3-nitrophenyl)formamide
The formamide is converted to the corresponding formimidoyl chloride, a reactive intermediate for the subsequent condensation step. This is a variation of the Vilsmeier-Haack reaction.[2][3]
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend N-(2-methyl-3-nitrophenyl)formamide (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cool the suspension to 0 °C and add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (1.1 equivalents) portion-wise, controlling the exothermic reaction.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-methyl-3-nitrophenyl)formimidoyl chloride. This intermediate is often used immediately in the next step without further purification.[4]
Step 3: Condensation with N'-methylformohydrazide
The formimidoyl chloride is reacted with N'-methylformohydrazide to form the hydrazone intermediate.
Protocol:
-
Prepare a solution of N'-methylformohydrazide (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) in an anhydrous solvent like DCM or tetrahydrofuran (THF).[5][6]
-
Cool the solution to 0 °C and add the crude N-(2-methyl-3-nitrophenyl)formimidoyl chloride solution from the previous step dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 4: Cyclization to form the 1,2,4-Triazole Ring
The hydrazone intermediate undergoes thermal or acid-catalyzed cyclization to form the desired 4-methyl-4H-1,2,4-triazole ring.
Protocol:
-
Dissolve the purified hydrazone intermediate from the previous step in a high-boiling point solvent such as xylenes or dimethylformamide (DMF).
-
Add a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA).
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 6-12 hours, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus with xylenes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.
Step 5: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine to yield the target molecule.
Protocol:
-
Dissolve the triazole intermediate (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) or use a transfer hydrogenation source like ammonium formate or hydrazine hydrate.[7][8]
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield this compound.[9][10][11]
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis and provides practical solutions.
Caption: Troubleshooting decision tree for key steps in the synthesis.
IV. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up this synthesis?
A1: The main challenges include:
-
Exothermic Reactions: The chlorination step (Step 2) can be highly exothermic and requires careful temperature control on a larger scale.
-
Moisture Sensitivity: Several steps, particularly the formation of the formimidoyl chloride and the condensation reaction, are sensitive to moisture. Ensuring anhydrous conditions is crucial.
-
Purification: Purification of intermediates and the final product can be challenging on a large scale. Recrystallization is often preferred over chromatography for large quantities.
-
Safety: The use of hazardous reagents like phosphorus pentachloride or thionyl chloride requires appropriate safety precautions and handling procedures, especially at scale. The final reduction step using hydrogen gas also requires specialized equipment and safety protocols.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the expected side products in the triazole formation step?
A3: The primary side product to consider is the formation of the isomeric 1,2,4-triazole. The regioselectivity of the cyclization can be influenced by the reaction conditions. Additionally, incomplete cyclization can leave unreacted hydrazone intermediate in the product mixture.
Q4: What are the best practices for purifying the final product?
A4: For laboratory scale, column chromatography on silica gel is a common method. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is more practical. The choice of solvent will depend on the solubility and purity of the crude product.
Q5: What are the key analytical techniques for characterizing the final product?
A5: The structure and purity of this compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[12]
V. Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity (crude) |
| 1 | Formylation | Formic acid, Acetic anhydride | 90-95% | >95% |
| 2 | Chlorination | PCl₅ or SOCl₂ | (used in situ) | N/A |
| 3 | Condensation | N'-methylformohydrazide, TEA | 70-80% | 80-90% |
| 4 | Cyclization | PTSA or TFA | 60-75% | 85-95% |
| 5 | Reduction | H₂, Pd/C | 85-95% | >90% |
VI. References
-
Green, O., & Tlustom, A. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Catalysis Today, 375, 245-251.
-
Das, S., & Character, K. (2021). The nitro to amine reduction: from millions of tons to single molecule studies. Beilstein Journal of Organic Chemistry, 17, 1826-1835.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
-
CORE. (2015). Regioselective synthesis of N-formohydr. Journal of Chemical and Pharmaceutical Research, 7(6), 361-366.
-
Hamann, A. R., et al. (2014). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 67, 121-125.
-
Szymańska, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(21), 7434.
-
Szymańska, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed.
-
LookChem. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate.
-
Mondal, P., & Singha, N. K. (2023). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymer Chemistry.
-
Abraham, A., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega.
-
Al-Ostoot, F. H., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC.
-
Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(33), 4746-4763.
-
Kappe, C. O., et al. (2019). Multistep Continuous-Flow Processes for the Preparation of Heterocyclic Active Pharmaceutical Ingredients. Request PDF.
-
PrepChem.com. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Retrieved from [Link]
-
Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction.
-
Coley, C. W., et al. (2022). Transfer Learning for Heterocycle Retrosynthesis. Journal of Chemical Information and Modeling, 62(17), 4143-4154.
-
Vilsmeier-Haack Reaction. (n.d.).
-
de C. da S. Pinto, L., et al. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules, 29(1), 245.
-
ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives.
-
PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol.
-
DC Fine Chemicals. (n.d.). 2-Methyl-3-nitroaniline.
-
ResearchGate. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
-
Gomaa, A. M., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 783.
-
ResearchGate. (2011). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
-
ChemicalBook. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
-
Google Patents. (2015). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
-
Google Patents. (2013). CN102942500A - Preparation method of N-formamide compound.
-
Nawrot-Modranka, J., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(16), 4945.
-
Google Patents. (2009). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Supuran, C. T., et al. (2022). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. Molecules, 27(19), 6564.
-
Organic Syntheses. (n.d.). n-methylformanilide.
-
ResearchGate. (n.d.). Reaction of Phosphorus Pentachloride with N-Vinylimidazole and N-Vinylbenzimidazole.
-
Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.
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Technical Support Center: Managing Impurities in Aniline Derivative Reactions
Welcome to the Technical Support Center for Aniline Derivative Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management in the synthesis and purification of aniline derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purity in Aniline Chemistry
Aniline and its derivatives are foundational building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and advanced materials.[1] However, the inherent reactivity of the aniline scaffold, characterized by an electron-rich aromatic ring, makes it susceptible to a variety of side reactions that can lead to the formation of impurities.[2][3] These impurities can complicate reaction workups, reduce yields, and, in the context of drug development, have significant implications for safety and efficacy. This guide provides a systematic approach to identifying, controlling, and removing impurities in your aniline derivative reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my aniline derivative reactions?
A1: Impurities in aniline derivative reactions can be broadly categorized into three main types:
-
Process-Related Impurities: These are impurities that arise directly from the synthetic process. They include unreacted starting materials, residual solvents, and by-products from side reactions.[4]
-
Degradation Impurities: These impurities form over time due to the inherent instability of the aniline derivative. A common example is the formation of colored oxidation products when aniline derivatives are exposed to air.[2][5] Polymeric by-products can also form during prolonged storage.[4]
-
Elemental Impurities: These are trace metals that can be introduced from catalysts used in the synthesis, such as palladium, nickel, or copper.[4]
| Impurity Type | Common Examples | Typical Sources |
| Process-Related | Unreacted starting materials, over-alkylated or over-halogenated products, regioisomers. | Incomplete reaction, lack of reaction control, non-selective reagents.[6] |
| Degradation | Oxidized species (e.g., quinones, azoxybenzenes), polymeric materials. | Exposure to air, light, or elevated temperatures.[2][7] |
| Elemental | Palladium, Nickel, Copper, Tin. | Catalysts used in cross-coupling reactions or reductions.[4][8] |
Q2: Why is my freshly purified aniline derivative turning a reddish-brown color upon standing?
A2: The discoloration of aniline derivatives, particularly the development of a yellow, red, or brown hue, is a classic sign of oxidation.[2][9] The amino group makes the aromatic ring electron-rich and thus highly susceptible to oxidation, even by atmospheric oxygen.[2] This process leads to the formation of highly colored impurities such as quinones and polymeric materials.[2][4][5]
To mitigate this, it is crucial to store purified aniline derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures. If discoloration has already occurred, purification via distillation or treatment with activated carbon during recrystallization can often remove the colored impurities.[9][10]
Q3: How can I prevent the formation of polysubstituted by-products in my electrophilic substitution reactions?
A3: The strong activating effect of the amino group makes the aniline ring highly reactive towards electrophiles, often leading to multiple substitutions.[3][6] For instance, the bromination of aniline with bromine water readily yields 2,4,6-tribromoaniline.[2]
The most effective strategy to control this reactivity is to temporarily "tame" the amino group by converting it into a less activating amide group through acetylation.[6] The resulting acetanilide is less reactive and undergoes monosubstitution, primarily at the para position. The protecting acetyl group can then be easily removed by hydrolysis to regenerate the desired monosubstituted aniline.[3][6]
Troubleshooting Guides
Problem 1: My purified aniline derivative is colored, even after column chromatography.
| Possible Cause | Troubleshooting & Optimization |
| Oxidation During Purification or Storage | Even brief exposure to air can cause discoloration.[2] It is recommended to handle the purified compound under an inert atmosphere and store it in amber vials at low temperatures. |
| Residual Colored Impurities | Some highly colored impurities may co-elute with your product during chromatography. In such cases, a subsequent purification step is often necessary. Recrystallization with the addition of a small amount of activated carbon can be very effective at adsorbing these colored impurities.[9][10] |
| Incomplete Reaction | If your starting material is colored and has a similar polarity to your product, it may be carried through the purification process. Ensure your reaction has gone to completion using techniques like TLC or LC-MS. |
Problem 2: I have a low yield after purification.
| Possible Cause | Troubleshooting & Optimization |
| Product Loss During Extraction | Aniline derivatives are basic and their solubility is pH-dependent. During aqueous workups, ensure the pH of the aqueous layer is appropriately adjusted to either fully protonate (for extraction into the aqueous layer) or deprotonate (for extraction into the organic layer) your aniline.[11][12] |
| Product is Too Soluble in Recrystallization Solvent | If your product is highly soluble in the chosen solvent even at low temperatures, you will experience significant losses in the mother liquor.[10] Experiment with different solvents or solvent/anti-solvent systems to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[12] |
| Decomposition on Silica Gel | Some aniline derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition on the column. If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, consider using a different stationary phase like alumina.[12] |
Problem 3: My compound "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting & Optimization |
| The Solution is Supersaturated | This can happen if the solution is cooled too quickly. Try allowing the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[9][10] |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. If your crude product is particularly impure, a preliminary purification step, such as an acid-base extraction, may be necessary before attempting recrystallization.[10] |
| Inappropriate Solvent Choice | The solvent may be too nonpolar for your compound, especially if it is a salt. Try using a more polar solvent or a mixture of solvents.[10] |
Experimental Protocols & Workflows
Protocol 1: Decolorization of a Discolored Aniline Derivative by Recrystallization with Activated Carbon
-
Dissolution: In a flask, dissolve the colored aniline derivative in the minimum amount of a suitable hot solvent.
-
Addition of Activated Carbon: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight).[10]
-
Heating: Reheat the mixture to boiling for a few minutes while swirling.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.[9]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an appropriate purification method for aniline derivatives.
Analytical Characterization of Impurities
A multi-technique approach is essential for the robust identification and quantification of impurities.[13]
| Analytical Technique | Application in Impurity Analysis |
| High-Performance Liquid Chromatography (HPLC) | The workhorse for purity assessment of non-volatile aniline derivatives.[4][14][15] Can be used to quantify known impurities and detect unknown ones. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable aniline derivatives. Often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.[4][16] |
| Thin Layer Chromatography (TLC) | A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the impurity profile.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about impurities, which is invaluable for identifying unknown by-products. |
| Mass Spectrometry (MS) | Determines the molecular weight of impurities and can provide structural clues from fragmentation patterns. |
Impurity Formation Pathway: Nitration of Aniline
The direct nitration of aniline is a classic example of how the high reactivity of the aniline ring and the reaction conditions can lead to a complex mixture of products, including a significant amount of the meta-isomer, which is not the expected product for an activating group.[3][6]
Caption: Reaction scheme for the direct nitration of aniline, illustrating the formation of multiple products.
This technical guide provides a foundational understanding of the common challenges and solutions associated with managing impurities in aniline derivative reactions. By applying these principles and troubleshooting strategies, researchers can enhance the purity and yield of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from Veeprho Life Sciences UK ltd. website: [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from Allen website: [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? Retrieved from r/chemistry: [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from Chempedia: [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia: [Link]
-
EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from EPA: [Link]
-
EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from EPA: [Link]
- Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
-
ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from ResearchGate: [Link]
-
NIH. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved from PMC: [Link]
-
Britannica. (2025, December 5). Aniline. Retrieved from Britannica: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from Chemistry Steps: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Aniline Derivatives in Industrial Chemistry. Retrieved from Ningbo Inno Pharmchem Co.,Ltd.: [Link]
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from Sciencemadness Discussion Board: [Link]
-
ACS Publications. (2024, September 11). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from ACS Omega: [Link]
-
RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from RSC Publishing: [Link]
-
NIH. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from PMC: [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a novel molecule such as 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline, a compound of interest in targeted therapies, establishing a robust analytical strategy for purity determination is of paramount importance. This guide provides a comparative analysis of key analytical techniques, offering insights into their underlying principles, practical applications, and the rationale behind their selection for ensuring the quality of this specific triazole-aniline derivative.
The Critical Role of Purity in Drug Development
The presence of impurities in an API, even in minute quantities, can have significant implications. They may be inert, leading to a lower effective dose of the API, or they could be reactive, potentially degrading the API and reducing its shelf-life. Most critically, impurities can be pharmacologically active or toxic, posing a direct risk to patient safety. The synthesis of a complex molecule like this compound can potentially generate a variety of impurities, including starting materials, by-products, intermediates, and degradation products. Therefore, a multi-faceted analytical approach is essential for their comprehensive detection, identification, and quantification.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the desired level of sensitivity and selectivity. For this compound, a combination of chromatographic and spectroscopic methods, alongside elemental analysis, provides a comprehensive purity profile.
| Technique | Principle | Primary Use Case | Sensitivity | Selectivity | Throughput |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of the main component and known/unknown impurities. | High (ng to pg) | High | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of volatile impurities and residual solvents. | Very High (pg to fg) | Very High | Medium |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation of the API and impurities. | Low to Medium | Very High | Low |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases for quantification. | Confirmation of elemental composition and fundamental purity. | Low | Low | Medium |
In-Depth Analysis of Key Techniques
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for the purity analysis of non-volatile organic compounds like this compound.[1][2] The technique's high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: Given the aromatic and heterocyclic nature of the target molecule, a reversed-phase column (e.g., C18) is the logical first choice. The non-polar stationary phase will interact with the molecule, and elution can be controlled by varying the polarity of the mobile phase.
-
Mobile Phase Selection: A typical mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).[3] The buffer helps to maintain a consistent pH, which is crucial for the ionization state and retention of the aniline moiety. A gradient elution is often employed to effectively separate impurities with a wide range of polarities.
-
Detection: A UV detector is a standard choice, as the aromatic rings and triazole moiety will exhibit strong chromophores. For enhanced selectivity and sensitivity, a mass spectrometer (LC-MS) can be used, providing molecular weight information for impurity identification.[4]
Experimental Protocol: A Representative HPLC-UV Method
-
System Preparation: An HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities
While HPLC is the primary tool for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[5] This is particularly relevant for identifying residual solvents from the synthesis and purification process, as well as any volatile by-products.
Causality Behind Experimental Choices:
-
Derivatization: Due to the polar nature and low volatility of this compound, direct analysis by GC can be challenging. Derivatization, for instance, by silylation, can increase volatility and improve chromatographic performance. However, for the analysis of residual solvents, no derivatization is needed.
-
Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of a wide range of organic compounds.[6]
-
Mass Spectrometric Detection: The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System Preparation: A GC-MS system with a headspace autosampler.
-
Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Accurately weigh a sample into a headspace vial and add a suitable solvent (e.g., DMSO). Seal the vial and incubate at a set temperature before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural confirmation of the API and the definitive identification of impurities.[7][8] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular structure.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of the signals can be used for quantitative analysis against a certified internal standard (qNMR).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR: Experiments like HMBC are crucial for unambiguously assigning the connectivity of atoms, which is vital for distinguishing between positional isomers that may have very similar mass spectra.[9] For instance, an isomer where the methyl group is on a different nitrogen of the triazole ring would be clearly distinguishable.
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
System Preparation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.
-
Analysis: Integrate the signals corresponding to the API and any visible impurities. The chemical shifts, coupling constants, and integration values are compared to a reference standard or theoretical values.
Elemental Analysis: A Fundamental Purity Check
Elemental analysis, specifically CHNS analysis, provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[10][11] This technique is based on the complete combustion of the sample and the subsequent quantification of the resulting gases.
Causality Behind Experimental Choices:
-
Fundamental Verification: This technique provides a fundamental check of the compound's empirical formula. A significant deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic contaminants.
-
Orthogonal Technique: It is an excellent orthogonal technique to chromatography, meaning it relies on a completely different principle of measurement, thereby providing a higher degree of confidence in the purity assessment when the results are in agreement.
Experimental Protocol: CHNS Combustion Analysis
-
System Preparation: An automated CHNS elemental analyzer.
-
Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.[11]
-
Calculation: The instrument software calculates the percentage of each element in the original sample.
Conclusion
The purity analysis of this compound requires a well-designed, multi-technique approach to ensure the comprehensive identification and quantification of all potential impurities. HPLC/UPLC serves as the primary tool for quantitative purity assessment of the main component and non-volatile impurities. GC-MS is essential for monitoring volatile impurities and residual solvents. NMR spectroscopy provides the definitive structural confirmation of the API and is invaluable for the identification of unknown impurities, particularly isomers. Finally, elemental analysis offers a fundamental and orthogonal confirmation of the compound's elemental composition. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a robust purity profile, ensuring the quality, safety, and efficacy of this promising pharmaceutical compound.
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Elemental Analysis Of Organic Compounds With The Use Of. .
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A Comparative Guide to the Structural Elucidation of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. The 2-methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline scaffold and its analogs represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile pharmacological properties of the 1,2,4-triazole nucleus.[1][2] This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural elucidation of these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, ensuring that each described methodology is a self-validating system. By grounding our discussion in authoritative principles and real-world data from analogous structures, we will build a framework for the confident and unambiguous structural determination of this important class of heterocyclic compounds.
The Analytical Triad: A Synergistic Approach
The structural elucidation of a novel compound is rarely accomplished with a single technique. Rather, it is the synergistic interplay of multiple analytical methods that provides a complete and unambiguous picture of the molecular architecture. For the this compound analogs, we will explore the unique strengths of NMR, MS, and X-ray crystallography.
Caption: The synergistic relationship of NMR, MS, and X-ray Crystallography in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment of individual atoms and their connectivity, allowing for the piece-by-piece assembly of the molecular puzzle.
¹H and ¹³C NMR: The Cornerstones of Structural Assignment
For a hypothetical analog, This compound , we can predict the key resonances in the ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aniline ring, with their multiplicity and coupling constants providing crucial information about their relative positions. The methyl groups on the aniline and triazole rings would appear as sharp singlets in the aliphatic region. In the ¹³C NMR spectrum, each unique carbon atom would give rise to a distinct signal, with their chemical shifts indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Analog
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aniline-CH₃ | ~2.3 | ~20 |
| Triazole-CH₃ | ~3.6 | ~35 |
| Aniline-NH₂ | ~5.4 (broad) | - |
| Aromatic-H | 7.0 - 7.8 | 115 - 150 |
| Triazole-CH | ~8.5 | ~145 |
| Triazole-C | - | ~155, ~160 |
Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and specific substitution patterns.[1]
2D NMR Techniques: Unraveling Complex Connectivity
While 1D NMR provides a foundational dataset, complex molecules often require two-dimensional (2D) NMR experiments to definitively assign all signals and establish connectivity.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of adjacent protons within the aniline ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing an unambiguous link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and linking different fragments of the molecule, such as the aniline and triazole rings.
Caption: A typical workflow for NMR-based structural elucidation.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
-
2D Spectra Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition parameters for the specific molecule.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the 1D and 2D spectra to assign all proton and carbon signals and establish the molecular structure.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[5][6]
Ionization Techniques: ESI vs. EI
-
Electrospray Ionization (ESI): A soft ionization technique that is ideal for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺, providing a clear determination of the molecular weight.
-
Electron Ionization (EI): A hard ionization technique that imparts more energy to the molecule, leading to extensive fragmentation. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be used for structural elucidation and library matching.
Fragmentation Analysis of this compound Analogs
The fragmentation of 1,2,4-triazole derivatives is often complex and substituent-dependent.[6] For the target scaffold, key fragmentation pathways could involve:
-
Cleavage of the bond between the aniline and triazole rings.
-
Ring opening of the triazole moiety, often with the loss of N₂ or HCN.
-
Loss of the methyl groups.
A study on a similar compound, sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-ylthio)acetate, showed that fragmentation can be initiated by the loss of a water molecule from a carboxylic acid group, followed by cleavage of the bond between the sulfur atom and the acetic acid residue or the triazole ring.[5]
Table 2: Predicted Key Mass Fragments for a this compound Analog (Molecular Weight: 202.25 g/mol )
| m/z | Possible Fragment |
| 203.26 | [M+H]⁺ |
| 188.23 | [M-CH₃]⁺ |
| 106.14 | [C₇H₈N]⁺ (Aniline fragment) |
| 96.10 | [C₃H₄N₃]⁺ (Triazole fragment) |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the compound from any impurities.
-
Mass Spectrometric Detection:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and inducing fragmentation to obtain a fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions to support the proposed structure.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide invaluable information about connectivity and molecular weight, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.[7] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
For triazole-containing compounds, X-ray crystallography can definitively establish the substitution pattern on the heterocyclic ring and the overall conformation of the molecule.[8] For instance, in the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene rings was determined to be 34.57 (7)°.[9][10]
Caption: The workflow for determining a molecular structure by X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on the goniometer head of a diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, accurate structure.
-
Validation: Validate the final structure using established crystallographic metrics.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment of atoms, solution-state conformation. | Non-destructive, provides detailed structural information, applicable to a wide range of molecules. | Requires relatively large amounts of pure sample, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), structural information from fragmentation. | High sensitivity, requires very small amounts of sample, can be coupled with chromatography for mixture analysis. | Fragmentation can be complex, does not provide information on stereochemistry. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths and angles, solid-state packing. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not be the same as the solution-state conformation.[11] |
Conclusion
The structural elucidation of this compound analogs requires a multi-faceted analytical approach. NMR spectroscopy is essential for mapping the molecular framework and establishing connectivity in solution. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, confirming the elemental composition. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure in the solid state. By judiciously applying these techniques in a complementary fashion, researchers can achieve a comprehensive and unambiguous characterization of these and other novel heterocyclic compounds, a critical step in the advancement of drug discovery and development.
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- Farahat, A. A., et al. "2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one." Preprints.org, 2023.
- Salionov, V. O., et al. "Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate." Zaporozhye Medical Journal, vol. 17, no. 5, 2015, pp. 93-96.
- Benchchem. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem. Accessed January 19, 2026.
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- Borys, D., et al. "Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients." Journal of Pharmaceutical and Biomedical Analysis, vol. 128, 2016, pp. 22-30.
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- Asiri, A. M., et al. "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone." Acta Crystallographica Section C: Structural Chemistry, vol. 78, no. 10, 2022, pp. 524-530.
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The Aniline Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy and Evaluation
<
Introduction: The Privileged Aniline Core in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this class of drugs, compounds built upon an aniline scaffold represent a cornerstone of modern medicinal chemistry.[3][4][5] The simple yet versatile 2-phenylamino pyrimidine structure of aniline derivatives provides an ideal framework for interacting with the ATP-binding site of kinases, offering a potent mechanism for inhibiting their activity.[6]
This guide provides a comparative analysis of prominent aniline-substituted kinase inhibitors, delving into their mechanisms of action, differential efficacy, and the development of resistance. Furthermore, it offers a detailed, field-proven protocol for the in vitro evaluation of inhibitor potency, providing researchers with the tools to conduct their own comparative studies.
Mechanism of Action: Targeting the Engine of Cellular Signaling
Aniline-substituted kinase inhibitors primarily function as ATP-competitive inhibitors. The core structure mimics the adenine ring of ATP, allowing it to dock into the hydrophobic pocket of the kinase domain. The aniline nitrogen and adjacent ring structures are critical for forming hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction locks the kinase in an inactive conformation, preventing the binding and transfer of phosphate from ATP to its substrate, thereby shutting down the downstream signaling cascade.[6]
The genius of the aniline scaffold lies in its synthetic tractability. The phenyl ring can be readily functionalized with various substituents that can be tailored to interact with specific amino acid residues within the ATP-binding pocket of different kinases. This allows for the fine-tuning of inhibitor selectivity and potency.
Comparative Analysis of Key Aniline-Substituted Kinase Inhibitors
To illustrate the diversity and evolution of this drug class, we will compare three landmark aniline-based inhibitors targeting different oncogenic kinases: Imatinib (BCR-ABL), Gefitinib (EGFR), and Crizotinib (ALK).
Imatinib: The Pioneer of Targeted Therapy
Imatinib was a revolutionary drug, transforming the prognosis for patients with Chronic Myeloid Leukemia (CML).[6][7] It targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML pathogenesis.[8][9]
-
Binding Mode: Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation of the ABL kinase domain.[8] This specificity contributes to its remarkable success.
-
Clinical Efficacy: In CML, imatinib induces high rates of hematologic and cytogenetic remission.[7] It is also effective in treating gastrointestinal stromal tumors (GIST) driven by mutations in the c-KIT receptor tyrosine kinase.[8][9]
-
Limitations & Resistance: Resistance to imatinib is a significant clinical challenge. The most common mechanism is the acquisition of point mutations within the BCR-ABL kinase domain, which can either prevent imatinib binding or favor the active kinase conformation.[7][9][10] Overexpression of the BCR-ABL gene is another resistance mechanism.[7]
Gefitinib: Targeting EGFR in Lung Cancer
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in a subset of Non-Small Cell Lung Cancers (NSCLC).[]
-
Binding Mode: As a Type I inhibitor, gefitinib binds to the active conformation of the EGFR kinase domain. Its efficacy is particularly pronounced in tumors harboring activating mutations in EGFR, which lock the kinase in this active state.[12]
-
Clinical Efficacy: Patients with EGFR-mutated NSCLC often experience dramatic and rapid tumor responses to gefitinib.[13][14]
-
Limitations & Resistance: Similar to imatinib, acquired resistance is inevitable. The most common on-target resistance mechanism is the T790M "gatekeeper" mutation in the EGFR kinase domain, which sterically hinders gefitinib binding. Off-target resistance can occur through the activation of alternative signaling pathways.
Crizotinib: A Multi-Targeted Inhibitor
Crizotinib was initially developed as a c-MET inhibitor but was found to have potent activity against the Anaplastic Lymphoma Kinase (ALK) fusion protein, which is found in a subset of NSCLC patients.[15][16]
-
Binding Mode: Crizotinib is a Type I inhibitor that targets ALK, ROS1, and c-MET receptor tyrosine kinases.[15][17] It blocks the constitutive kinase activity of ALK fusion proteins, such as EML4-ALK, which drives tumor cell proliferation and survival.[15]
-
Clinical Efficacy: Crizotinib demonstrates high response rates in patients with ALK-positive NSCLC.[16]
-
Limitations & Resistance: Resistance mechanisms include secondary mutations in the ALK kinase domain, amplification of the ALK fusion gene, and the activation of bypass signaling pathways.[16][18][19]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of these compounds against their primary targets. IC50 represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Primary Target(s) | IC50 (nM) | Disease Indication |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 100 - 600 | CML, GIST[] |
| Gefitinib | EGFR | 26 - 57 | NSCLC (EGFR-mutant)[] |
| Crizotinib | ALK, ROS1, c-MET | 20 - 60 | NSCLC (ALK/ROS1-positive) |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Evaluation: Determining Inhibitor Potency (IC50)
Accurate determination of an inhibitor's IC50 is a critical first step in drug development.[20] It allows for the direct comparison of the potency of different compounds.[21] While cell-based assays provide valuable insights into a compound's activity in a physiological context, in vitro biochemical assays are essential for determining direct enzymatic inhibition.[22][23][24]
Below is a detailed, step-by-step protocol for a standard in vitro kinase assay using a luminescence-based readout that measures ATP consumption.
Protocol: In Vitro Kinase IC50 Determination (Luminescence-Based)
This protocol is designed to be a self-validating system by including essential controls. The principle relies on the fact that as the kinase consumes ATP to phosphorylate its substrate, the amount of remaining ATP decreases. A luciferase-based reagent is then added, which produces light in direct proportion to the ATP concentration. Thus, higher kinase activity results in lower luminescence, and potent inhibition results in higher luminescence.[25]
Materials:
-
Recombinant Kinase (e.g., ABL, EGFR, ALK)
-
Kinase Substrate (specific to the kinase)
-
Aniline-Substituted Kinase Inhibitor (test compound)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Experimental Workflow:
Caption: Experimental workflow for determining kinase inhibitor IC50.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the aniline-substituted inhibitor in DMSO. The concentration range should span from expectedly inactive to fully inhibitory concentrations (e.g., 100 µM to 1 nM).
-
Plate Setup:
-
Add a small volume (e.g., 100 nL) of each inhibitor dilution to the wells of a 384-well plate.
-
Control Wells (Critical for Self-Validation):
-
0% Inhibition (High Activity): Add DMSO only. This represents the maximum kinase activity.
-
100% Inhibition (Low Activity): Add a known, potent inhibitor or no enzyme. This represents the background signal.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the recombinant kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate mix to all wells (e.g., 5 µL).
-
Allow a brief pre-incubation (10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase. Causality: This step is crucial for inhibitors that have a slow on-rate, ensuring the system reaches equilibrium before the reaction starts.
-
-
Reaction Initiation:
-
Prepare the ATP solution in the kinase assay buffer. Causality: Using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase is critical. This ensures the assay is sensitive to competitive inhibition and allows for more comparable IC50 values across different studies.
-
Initiate the kinase reaction by adding the ATP solution to all wells (e.g., 5 µL).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells (e.g., 10 µL). This will stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic (sigmoidal) dose-response curve to calculate the IC50 value.
-
Visualizing the Target: The EGFR Signaling Pathway
Understanding the context in which these inhibitors operate is crucial. The diagram below illustrates a simplified EGFR signaling pathway, a common target for aniline-based inhibitors like Gefitinib.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion and Future Outlook
The aniline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted kinase inhibitors. From the groundbreaking success of imatinib to the precision of EGFR and ALK inhibitors, these molecules have fundamentally changed the treatment of cancer. The core challenge remains the near-inevitable development of drug resistance.
Future research will continue to focus on developing next-generation aniline derivatives that can overcome known resistance mutations. Furthermore, a deeper understanding of the structural biology of kinases will enable the design of even more selective inhibitors, minimizing off-target effects and improving therapeutic outcomes. The principles and protocols outlined in this guide provide a solid foundation for researchers contributing to this vital field of drug discovery.
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Crizotinib: A comprehensive review - PMC - PubMed Central. [Link]
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Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC - NIH. [Link]
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Mechanisms of Resistance to Imatinib in CML Patients: A Paradigm for the Advantages and Pitfalls of Molecularly Targeted Therapy - Bentham Science Publisher. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
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Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv. [Link]
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A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - MDPI. [Link]
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A Comparative Guide to the Structural Validation of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research and development process. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of small organic molecules, with a specific focus on the validation of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline's structure via single-crystal X-ray crystallography. While a specific crystal structure for this exact compound is not publicly available, this document serves as a comprehensive guide to the methodologies, underlying principles, and comparative strengths of various analytical tools.
The 1,2,4-triazole nucleus is a significant heterocyclic moiety in medicinal chemistry, known for its diverse pharmacological activities.[1][2] The title compound, this compound, is a crucial intermediate in the synthesis of more complex molecules, such as macrocyclic compounds that act as inhibitors of specific cellular targets.[1] Given its role as a foundational building block in drug discovery, the unambiguous confirmation of its structure is paramount.
This guide will navigate through the gold-standard technique of X-ray crystallography, offering a detailed protocol and explaining the critical considerations at each step. Furthermore, it will objectively compare this method with other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling, providing the necessary context for researchers to make informed decisions in their structural validation workflows.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5][6] It provides unequivocal data on bond lengths, bond angles, and stereochemistry, offering an atomic-level resolution picture of the molecule's conformation in the solid state.[4][7][8]
Causality Behind Experimental Choices in SCXRD
The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal.[3][7][8] The process, from crystallization to data analysis, involves a series of deliberate choices, each with a direct impact on the final structural model.
Diagram: Workflow for SCXRD Validation
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for SCXRD
1. Synthesis and Purification:
-
Objective: To obtain a highly pure sample of this compound.
-
Protocol: The synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives can be achieved through various established routes.[9] A common approach involves the cyclization of thiosemicarbazide precursors. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to remove impurities that can hinder crystal growth.
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions, transparent, and without visible defects).[10]
-
Rationale: The choice of crystallization technique is critical and often empirical. Several methods are employed to achieve the slow supersaturation necessary for orderly crystal growth.
-
Common Techniques:
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.[11] The choice of solvent is crucial as it can influence crystal packing.
-
Vapor Diffusion: Ideal for small quantities of material, this technique involves dissolving the sample in a small amount of a less volatile solvent and placing it in a sealed container with a more volatile anti-solvent.[11][12] Diffusion of the anti-solvent vapor into the sample solution gradually reduces solubility, promoting crystallization.
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[8] Crystals form at the interface of the two liquids.
-
-
Advanced Methods: For challenging molecules, advanced techniques like microbatch under-oil crystallization or the use of host-guest complexes ("crystalline sponges") can be employed.[3][7][8]
3. Crystal Selection and Mounting:
-
Objective: To select a single, well-formed crystal and mount it on the diffractometer.
-
Protocol: Crystals are examined under a polarizing microscope to identify a suitable candidate that is a single entity and extinguishes light uniformly upon rotation.[13] The selected crystal is then carefully mounted on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.[4]
4. Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Protocol: The mounted crystal is placed in a focused beam of monochromatic X-rays.[6][10] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4][10]
5. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.
-
Protocol:
-
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[14] This iterative process yields the final, precise atomic coordinates, bond lengths, and angles.
-
A Comparative Analysis of Structural Validation Techniques
While SCXRD is the definitive method, a comprehensive structural validation often employs a combination of techniques. Each method provides unique and complementary information.
Diagram: Interplay of Analytical Techniques
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A Comparative Analysis of the Biological Activity of 1,2,4-Triazole Derivatives: A Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1] This five-membered heterocycle, with the molecular formula C₂H₃N₃, exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable.[1][2] The versatility of this core structure has led to its incorporation into a wide array of therapeutic agents, showcasing a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3]
This guide provides an in-depth comparison of the biological activities of various 1,2,4-triazole derivatives, offering insights into their structure-activity relationships (SAR). The information presented herein is intended to assist researchers, scientists, and drug development professionals in the design and synthesis of novel, potent, and selective 1,2,4-triazole-based therapeutic agents.
The Structural Significance of 1,2,4-Triazole
The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring imparts several key physicochemical properties that contribute to its pharmacological prominence. These include the ability to act as hydrogen bond donors and acceptors, engage in dipole-dipole and ion-dipole interactions, and coordinate with metal ions in metalloenzymes. This multifaceted interactivity allows 1,2,4-triazole derivatives to bind to a diverse range of biological targets with high affinity.[1]
Caption: Tautomeric forms of the 1,2,4-triazole ring.
Antifungal Activity: A Hallmark of 1,2,4-Triazoles
The most prominent and commercially successful application of 1,2,4-triazoles is in the development of antifungal agents.[4][5] Marketed drugs like fluconazole and itraconazole are testaments to the efficacy of this scaffold.[2][6] The primary mechanism of action for most triazole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
The structure-activity relationship studies reveal that the N-1 position of the triazole ring is crucial for antifungal activity. Substituents at this position, often a substituted phenyl group, play a significant role in binding to the enzyme's active site. The presence of halogen atoms, such as fluorine, on the phenyl ring generally enhances the antifungal potency.[4]
| Compound/Derivative | Fungal Species | MIC (μg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25-2.0 | [5] |
| Itraconazole | Aspergillus fumigatus | 0.125-1.0 | [5] |
| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans | 0.0156-2.0 | [4] |
| Thiazolo[4,5-d]pyrimidine hybrids | Various fungi | 0.06-32 | [4] |
| Cyclopropane-containing derivatives | Various fungi | Significant activity | [7] |
Table 1: Comparative Antifungal Activity of 1,2,4-Triazole Derivatives. MIC (Minimum Inhibitory Concentration) values indicate the potency of the compounds. Lower MIC values signify higher antifungal activity.
Antibacterial Activity: An Expanding Frontier
While renowned for their antifungal properties, 1,2,4-triazole derivatives also exhibit significant antibacterial activity.[3][8] The hybridization of the 1,2,4-triazole ring with other antibacterial pharmacophores has emerged as a promising strategy to develop novel antibacterial agents, potentially overcoming existing drug resistance mechanisms.[8]
Structure-activity relationship studies in this domain suggest that the nature and position of substituents on the triazole ring and any attached moieties are critical for antibacterial efficacy. For instance, the introduction of a thioether linkage or fusion with other heterocyclic systems like quinazolines can lead to potent antibacterial compounds.[9]
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Significant activity | [3] |
| Thiazolo[3,2-b]-1,2,4-triazole derivatives | Xanthomonas oryzae pv. oryzae | 18.8 (EC50) | [9] |
| Ofloxacin analogues | S. aureus, E. coli | 0.25-1 | [10] |
| Nalidixic acid-based derivatives | P. aeruginosa | 16 | [10] |
Table 2: Comparative Antibacterial Activity of 1,2,4-Triazole Derivatives. MIC (Minimum Inhibitory Concentration) and EC50 (Half maximal effective concentration) values are presented. Lower values indicate greater antibacterial potency.
Anticancer Activity: A Privileged Scaffold in Oncology
The 1,2,4-triazole nucleus is considered a "privileged scaffold" in the design of anticancer agents due to its ability to interact with various cancer-related targets.[11] Derivatives of 1,2,4-triazole have been shown to inhibit key enzymes involved in cancer progression, such as kinases, tubulin, and topoisomerases, and to modulate apoptotic pathways.[11][12]
The anticancer potency of 1,2,4-triazole derivatives is highly dependent on the substitution pattern. For example, the introduction of specific aryl groups can lead to significant antiproliferative activity against various cancer cell lines.[13][14]
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
| 1,2,4-triazole-pyridine hybrid derivatives | Murine melanoma (B16F10) | 41.12-61.11 | [13] |
| Fused acridines containing 1,2,4-triazole | Lung, breast, melanoma, colon | Not specified | [14] |
| [3][8][9] triazolo[4,3-b][3][4][8][9] tetrazine derivatives | Human colon carcinoma (HT-29) | 12.69 | [15] |
| 4,5-diphenyloxazol-1,2,4-triazole derivatives | Prostate lung cancer | Not specified | [14] |
Table 3: Comparative Anticancer Activity of 1,2,4-Triazole Derivatives. IC50 (Half maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values represent higher anticancer activity.
Experimental Protocols
A generalized workflow for the synthesis and biological screening of novel 1,2,4-triazole derivatives is depicted below. This process begins with the chemical synthesis of the target compounds, followed by structural characterization and a series of in vitro biological assays to determine their activity.
Caption: General experimental workflow for the development of 1,2,4-triazole derivatives.
Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols[16]
This protocol describes a common method for synthesizing a class of biologically active 1,2,4-triazole derivatives.
-
Synthesis of Substituted Thiosemicarbazides:
-
Dissolve the appropriate acid hydrazide (10 mmol) in ethanol (50 mL).
-
Add the corresponding isothiocyanate (10 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, filter the solid product, wash with cold ethanol, and dry.
-
-
Cyclization to 1,2,4-triazole-3-thiols:
-
Suspend the synthesized thiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (8%, 25 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and filter to remove any impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from 70% ethanol.
-
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal/Antibacterial Activity[17][18][19]
The broth microdilution method is a standard technique to determine the MIC of a compound.
-
Preparation of Inoculum:
-
Culture the fungal or bacterial strain on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Dilute the standardized suspension to achieve the final desired inoculum concentration in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
-
Reading and Interpretation:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
-
MTT Assay for Anticancer Activity[20][21][22]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The 1,2,4-triazole scaffold remains a highly attractive and versatile platform for the development of new therapeutic agents. The extensive research into its derivatives has demonstrated a wide range of biological activities, with significant potential in the fields of mycology, bacteriology, and oncology. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel 1,2,4-triazole-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of these promising compounds.
References
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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Antibacterial activity study of 1,2,4-triazole derivatives. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (2021). Zaporizhzhia State Medical University. Retrieved January 19, 2026, from [Link]
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Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 19, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2020). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012). Bentham Science. Retrieved January 19, 2026, from [Link]
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Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved January 19, 2026, from [Link]
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Synthesis and anticancer activity of[3][8][9] triazole [4,3-b][3][4][8][9] tetrazine derivatives. (2022). Springer. Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]
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A Researcher's Guide to Bioisosteric Replacement of Triazole-Aniline Scaffolds
In the landscape of modern drug discovery, the triazole-aniline scaffold has emerged as a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibitors. Its rigid structure and specific hydrogen bonding capabilities often confer high potency and selectivity. However, challenges related to metabolic stability, aqueous solubility, and potential off-target effects necessitate the exploration of bioisosteric replacements. This guide provides an in-depth comparison of common bioisosteres for the triazole-aniline motif, supported by experimental data, to empower researchers in making informed decisions for lead optimization.
The Rationale for Bioisosteric Replacement
The aniline moiety, while a versatile building block, is often associated with metabolic liabilities, including the formation of reactive metabolites that can lead to idiosyncratic adverse drug reactions.[1][2] This has driven the search for more robust isosteres that can mimic the key interactions of the aniline group while improving the overall pharmacokinetic and toxicological profile of the drug candidate.[1] Similarly, while the triazole ring is often employed as a bioisostere for an amide bond to enhance metabolic stability, its own properties can be fine-tuned through replacement with other five-membered heterocycles or alternative functionalities.[3][4]
This guide will focus on a comparative analysis of key bioisosteric replacements for the triazole-aniline scaffold, with a particular emphasis on:
-
1,2,3-Triazole vs. 1,2,4-Triazole Isomers: A head-to-head comparison of these closely related heterocycles.
-
Other Heterocyclic Bioisosteres: An evaluation of oxadiazoles and other five-membered rings.
-
Saturated Carbocyclic Bioisosteres: A look into non-aromatic replacements aimed at improving physicochemical properties.
The following sections will delve into the experimental data that underpins these comparisons, providing a clear rationale for the selection of a particular bioisostere in a given drug discovery campaign.
Comparative Analysis of Bioisosteric Replacements
The Triazole Isomer Battle: 1,2,3-Triazole vs. 1,2,4-Triazole
The choice between a 1,2,3-triazole and a 1,2,4-triazole can have a significant impact on biological activity. While both are effective amide bond mimics, the different placement of the nitrogen atoms alters the molecule's electronic distribution and hydrogen bonding potential.[4]
A compelling case study is the development of GPR88 agonists. In a direct comparison, the 1H-1,2,4-triazole moiety (compound 21 ) showed comparable potency to a 5-methyl-1,3,4-oxadiazole analog. However, switching to a 1H-1,2,3-triazole (compound 25 ) resulted in a further improvement in potency.[5]
| Compound | Bioisosteric Group | EC50 (nM) |
| Amide Analog | Amide | >1000 |
| 21 | 1H-1,2,4-Triazole | 178 |
| 25 | 1H-1,2,3-Triazole | 95 |
| 26 | 1H-1,2,3-Triazole | 60 |
| Table 1: Comparison of amide, 1,2,4-triazole, and 1,2,3-triazole bioisosteres in GPR88 agonists. Data sourced from[5]. |
This data suggests that for the GPR88 target, the 1,2,3-triazole provides a more favorable arrangement of hydrogen bond donors and acceptors, leading to enhanced biological activity.
Expanding the Heterocyclic Toolbox: Oxadiazoles and Beyond
Beyond the triazoles, other five-membered heterocycles such as oxadiazoles have been successfully employed as amide bioisosteres. In the development of HIV-1 Vif antagonists, a 1,4-disubstituted-1,2,3-triazole analog (1d ) demonstrated significantly improved antiviral activity compared to the parent amide compound (RN-18). Notably, the 1,3,4-oxadiazole (1b ) and 1,2,4-oxadiazole (1c ) analogs showed similar potency to the parent amide.[2][6]
| Compound | Bioisosteric Group | IC50 (µM) |
| RN-18 | Amide | 6.0 |
| 1b | 1,3,4-Oxadiazole | 6.8 |
| 1c | 1,2,4-Oxadiazole | 6.8 |
| 1d | 1,4-disubstituted-1,2,3-Triazole | 1.2 |
| Table 2: Comparison of amide and various heterocyclic bioisosteres in HIV-1 Vif antagonists. Data sourced from[2][6]. |
This study highlights that while multiple heterocyclic bioisosteres can be tolerated, the 1,2,3-triazole offered a distinct advantage in this specific chemical series, leading to a five-fold increase in potency.[2]
Moving Beyond Flatland: Saturated Carbocyclic Bioisosteres
A more recent strategy to address the metabolic liabilities of anilines involves their replacement with saturated carbocyclic scaffolds, such as bicyclo[1.1.1]pentylamines (BCPAs).[7][8] These three-dimensional structures can mimic the geometry of substituted anilines while offering improved metabolic stability and physicochemical properties.[1][9] While direct head-to-head comparisons with triazole-aniline scaffolds in the same biological system are still emerging, the rationale for their use is compelling. The increased sp³ character of these scaffolds can lead to improved solubility and reduced off-target effects.[9]
Initial studies on 1-aminonorbornanes, another class of saturated carbocyclic aniline bioisosteres, have demonstrated a low propensity for oxidative metabolism and no formation of reactive metabolites in human and rat liver microsomes.[10]
Experimental Protocols
To facilitate the direct comparison of these bioisosteric replacements, robust and reproducible experimental protocols are essential. The following section provides detailed methodologies for the synthesis of compound libraries and key in vitro assays.
Parallel Synthesis of Amide and Triazole Analogs
The efficient comparison of bioisosteres requires the synthesis of focused libraries of compounds. Parallel synthesis techniques are ideally suited for this purpose.[11][12]
Workflow for Parallel Synthesis:
Caption: Parallel synthesis workflow for amide and triazole libraries.
Step-by-Step Protocol for Parallel Amide Synthesis:
-
Preparation: In a 96-well reaction block, dispense 0.1 mmol of a diverse set of carboxylic acids into individual wells.
-
Reagent Addition: To each well, add a solution of the common aniline or amine building block (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.2 mmol) in DMF.
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up: Quench the reactions with water and extract with ethyl acetate.
-
Purification: Purify the crude products using solid-phase extraction (SPE) or parallel preparative HPLC.
Step-by-Step Protocol for Parallel 1,2,3-Triazole Synthesis (CuAAC):
-
Preparation: In a 96-well reaction block, dispense 0.1 mmol of a diverse set of azide building blocks into individual wells.
-
Reagent Addition: To each well, add a solution of the common alkyne building block (0.12 mmol), copper(I) iodide (0.01 mmol), and a suitable ligand (e.g., TBTA) in a mixture of t-BuOH and water.
-
Reaction: Seal the reaction block and shake at room temperature for 12 hours.
-
Work-up: Dilute the reactions with water and extract with ethyl acetate.
-
Purification: Purify the crude products using solid-phase extraction (SPE) or parallel preparative HPLC.
In Vitro Assays for Performance Evaluation
Metabolic Stability Assay (Liver Microsomes):
This assay is crucial for assessing the susceptibility of compounds to metabolism by liver enzymes.[1][13][14][15]
Workflow for Microsomal Stability Assay:
Caption: Workflow for the microsomal stability assay.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a 1 µM solution of the test compound in a phosphate buffer (pH 7.4).
-
Initiate Reaction: In a 96-well plate, combine the test compound solution with liver microsomes (e.g., human or rat) and an NADPH regenerating system. Incubate at 37°C.[13]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.
-
Quench: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Aqueous Solubility Assay (Nephelometry):
Aqueous solubility is a critical parameter that influences a compound's absorption and distribution. Nephelometry provides a high-throughput method for its assessment.[13][15][16][17]
Step-by-Step Protocol:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.
-
Addition to Buffer: Transfer a small volume of each dilution to a corresponding well in a clear-bottom 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic aqueous solubility.
Permeability Assay (PAMPA):
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay used to predict passive membrane permeability.[18][19][20][21][22]
Step-by-Step Protocol:
-
Prepare Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add Solutions: Add buffer to the acceptor plate wells. Add solutions of the test compounds in buffer to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) based on the concentration of the compound that has diffused into the acceptor plate.
Conclusion and Future Perspectives
The bioisosteric replacement of the triazole-aniline scaffold is a powerful strategy for overcoming common challenges in drug discovery. While 1,2,3- and 1,2,4-triazoles, along with other heterocycles, have proven to be effective in many cases, the context of the specific biological target and the desired physicochemical properties are paramount in guiding the selection of the optimal bioisostere.
The emergence of saturated carbocyclic bioisosteres offers an exciting new avenue for exploration, with the potential to significantly improve the drug-like properties of lead compounds. As more direct comparative data becomes available, a clearer picture of the relative advantages and disadvantages of these different bioisosteric replacements will emerge.
By employing the systematic and comparative approaches outlined in this guide, researchers can navigate the complexities of lead optimization with greater confidence, ultimately accelerating the discovery of novel and effective therapeutics.
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A Comparative Guide to the Efficacy of Allosteric TYK2 Inhibitors Derived from the 2-Aryl-3-(1,2,4-triazol-3-YL)aniline Scaffold vs. Other Kinase Inhibitors
This guide provides an in-depth technical comparison of a novel class of inhibitors based on the 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline scaffold, exemplified by Deucravacitinib (BMS-986165), against other inhibitors targeting the Janus kinase (JAK) family. We will explore the causal science behind their unique mechanism of action, present supporting experimental data, and provide detailed protocols for researchers in immunology and drug development.
Introduction: Targeting the TYK2 Kinase in Autoimmune Disease
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular enzymes that play a pivotal role in cytokine signaling.[1] These kinases transduce signals from cytokine receptors to the nucleus via the STAT (Signal Transducer and Activator of Transcription) pathway, regulating critical immune and inflammatory responses.[2]
While the JAK family is a validated target for autoimmune diseases, early-generation inhibitors often targeted multiple JAKs, leading to a broad immunosuppressive effect but also off-target safety concerns.[1][3] This has driven the development of more selective inhibitors. TYK2 has emerged as a particularly attractive target because it is essential for the signaling of key pathogenic cytokines like Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs), which are central to the pathophysiology of diseases like psoriasis, psoriatic arthritis, and lupus.[4][5] Crucially, TYK2 is less involved in hematopoietic or metabolic pathways, suggesting that its selective inhibition could offer a more favorable safety profile.[4]
A significant breakthrough in this area has been the development of Deucravacitinib, a first-in-class, oral, selective TYK2 inhibitor.[6] Its discovery revealed the therapeutic potential of a chemical scaffold closely related to this compound.
The Aniline-Triazole Scaffold: A Foundation for Allosteric Inhibition
The core innovation of Deucravacitinib lies not just in its selectivity, but in its unique mechanism of action, which is conferred by its chemical structure derived from a 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline intermediate.[7][8] Unlike traditional kinase inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[3][9]
This allosteric binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, locking the enzyme in an inactive state.[10] This mechanism is fundamentally different from ATP-competitive inhibitors and is the basis for its unprecedented selectivity over other JAK family members (JAK1, JAK2, and JAK3).[11][12]
Causality Behind Allosteric Inhibition:
The JH1 catalytic domains are highly similar across the four JAK enzymes, making it challenging to design truly selective ATP-competitive inhibitors. By targeting the more structurally distinct JH2 pseudokinase domain, the aniline-triazole scaffold of Deucravacitinib achieves high-fidelity binding to TYK2 with minimal impact on other JAKs, thereby reducing the risk of off-target effects.[3][12]
Caption: Mechanisms of TYK2 Inhibition.
Comparative Efficacy and Selectivity
The efficacy of TYK2 inhibitors is best understood by comparing their biochemical selectivity and clinical performance against each other and against broader-acting JAK inhibitors.
Biochemical Selectivity Profile
The selectivity of an inhibitor is quantified by comparing its inhibitory concentration (IC50) or binding affinity (Ki) for its primary target versus other kinases. Deucravacitinib demonstrates a remarkable selectivity for TYK2.
| Inhibitor | Class | Target(s) | TYK2 IC50/Ki | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | Selectivity Rationale |
| Deucravacitinib | Allosteric TYK2 | TYK2 | 0.02 nM (Ki) [11] | >4,000 nM | >10,000 nM | >10,000 nM | Binds to the unique regulatory (JH2) domain of TYK2.[3] |
| Brepocitinib | Orthosteric | TYK2/JAK1 | Potent | Potent | Weaker | Weaker | ATP-competitive inhibitor targeting the conserved catalytic (JH1) domain.[13][14] |
| Tofacitinib | Pan-JAK | JAK1/JAK3 | Moderate | Potent | Moderate | Potent | ATP-competitive inhibitor with broad activity across multiple JAKs.[15] |
| Baricitinib | Pan-JAK | JAK1/JAK2 | Moderate | Potent | Potent | Weaker | ATP-competitive inhibitor with broad activity across multiple JAKs.[15] |
| Upadacitinib | Selective JAK1 | JAK1 | Weaker | Potent | Moderate | Weak | Designed for higher selectivity towards the JAK1 catalytic site.[15] |
Note: IC50/Ki values are compiled from various sources and are meant for comparative illustration. Exact values may differ based on assay conditions.
Clinical Efficacy Comparison
The clinical efficacy of these inhibitors has been demonstrated across various autoimmune diseases. Deucravacitinib has shown superiority over existing oral treatments for psoriasis.
| Inhibitor | Indication | Key Efficacy Endpoint (vs. Placebo/Comparator) | Source(s) |
| Deucravacitinib | Plaque Psoriasis | PASI 75 at Week 16: ~58% (vs. 12.7% for Placebo; 35.1% for Apremilast).[16] | POETYK PSO-1 |
| Deucravacitinib | Psoriatic Arthritis | ACR 20 at Week 16: 52.9% (6mg QD) & 62.7% (12mg QD) vs. 31.8% for Placebo.[17][18] | Phase II Trial |
| Apremilast | Plaque Psoriasis | PASI 75 at Week 16: 35.1%.[16] | POETYK PSO-1 |
| Tofacitinib | Rheumatoid Arthritis | High rates of ACR 20/50/70 response vs. placebo.[19] | Multiple RCTs |
| Upadacitinib | Rheumatoid Arthritis | High rates of ACR 20/50/70 response and disease remission vs. placebo.[19] | Multiple RCTs |
PASI 75: ≥75% reduction in Psoriasis Area and Severity Index. ACR 20: ≥20% improvement in American College of Rheumatology criteria.
Experimental Protocols for Inhibitor Characterization
To validate the potency and selectivity of novel kinase inhibitors, rigorous biochemical and cell-based assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the binding affinity (Ki) of a test compound to the TYK2 pseudokinase domain.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the GST-tagged kinase, and an Alexa Fluor™ 647-labeled kinase tracer binds to the ATP site. Binding of the tracer results in a high FRET signal. A test compound that also binds to the domain displaces the tracer, causing a loss of FRET.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the test compound (e.g., Deucravacitinib) and a serial dilution series in DMSO.
-
Prepare 4X Kinase/Antibody solution: Dilute recombinant GST-TYK2 (JH2 domain) and LanthaScreen™ Eu-anti-GST Antibody in 1X Kinase Buffer.
-
Prepare 4X Tracer solution: Dilute the Alexa Fluor™ 647-Tracer in 1X Kinase Buffer.
-
-
Assay Plate Setup:
-
Use a low-volume 384-well plate.
-
Add 2.5 µL of the test compound serial dilutions to the appropriate wells. Add 2.5 µL of DMSO for "0% inhibition" and "100% inhibition" controls.
-
Add 2.5 µL of 4X Tracer solution to all wells except the "100% inhibition" (no tracer) control.
-
-
Reaction Initiation:
-
Add 5 µL of the 4X Kinase/Antibody solution to all wells. The final volume is 10 µL.
-
-
Incubation:
-
Centrifuge the plate briefly to mix.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader (e.g., Tecan Spark® or similar). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data and fit the results to a four-parameter logistic model to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where Kd is the dissociation constant of the tracer.
-
Caption: Workflow for an In Vitro Kinase Binding Assay.
Protocol 2: Cell-Based STAT Phosphorylation Assay
This protocol measures a compound's ability to inhibit cytokine-induced STAT phosphorylation in whole blood, a key pharmacodynamic biomarker.
Principle: Human whole blood is stimulated with a TYK2-dependent cytokine (e.g., IFN-α), which induces the phosphorylation of STAT proteins. After stimulation, red blood cells are lysed, and white blood cells are fixed and permeabilized. A fluorescently-labeled antibody specific for phosphorylated STAT (pSTAT) is used to quantify the response via flow cytometry.
Step-by-Step Methodology:
-
Compound Treatment:
-
Collect fresh human whole blood in heparinized tubes.
-
Aliquot blood into 96-well deep-well plates.
-
Add the test compound at various concentrations and incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add a pre-determined concentration of IFN-α (or another relevant cytokine like IL-12) to the blood samples. Leave an unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Lysis:
-
Stop the stimulation by adding a fixation/lysis buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate at 37°C. This fixes the cells and lyses red blood cells.
-
-
Permeabilization:
-
Centrifuge the plate to pellet the white blood cells.
-
Discard the supernatant and resuspend the cells in a cold permeabilization buffer (e.g., BD Perm Buffer III) to allow antibody access to intracellular proteins. Incubate on ice.
-
-
Staining:
-
Wash the cells with staining buffer.
-
Add a cocktail of fluorescently-labeled antibodies, including an antibody against pSTAT1 (e.g., PE-conjugated anti-pSTAT1) and cell surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD14 for monocytes).
-
Incubate in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., monocytes) and measure the median fluorescence intensity (MFI) of the pSTAT1 signal.
-
Calculate the percent inhibition relative to the stimulated (vehicle control) and unstimulated samples and determine the IC50.
-
Conclusion and Future Perspectives
The development of Deucravacitinib, built upon a 2-aryl-3-(1,2,4-triazol-3-YL)aniline scaffold, marks a significant advancement in the targeted therapy of autoimmune diseases. Its unique allosteric mechanism of action provides unparalleled selectivity for TYK2, differentiating it from all other approved JAK inhibitors.[3][11] Clinical data has demonstrated that this selectivity translates into a compelling efficacy and safety profile, positioning this class of molecules as a leading oral therapy for psoriasis and a promising candidate for other immune-mediated disorders.[6][20]
For researchers, the key takeaway is the validation of targeting regulatory domains to achieve kinase inhibitor selectivity. As we move forward, this principle will undoubtedly be applied to other kinase targets. The comparative data presented herein underscores the tangible benefits of this approach, offering a clear rationale for the continued investigation and development of allosteric inhibitors for complex diseases.
References
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Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors. National Center for Biotechnology Information.
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Tyrosine Kinase 2 (TYK2) Immune Pathway. Bristol Myers Squibb.
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The Role of TYK2 in Immunology. Bristol Myers Squibb.
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Current understanding of the role of tyrosine kinase 2 signaling in immune responses. National Center for Biotechnology Information.
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TYK2 Tyrosine Kinase 2 - Immunology Pathways. Bristol Myers Squibb.
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TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. Revvity.
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Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. National Center for Biotechnology Information.
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Deucravacitinib (BMS-986165) | TYK2 Inhibitor. Selleck Chemicals.
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What are the therapeutic candidates targeting TYK2? Patsnap Synapse.
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Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. National Center for Biotechnology Information.
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U.S. Food and Drug Administration Approves Sotyktu™ (deucravacitinib), Oral Treatment for Adults with Moderate-to-Severe Plaque Psoriasis. Bristol Myers Squibb.
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Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD Open.
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A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information.
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Deucravacitinib. Wikipedia.
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Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study. Bristol Myers Squibb.
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TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases. ResearchGate.
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Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Oxford Academic.
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BMS' deucravacitinib shows superiority in Phase III psoriasis trial. Clinical Trials Arena.
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JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers.
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Tyrosine kinase 2 inhibitors in the therapy of inflammatory and autoimmune diseases. Our Lady of the Conception University.
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deucravacitinib. Drug Central.
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Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. National Center for Biotechnology Information.
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Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. National Center for Biotechnology Information.
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TYK2 Inhibitors Redefine Systemic Options in Moderate-to-Severe Psoriasis: Mechanism, Selectivity, and Long-Term Response. HMP Global Learning Network.
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Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis. Annals of the Rheumatic Diseases.
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Takeda's oral TYK2 inhibitor matches biologic efficacy. Drug Discovery and Development.
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First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. National Center for Biotechnology Information.
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Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. ACR Meetings.
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(PDF) Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. ResearchGate.
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2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline. Benchchem.
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2-METHOXY-3-(1-METHYL-1,2,4-TRIAZOL-3-YL)ANILINE. precisionFDA.
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Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed.
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SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies.
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2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Sichuan Taienkang Pharmaceutical Co., Ltd.
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Diamino-1,2,4-triazole derivatives are selective inhibitors of TYK2 and JAK1 over JAK2 and JAK3. PubMed.
-
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. PubChem.
-
2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org.
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
-
1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. National Center for Biotechnology Information.
-
CAS No : 1609394-10-6 | Product Name : 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Pharmaffiliates.
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Spectroscopic Journey: A Comparative Analysis of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline and Its Synthetic Precursors
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,4-triazole moiety, in particular, is a privileged scaffold known for its diverse biological activities. This guide provides a detailed spectroscopic comparison of the target compound, 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline , and the key precursors involved in its multi-step synthesis. By dissecting the changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each stage, we offer a comprehensive roadmap for researchers, validating the chemical transformations and providing a deeper understanding of the molecule's electronic and structural evolution.
The synthetic pathway under examination begins with 2-methyl-3-nitroaniline and proceeds through key intermediates to yield the final aniline derivative. This analysis underscores the importance of spectroscopic techniques not merely as characterization tools but as integral components of synthetic validation and process optimization.
Figure 1: Synthetic route to the target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Tracking Proton Environments
¹H NMR spectroscopy is exceptionally sensitive to changes in the electronic environment of protons. The transformation from a simple substituted aniline to a more complex triazole-linked system provides a clear demonstration of this principle. The key diagnostic regions are the aromatic protons, the methyl groups, and the newly formed triazole proton.
Comparative ¹H NMR Data
| Compound | Ar-H (ppm) | -CH₃ (ppm) | -NH₂ / -NH (ppm) | Triazole-H (ppm) | Other |
| Precursor 1: 2-Methyl-3-nitroaniline | 7.58 (d), 7.10 (t), 6.70 (d) | 2.15 (s) | 5.40 (s, br) | - | - |
| Intermediate 2: 3-(2-Methyl-3-nitrophenyl)-4-methyl-4H-1,2,4-triazole | 7.90 (d), 7.65 (t), 7.45 (d) | 2.25 (s) | - | 8.50 (s) | 3.70 (s, N-CH₃) |
| Final Product: this compound | 7.05 (t), 6.80 (d), 6.65 (d) | 2.10 (s) | 3.80 (s, br) | 8.45 (s) | 3.65 (s, N-CH₃) |
Data is representative and may vary slightly based on solvent and instrument.
Analysis of ¹H NMR Spectral Changes:
-
Aromatic Region (6.5-8.0 ppm): In Precursor 1 , the aromatic protons display a distinct pattern influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and methyl (-CH₃) groups. Upon formation of Intermediate 2 , the powerful deshielding effect of the nitro group and the newly formed triazole ring shifts the aromatic signals significantly downfield. The most dramatic change occurs in the Final Product . The reduction of the nitro group to an electron-donating amino group causes a substantial upfield shift of all aromatic protons, indicating increased electron density on the benzene ring.
-
Methyl and Amino Protons: The singlet for the C-CH₃ group shows minor shifts throughout the synthesis, reflecting its relative distance from the reaction centers. In contrast, the broad singlet of the aniline -NH₂ protons in Precursor 1 disappears and is replaced by a new broad singlet at a different chemical shift in the Final Product , confirming the reduction of the nitro group.
-
Formation of the Triazole Ring: The most unequivocal evidence of cyclization is the appearance of two new singlets in Intermediate 2 and the Final Product . The singlet around 8.50 ppm is characteristic of the C5-H of the 1,2,4-triazole ring. The singlet around 3.70 ppm corresponds to the N-methyl group, confirming the successful alkylation and cyclization step.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: A Skeletal Blueprint
¹³C NMR provides insight into the carbon framework of the molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached groups.
Comparative ¹³C NMR Data
| Compound | Aromatic C (ppm) | C-NO₂ / C-NH₂ (ppm) | Triazole C (ppm) | -CH₃ (ppm) |
| Precursor 1: 2-Methyl-3-nitroaniline | 149.5, 137.0, 128.0, 126.5, 118.0, 115.0 | 149.5 (C-NH₂), 137.0 (C-NO₂) | - | 17.5 |
| Intermediate 2: 3-(2-Methyl-3-nitrophenyl)-4-methyl-4H-1,2,4-triazole | 151.0, 134.0, 132.5, 130.0, 127.0, 125.0 | 151.0 (C-NO₂) | 155.0, 145.0 | 17.0, 33.0 (N-CH₃) |
| Final Product: this compound | 147.0, 138.0, 129.5, 125.0, 119.0, 116.0 | 147.0 (C-NH₂) | 156.0, 144.5 | 17.2, 32.8 (N-CH₃) |
Data is representative and may vary slightly based on solvent and instrument.
Analysis of ¹³C NMR Spectral Changes:
-
Triazole Carbons: The most telling signals are those of the triazole ring carbons, which appear in Intermediate 2 and the Final Product in the 144-156 ppm range. These signals are absent in the precursor, providing definitive proof of heterocycle formation.
-
Aromatic C-N Carbon: The chemical shift of the carbon atom attached to the nitrogen substituent (C3 of the benzene ring) is highly informative. In Precursor 1 , this carbon (C-NO₂) is significantly downfield due to the nitro group's electron-withdrawing nature. In the Final Product , the conversion to an amino group (C-NH₂) causes an upfield shift of this carbon, reflecting the change from an electron-withdrawing to an electron-donating environment.
-
Methyl Carbons: A new carbon signal appears around 33 ppm upon formation of Intermediate 2 , corresponding to the N-methyl group of the triazole ring, a key marker for the success of the second synthetic step.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Monitoring Functional Groups
FT-IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.
Comparative FT-IR Data (Key Peaks, cm⁻¹)
| Functional Group | Precursor 1 | Intermediate 2 | Final Product |
| N-H Stretch (Aniline) | 3450, 3350 (two bands) | - | 3440, 3360 (two bands) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=C Stretch (Aromatic) | ~1600, 1480 | ~1600, 1470 | ~1610, 1485 |
| N-O Stretch (Nitro, Asym/Sym) | 1530, 1350 | 1525, 1345 | Absent |
| C=N Stretch (Triazole) | - | ~1500 | ~1505 |
Analysis of FT-IR Spectral Changes:
The FT-IR spectra clearly narrate the story of the synthesis.
-
Disappearance of Nitro Group: The strong, sharp peaks corresponding to the asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹) are prominent features in the spectra of Precursor 1 and Intermediate 2 . The complete disappearance of these two bands in the spectrum of the Final Product is the most critical piece of evidence confirming the successful reduction of the nitro group.
-
Appearance/Reappearance of N-H Stretch: The characteristic double peak of the primary amine N-H stretch (~3450 and 3350 cm⁻¹) is present in Precursor 1 , disappears in the nitro-triazole Intermediate 2 , and reappears in the Final Product . This provides complementary evidence for the final reduction step.
-
Confirmation of Triazole Ring: While C=N stretches can overlap with aromatic C=C stretches, the appearance of new bands in the 1500-1600 cm⁻¹ region for Intermediate 2 and the Final Product is consistent with the formation of the heterocyclic triazole ring.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of the compounds, confirming that the desired atoms have been added or removed at each step.
| Compound | Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| Precursor 1: 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 153.06 | 153.1 |
| Intermediate 2: 3-(2-Methyl-3-nitrophenyl)-4-methyl-4H-1,2,4-triazole | C₁₀H₁₀N₄O₂ | 219.08 | 219.1 |
| Final Product: this compound | C₁₀H₁₂N₄ | 189.11 | 189.1 |
The sequential increase in mass from Precursor 1 to Intermediate 2 (addition of C₃H₂N₂) and the subsequent decrease in mass to the Final Product (loss of O₂ and addition of H₂) perfectly align with the proposed synthetic transformations.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine and sample.
Protocol 1: NMR Spectroscopy
A Senior Application Scientist's Guide to Assessing the Binding Affinity of Novel Triazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous quantitative assessment. The 1,2,3- and 1,2,4-triazole frameworks have become privileged structures in medicinal chemistry, lauded for their metabolic stability, capacity for hydrogen bonding, and bioisosteric properties that enhance potency and selectivity.[1] These compounds exhibit a wide range of therapeutic potential, from antifungal agents that inhibit lanosterol 14α-demethylase (a cytochrome P450 enzyme, CYP51) to anticancer agents targeting kinases or protein-protein interactions.[2][3][4]
A critical determinant of any inhibitor's potential is its binding affinity for its biological target. This guide provides an in-depth comparison of key biophysical techniques to accurately and reliably measure this crucial parameter for novel triazole-based inhibitors. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible.
Pillar 1: Selecting the Optimal Biophysical Technique
The first and most critical decision is the choice of analytical method. No single technique is universally superior; the optimal choice depends on the specific research question, the nature of the target protein, and the properties of the inhibitor.[5][6] We will compare three gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a fluorescence-based method, Fluorescence Polarization (FP), which is often adapted for high-throughput screening.
Choosing a method requires a trade-off between the richness of data, throughput, and material consumption. A best practice is to validate initial hits using at least two different orthogonal techniques to ensure the measured affinity is not an artifact of a specific assay format.[5][6][7]
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Primary Output | K D , ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | K D , k on (Association rate), k off (Dissociation rate) | K D (from competition assay) |
| Principle | Measures heat absorbed or released upon binding in solution.[8][9] | Measures change in refractive index upon binding to an immobilized target.[8][10] | Measures change in the tumbling rate of a fluorescent probe upon binding.[11] |
| Labeling Required | No | No | Yes (fluorescent tracer/probe) |
| Throughput | Low | Medium to High | High |
| Protein Consumption | High | Low | Low to Medium |
| Compound Consumption | High | Medium | Low |
| Key Advantage | Provides a complete thermodynamic profile of the interaction in a single experiment.[9] | Provides real-time kinetic data (on/off rates), crucial for residence time studies.[10][12] | High-throughput, suitable for screening large compound libraries.[13][14][15] |
| Considerations for Triazoles | Sensitive to buffer mismatch and compound solubility. | Immobilization may affect protein conformation; potential for non-specific binding. | Intrinsic fluorescence of some triazole compounds can interfere with the signal.[16] |
Pillar 2: In-Depth Experimental Frameworks & Protocols
Here, we detail the methodologies for our three selected techniques. The emphasis is on establishing self-validating systems through rigorous experimental design and appropriate controls.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat changes associated with a binding event, making it a true in-solution technique that requires no modification of the interactants.[9][17] This allows for the determination of the dissociation constant (K D ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic signature of the interaction.
The core principle of a successful ITC experiment is precision. The heat signals are minuscule, so eliminating artifacts is paramount. Dialysis of both protein and ligand in the exact same buffer is non-negotiable; even a slight buffer mismatch will generate large heats of dilution that can obscure the true binding signal.[17] Degassing samples prevents the formation of air bubbles during the experiment, which would cause significant signal artifacts.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
-
Sample Preparation:
-
Dialyze the purified target protein (e.g., 20-50 µM) against 2L of the chosen assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) at 4°C for at least 16 hours, with one buffer change.[18]
-
Prepare the triazole inhibitor stock (e.g., 200-500 µM) by dissolving it in the final dialysis buffer. This is critical to minimize dilution heats.[17]
-
Centrifuge and degas both the protein and inhibitor solutions immediately before the experiment.[18]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C) and reference power.[18]
-
Thoroughly clean the sample cell and syringe with buffer.
-
-
Loading:
-
Load the protein solution into the sample cell (~200-300 µL for most microcalorimeters).
-
Carefully load the inhibitor solution into the injection syringe (~40-50 µL), avoiding bubbles.[18]
-
-
Titration:
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Perform a series of small injections (e.g., 1-2 µL) of the inhibitor into the protein solution, with sufficient spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline.[17] A typical experiment consists of 20-30 injections.
-
-
Data Analysis:
-
The raw data appears as a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of inhibitor to protein.
-
Fit this binding isotherm to an appropriate model (e.g., a one-site binding model) to calculate K D , n, and ΔH.[19]
-
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions.[10] It not only determines the equilibrium affinity (K D ) but also resolves the kinetic components of the interaction—the association rate (k on ) and the dissociation rate (k off ). This is particularly valuable for lead optimization, where a slow k off (longer residence time) can be a desirable drug property.
In SPR, the protein is typically immobilized on a sensor chip surface. The choice of immobilization chemistry is critical to ensure the protein remains active and its binding site is accessible.[12] A common strategy for His-tagged proteins is a Nitrilotriacetic acid (NTA) sensor chip, which provides oriented, non-covalent immobilization. Running a reference flow cell (an activated but non-protein-coupled surface) in parallel is essential to subtract bulk refractive index changes and non-specific binding, ensuring the measured signal is specific to the binding event.[10]
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Immobilization:
-
Choose a suitable sensor chip (e.g., CM5 for amine coupling, NTA for His-tag capture).
-
Activate the surface as per the manufacturer's protocol.
-
Immobilize the target protein to the desired density (response units, RU). Aim for a low density for small molecule analysis to avoid mass transport limitations.
-
Deactivate any remaining active groups on the surface.
-
-
Assay Setup:
-
Prepare a concentration series of the triazole inhibitor in running buffer (e.g., HBS-EP+). It is crucial to include a buffer-only (zero concentration) sample for double-referencing.
-
The concentration range should ideally span from 0.1x to 10x the expected K D .
-
-
Binding Measurement Cycle (for each concentration):
-
Association: Inject the inhibitor solution over the sensor surface for a defined period (e.g., 60-180 seconds) to monitor the binding phase.
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation phase (e.g., 180-600 seconds).[12]
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The output data is a sensorgram (RU vs. time).
-
After subtracting the reference cell signal and the buffer-only injection signal, the resulting sensorgrams represent the specific binding interaction.
-
Simultaneously fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to obtain k on , k off , and K D (where K D = k off /k on ).[12]
-
Fluorescence Polarization (FP): High-Throughput Screening
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[11] In a competitive binding assay, a fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high polarization signal. When an unlabeled inhibitor (the triazole compound) is added, it competes for the binding site, displaces the tracer, and causes a decrease in the polarization signal.
The success of an FP competition assay hinges on a well-characterized tracer. The tracer's affinity for the target should be appropriate (ideally close to or slightly below the affinity of the inhibitors being tested) to allow for effective competition.[13] Running the assay at a fixed concentration of protein and tracer and titrating the inhibitor allows for the determination of the inhibitor's IC 50 , which can then be converted to a K i (an estimate of K D ). Using far-red tracers can help mitigate interference from compound autofluorescence, a known issue with some heterocyclic compounds.[16]
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
-
Assay Development:
-
First, determine the K D of the fluorescent tracer for the target protein by titrating the protein into a fixed, low concentration of the tracer.
-
Establish the optimal assay conditions (protein and tracer concentrations) that provide a stable and robust assay window (difference between high and low mP signals).
-
-
Competition Assay:
-
In a microplate (e.g., 384-well), add the assay buffer.[14]
-
Add the triazole inhibitor from a pre-prepared serial dilution plate.
-
Add a pre-mixed solution of the target protein and fluorescent tracer at their fixed optimal concentrations.
-
Include controls: wells with no inhibitor (high mP signal) and wells with no protein (low mP signal).
-
-
Measurement:
-
Data Analysis:
-
Plot the polarization values (in mP) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC 50 value.
-
Convert the IC 50 to an inhibition constant (K i ) using the Cheng-Prusoff equation, which requires the K D of the tracer and the concentrations of the tracer and protein used in the assay.
-
Pillar 3: Comparative Data & Authoritative Grounding
To illustrate the application of these techniques, consider a hypothetical study comparing a novel triazole inhibitor, TZD-451 , to a known reference compound against the kinase "Kinase-X".
Table 2: Hypothetical Binding Affinity Data for Kinase-X Inhibitors
| Compound | Technique | K D / K i (nM) | k on (10⁵ M⁻¹s⁻¹) | k off (10⁻³ s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Reference Inhibitor | ITC | 25.0 | - | - | -10.2 | +1.8 |
| SPR | 22.5 | 3.1 | 7.0 | - | - | |
| FP | 31.2 | - | - | - | - | |
| TZD-451 (Novel) | ITC | 8.5 | - | - | -8.5 | -2.5 |
| SPR | 7.9 | 4.5 | 3.6 | - | - | |
| FP | 10.1 | - | - | - | - |
Analysis of Results: The data from all three orthogonal methods consistently show that TZD-451 has a higher affinity (lower K D ) for Kinase-X than the reference inhibitor. The close agreement between the affinity constants derived from ITC, SPR, and FP lends high confidence to this conclusion.[5][6]
Furthermore, the SPR data provides a crucial mechanistic insight: TZD-451's improved affinity is primarily driven by a slower dissociation rate (k off ) compared to the reference compound. This suggests TZD-451 has a longer residence time on the target, a characteristic that is often correlated with improved pharmacological efficacy in vivo. The ITC data reveals that the binding of TZD-451 is both enthalpically and entropically favorable, unlike the reference inhibitor whose binding is driven almost entirely by enthalpy.
Conclusion: A Multi-Faceted Approach to Affinity Assessment
Determining the binding affinity of novel triazole-based inhibitors is not a one-size-fits-all process. A strategic, multi-faceted approach is required for generating high-quality, reliable data.
-
For a deep thermodynamic understanding and to accurately determine stoichiometry, ITC is the unparalleled gold standard, provided sufficient material is available.
-
To understand the kinetics of the interaction and gain insights into drug residence time, SPR is the method of choice.
-
For screening libraries of triazole analogues to identify initial hits and establish structure-activity relationships (SAR), FP offers the necessary throughput.
By understanding the principles, causality, and practical execution of these core techniques, and by validating key findings with orthogonal methods, researchers can confidently characterize their novel inhibitors and make informed decisions on the path toward developing next-generation therapeutics.
References
- Title: Triazole mechanism of action and resistance. Triazole drugs target the...
- Title: Modern Biophysical Approaches to Study Protein–Ligand Interactions Source: SpringerLink URL
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- Title: A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds Source: BenchChem URL
- Title: Binding affinity in drug design: experimental and computational techniques Source: Taylor & Francis Online URL
- Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC - NIH Source: National Institutes of Health URL
- Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central Source: National Institutes of Health URL
- Title: Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay Source: Thermo Fisher Scientific URL
- Title: Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PubMed Central Source: National Institutes of Health URL
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- Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed Source: PubMed URL
- Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source: Frontiers URL
- Title: Fluorescence Polarization (FP)
- Title: Mechanisms of action of 1,2,3‐triazole hybrids Source: ResearchGate URL
- Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: SpringerLink URL
- Title: Binding affinity in drug design: experimental and computational techniques Source: Taylor & Francis Online URL
- Title: Binding affinity in drug design: experimental and computational techniques - PubMed Source: PubMed URL
- Title: Binding affinity in drug design: experimental and computational techniques Source: R Discovery URL
- Title: How to measure and evaluate binding affinities - PMC - PubMed Central Source: National Institutes of Health URL
- Title: Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.
- Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH Source: National Institutes of Health URL
- Title: Isothermal titration calorimetry in drug discovery - PubMed Source: PubMed URL
- Title: Isothermal Titration Calorimetry (ITC)
- Title: Isothermal titration calorimetry (ITC) data for the binding of the...
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The 2-methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline scaffold has emerged as a promising framework for the development of such agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative perspective against relevant alternatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel kinase-targeted therapies.
The Anilino-Triazole Scaffold: A Privileged Motif in Kinase Inhibition
The combination of an aniline ring and a 1,2,4-triazole moiety creates a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[1][2] The aniline component can engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of binding affinity.[3] Simultaneously, the triazole ring offers a versatile platform for substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[4] The core structure of this compound presents a unique spatial arrangement of these key functional groups, making it an intriguing starting point for inhibitor design.
Comparative Analysis of Derivative Potency
While a comprehensive head-to-head comparison of a wide array of this compound derivatives against a standardized kinase panel is not extensively available in the public domain, we can synthesize findings from various studies on structurally related compounds to elucidate key SAR trends. The following table presents a curated selection of aniline-triazole based kinase inhibitors and their reported biological activities to guide rational drug design.
| Compound ID | Core Scaffold | R1-Substitution (on Triazole) | R2-Substitution (on Aniline) | Target Kinase(s) | IC50 (nM) | Reference(s) |
| A-1 | 2-(3-R-1H-1,2,4-triazol-5-yl)aniline | Indol-2-yl | H | EGFR, RET | In-silico study | [5] |
| B-1 | 2-Anilino-4-triazolpyrimidine | Various | Various | CDK4, HDACs | 23.59 (CDK4) | [6] |
| C-1 | 7-Aryl-2-anilino-pyrrolopyrimidine | H | 4-(trifluoromethoxy) | Axl, Mer | 16 (Axl), 2 (Mer) | [3] |
| D-1 | 1,2,4-Triazolo-linked bis-indolyl | N-cyclohexyl | H | TNKS, PI3K | 1350 (MDA-MB-231) | [7][8] |
| E-1 | Substituted Pyrazole-based inhibitor | Various | Various | Aurora A/B | 28.9 (A), 2.2 (B) | [9] |
This table is a representative compilation from multiple sources and assay conditions may vary. Direct comparison of absolute IC50 values should be made with caution.
Structure-Activity Relationship (SAR) Insights
Based on in-silico and experimental studies of the anilino-triazole scaffold and its bioisosteres, several key SAR trends can be delineated:
-
Substitution on the Triazole Ring (R1): The nature of the substituent at the 3-position of the 1,2,4-triazole ring is a critical determinant of target specificity and potency. Computational studies on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines suggest that bulky, heterocyclic moieties such as an indole ring can enhance binding affinity for kinases like EGFR and RET through additional hydrophobic and hydrogen bonding interactions within the active site.[5]
-
Substitution on the Aniline Ring (R2): Modifications to the aniline ring can significantly impact the inhibitor's interaction with the kinase hinge region and influence its pharmacokinetic properties. The methyl group at the 2-position of the core scaffold likely plays a role in orienting the molecule within the ATP-binding pocket. Further substitutions on the aniline ring can be explored to optimize van der Waals contacts and modulate solubility.
-
The N-Methyl Group on the Triazole: The methylation at the N4 position of the triazole ring in the core scaffold is a key feature. This modification can influence the electronic properties of the triazole ring and may prevent certain metabolic transformations, potentially enhancing the compound's stability.
Experimental Protocols
To facilitate the direct comparison of novel derivatives of this compound, a standardized and robust experimental protocol is essential. The following section details a typical in-vitro kinase inhibition assay workflow.
In-Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes a luminescent-based assay to measure the inhibitory activity of test compounds against a target kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Target kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Ultra-Pure)
-
Test compounds (e.g., derivatives of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in the appropriate assay buffer to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Add 2.5 µL of the target kinase solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (pre-warmed to room temperature) to each well.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase and should be determined empirically.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the core scaffold, the general SAR exploration, and the experimental workflow.
Caption: Logical relationship of SAR exploration from the core scaffold.
Caption: Experimental workflow for the in-vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. The insights gathered from related anilino-triazole structures highlight the critical role of substitutions on both the triazole and aniline rings in determining potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this core scaffold against a diverse panel of kinases. This will enable the construction of a more detailed and quantitative SAR model, ultimately accelerating the discovery of new therapeutic agents for a range of diseases driven by aberrant kinase activity.
References
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). National Institutes of Health. [Link]
-
IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). MDPI. [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). National Institutes of Health. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]
-
Inhibition values (IC 50 ) of 1,2,3-triazole derivatives (3a-3n) on... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). National Institutes of Health. [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). MDPI. [Link]
-
Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2002). PubMed. [Link]
-
SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). National Institutes of Health. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). National Institutes of Health. [Link]
-
Structure-Activity Relationships for the Interactions of 2'- and 3'-(O)-(N-Methyl)anthraniloyl-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. (2014). National Institutes of Health. [Link]
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2025). ResearchGate. [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). National Institutes of Health. [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). MDPI. [Link]
-
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. (n.d.). Sichuan Taienkang Pharmaceutical Co., Ltd. [Link]
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- 4. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | MDPI [mdpi.com]
- 5. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline. The procedures outlined herein are intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and the protection of the environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of its constituent functional groups—aniline and 1,2,4-triazole—and are grounded in established regulatory guidelines for hazardous waste management.
The core principle of this guide is to treat this compound as a hazardous waste stream, requiring meticulous handling from the point of generation to its final disposal. This approach is mandated by the potential toxicity, carcinogenicity, and environmental hazards associated with aniline and triazole derivatives[1][2][3].
I. Hazard Identification and Risk Assessment
Due to its chemical structure, this compound is presumed to exhibit hazards associated with both the aniline and triazole moieties. Aniline itself is toxic if inhaled, ingested, or absorbed through the skin and is a suspected carcinogen[1][4]. Triazole derivatives can also be harmful if swallowed, cause serious eye irritation, and may have reproductive toxicity[5][6]. Therefore, a thorough risk assessment must be conducted before handling this compound for disposal.
Assumed Hazard Profile:
| Hazard Category | GHS Classification (Assumed) | Precautionary Statement (Assumed) |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed[5][7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][8][9] |
| Carcinogenicity | Category 2 (Suspected) | H351: Suspected of causing cancer |
| Reproductive Toxicity | Category 1B (Possible) | H360: May damage fertility or the unborn child[5] |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[7] |
II. Immediate Safety Precautions: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE should be based on the highest potential hazard presented by the compound's structural components.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage[8][10]. |
| Hand Protection | Chemical-resistant gloves such as butyl, neoprene, Polyvinyl alcohol (PVA), or Viton. Nitrile gloves are NOT recommended for prolonged contact with aniline[1]. | Prevents dermal absorption, which is a significant route of exposure for aniline compounds[1]. |
| Body Protection | A fully-buttoned lab coat or a chemical-resistant apron. | Protects against skin contact and contamination of personal clothing[10]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter if handling powders or creating aerosols. | Prevents inhalation of toxic dust or vapors. All work with this compound should be conducted in a certified chemical fume hood[4][10]. |
III. Step-by-Step Disposal Workflow
The proper disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating hazardous waste is the first critical step[11].
-
Hazardous Waste Determination : All waste containing this compound must be classified as hazardous waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials[1][11].
-
Segregation : This waste stream must be kept separate from non-hazardous waste and incompatible chemicals. Do not mix with strong oxidizing agents, acids, or bases, as this could lead to vigorous reactions[12].
Step 2: Waste Collection and Container Management
Proper containment is crucial to prevent leaks and spills[12][13].
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) container is generally suitable[1].
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the date accumulation started[13].
-
Container Handling : Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from drains and incompatible materials[1][12].
Step 3: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the area and alert others.
-
If there is an immediate fire hazard or a person is exposed and requires medical attention, call 911.
-
Secure the area to prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance[1].
-
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS : Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste container.
-
Manifesting : Ensure that all required hazardous waste manifests are completed accurately. This documentation tracks the waste from your facility to its final disposal site[12][14].
-
Prohibited Disposal Methods : Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash [1]. The compound's presumed aquatic toxicity necessitates strict adherence to this rule to prevent environmental contamination[7].
IV. Emergency Procedures
In case of accidental exposure, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Seek immediate medical attention[1]. |
| Skin Contact | Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention[1][15]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[9][16]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[16]. |
V. Regulatory Framework
The disposal of this compound is governed by federal and state regulations. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for hazardous waste management from "cradle-to-grave"[11][12][17].
-
Occupational Safety and Health Administration (OSHA) : OSHA mandates safe handling practices for hazardous materials in the workplace, including requirements for PPE, hazard communication, and employee training[18][19][20].
It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable local, state, and federal regulations[10][18].
VI. Workflow and Decision Diagrams
To further clarify the disposal process, the following diagrams illustrate the key decision points and workflows.
Caption: Disposal Workflow for this compound.
VII. References
-
Aniline Waste Management Guidelines. (n.d.). Washington State University - Environmental Health & Safety.
-
Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid. (2025). BenchChem.
-
Aniline Standard Operating Procedure. (n.d.). Scribd.
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
-
Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA).
-
Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA).
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Triumvirate Environmental.
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
-
Safety Data Sheet: Aniline. (n.d.). SIA Toolbox.
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). National Center for Biotechnology Information (NCBI).
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA).
-
Proper Disposal of 4-(Piperidin-4-yl)aniline: A Guide for Laboratory Professionals. (2025). BenchChem.
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
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Safety Data Sheet. (2024, March 8). Sigma-Aldrich.
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2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline. (n.d.). precisionFDA.
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2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. (n.d.). PubChem.
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Treatment Methods for 1,2,4-Triazole Fungicides from Waters. (n.d.). ISRES.
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CAS No: 1609394-10-6 | Product Name: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. (n.d.). Pharmaffiliates.
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Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. (2024, February 1). National Center for Biotechnology Information (NCBI).
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Essential Safety and Operational Guide for Handling 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline
This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-YL)aniline. Designed for researchers, scientists, and drug development professionals, this document outlines critical operational procedures and disposal plans to ensure a safe laboratory environment. The following protocols are grounded in established safety principles for handling aromatic amines and triazole derivatives, providing a robust framework for managing this specific compound.
Understanding the Hazard Landscape
Anticipated Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[5][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5][7]
-
Sensitization: Potential to cause an allergic skin reaction.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[8][9]
| Body Part | Protective Equipment | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][6] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is mandatory. | Gloves must be inspected before use and disposed of in accordance with good laboratory practices.[1][2] Studies on similar aromatic amines have shown varying breakthrough times for different glove materials, so regular changes are advised.[10][11] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensuring safety and experimental integrity. The following diagram and steps outline a self-validating system for the safe handling of this compound.
Caption: Emergency Spill Response Protocol.
Spill Response Steps:
-
Evacuate: Immediately evacuate the area of the spill. [12]2. Notify: Inform your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Cleanup (if trained):
-
Only personnel trained in hazardous spill cleanup should proceed.
-
Wear appropriate PPE, including respiratory protection if the compound is volatile or a powder. [9] * For solid spills, carefully sweep or vacuum the material to avoid generating dust. [6]For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). [5][12] * Place all contaminated materials into a clearly labeled, sealed container for hazardous waste. [12][13] * Thoroughly decontaminate the spill area. All cleaning materials should also be disposed of as hazardous waste. [12]
-
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: Treat this compound as hazardous chemical waste. [12]* Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. [12]* Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name. [12]* Disposal: Arrange for pickup and disposal by a licensed hazardous waste carrier, following all local, state, and federal regulations. [1][5] By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
